molecular formula C6H11NO3 B1348368 4-Morpholineacetic Acid CAS No. 3235-69-6

4-Morpholineacetic Acid

Cat. No.: B1348368
CAS No.: 3235-69-6
M. Wt: 145.16 g/mol
InChI Key: VIWZVFVJPXTXPA-UHFFFAOYSA-N
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Description

N-(2-Carboxymethyl)-morpholine belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). N-(2-Carboxymethyl)-morpholine is very soluble (in water) and a moderately acidic compound (based on its pKa). N-(2-Carboxymethyl)-morpholine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-(2-carboxymethyl)-morpholine is primarily located in the cytoplasm. N-(2-Carboxymethyl)-morpholine participates in a number of enzymatic reactions. In particular, N-(2-Carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide can be biosynthesized from mycophenolate mofetil;  which is mediated by the enzyme cocaine esterase. In addition, N-(2-Carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide can be biosynthesized from mycophenolate mofetil;  which is catalyzed by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, N-(2-carboxymethyl)-morpholine is involved in the mycophenolic Acid metabolism pathway.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZVFVJPXTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331394
Record name Morpholin-4-yl-acetic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3235-69-6
Record name 4-Morpholineacetic acid
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Record name Morpholin-4-yl-acetic acid
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Record name 4-Morpholineacetic acid
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Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Morpholineacetic Acid: Properties, Synthesis, and Applications

This compound, a heterocyclic compound featuring a morpholine ring N-substituted with an acetic acid moiety, has emerged as a crucial intermediate and structural motif in various scientific domains. Its unique combination of a basic morpholine nitrogen and an acidic carboxylic acid group imparts favorable physicochemical properties, such as enhanced aqueous solubility and bioavailability, making it a valuable component in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis methodologies, diverse applications, and essential safety protocols.

Section 1: Core Chemical and Physical Properties

This compound, also known by synonyms such as 2-(4-Morpholinyl)acetic acid and N-(Carboxymethyl)morpholine, is chemically identified by the CAS Number: 3235-69-6 .[1][2] It exists as an off-white to yellow crystalline powder at room temperature.[1] The presence of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, alongside a carboxylic acid group, dictates its chemical behavior and utility.[3]

Physicochemical Data Summary

The key properties of this compound are summarized in the table below, compiled from various authoritative sources.

PropertyValueReference(s)
CAS Number 3235-69-6[1][2][4][5]
Molecular Formula C₆H₁₁NO₃[1][2][4][5]
Molecular Weight 145.16 g/mol [1][2]
Appearance Off-white to yellow crystalline powder/solid[1][4]
Melting Point 162-164 °C[4][6]
Boiling Point 272 °C[4][6]
Density ~1.2 g/cm³[2][4]
pKa (Predicted) 2.25 ± 0.10[4]
Solubility Slightly soluble in DMSO and Methanol[4][6]
InChI Key VIWZVFVJPXTXPA-UHFFFAOYSA-N[5]

Section 2: Synthesis and Manufacturing Protocols

The synthesis of this compound is well-established, with the most common laboratory-scale method involving the acidic hydrolysis of its corresponding ethyl ester, ethyl 2-morpholinoacetate. This precursor is readily accessible and the subsequent hydrolysis is a straightforward and high-yielding process.

Workflow for the Synthesis of this compound

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Precursor Ethyl 2-morpholinoacetate Reaction Acid Hydrolysis (Reflux at 95°C, 16h) Precursor->Reaction Reagent Hydrochloric Acid (8N) Reagent->Reaction Concentration Concentration (Solvent Removal) Reaction->Concentration Mixture Extraction Quenching & Extraction Concentration->Extraction Concentrate Distillation Final Distillation Extraction->Distillation Organic Phase Product This compound Distillation->Product Purified

Caption: Figure 1: General Synthesis Workflow

Detailed Experimental Protocol: Hydrolysis of Ethyl 2-morpholinoacetate

This protocol describes a common method for preparing this compound by hydrolyzing its ethyl ester.[2][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate (1.0 eq, e.g., 1 g, 5.78 mmol) in 8N hydrochloric acid.

  • Heating: Heat the reaction mixture to 95 °C and maintain stirring under reflux for 16 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess acid.

  • Extraction: The residue is then quenched (e.g., with a suitable base to neutralize the acid) and extracted with an appropriate organic solvent.

  • Isolation: The solvent from the combined organic extracts is distilled off to yield the final product, this compound, typically in high yield (e.g., >95%).[2][6] The product's identity and purity can be confirmed using analytical techniques such as NMR and mass spectrometry.[7][8]

Section 3: Key Applications in Scientific Research and Development

This compound's structural attributes make it a versatile building block in several areas of research and industry.[1]

Pharmaceutical Intermediates

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its incorporation into a molecule can improve pharmacokinetic properties like solubility.[1][9]

  • Carfilzomib: this compound is a known intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[6][10]

  • Analgesics and Anti-inflammatory Agents: The morpholine moiety is a common feature in various bioactive molecules, and this acid serves as a convenient starting point for developing new analgesics and anti-inflammatory drugs.[1]

  • Neurological Disorders: Due to its potential to be part of structures that can cross the blood-brain barrier, it is utilized in the development of drugs targeting neurological conditions.[1]

Biochemical and Materials Science Research

Beyond pharmaceuticals, this compound finds utility in other advanced applications.

  • Biochemical Assays: It is used in biochemical studies to investigate enzyme activities and protein interactions, aiding in the discovery of new therapeutic targets.[1]

  • Polymer Science: The compound can be integrated into polymer backbones to modify their chemical and physical properties, such as enhancing chemical resistance and flexibility.[1][9]

  • Agrochemicals: It is also explored in agricultural chemistry for its potential as a plant growth regulator.[1]

Applications Figure 2: Major Application Areas cluster_pharma Pharmaceuticals cluster_research Research & Industry center This compound Pharma1 Oncology (e.g., Carfilzomib) center->Pharma1 Pharma2 Analgesics center->Pharma2 Pharma3 Neurological Drugs center->Pharma3 Research1 Biochemical Assays center->Research1 Research2 Polymer Science center->Research2 Research3 Agrochemicals center->Research3

Caption: Figure 2: Major Application Areas

Section 4: Safety, Handling, and Regulatory Information

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as an irritant and can cause skin and eye irritation.[2][5]

GHS Hazard Information
Hazard Class & CategoryPictogramSignal WordHazard StatementReference(s)
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2][5]
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[5]
Serious Eye Damage/Irritation (Category 1)GHS05DangerH318: Causes serious eye damage[5]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[11][12]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][4] Keep away from incompatible materials such as strong oxidants.[4][12]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[12]

Conclusion

This compound (CAS: 3235-69-6) is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, straightforward synthesis, and diverse applicability make it an invaluable tool for chemists and pharmacologists. Its role as a key building block in the synthesis of complex pharmaceuticals, most notably the anticancer drug Carfilzomib, underscores its importance in modern drug discovery. Adherence to strict safety protocols is mandatory when handling this versatile but irritant compound, ensuring its potential can be harnessed safely and effectively in both research and industrial applications.

References

An In-Depth Technical Guide to the Synthesis of 4-Morpholineacetic Acid: Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Morpholineacetic Acid in Modern Drug Development

This compound, also known as 2-(morpholin-4-yl)acetic acid, is a pivotal building block in contemporary medicinal chemistry and drug development. Its morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties to parent molecules, such as enhanced aqueous solubility and improved pharmacokinetic profiles. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, detailing the underlying reaction mechanisms and offering field-proven experimental protocols for its preparation.

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through two strategic N-alkylation pathways, each presenting distinct advantages and considerations for the research and process chemist. The choice between these routes often hinges on factors such as starting material availability, desired purity, and scalability.

ParameterRoute 1: Two-Step Synthesis via Ester Intermediate Route 2: Direct N-Alkylation
Starting Materials Morpholine, Ethyl ChloroacetateMorpholine, Sodium Chloroacetate
Key Transformations 1. N-alkylation to form ethyl 2-morpholinoacetate2. Acid-catalyzed hydrolysis of the esterOne-pot N-alkylation
Overall Yield ~75-85% (Estimated)High
Key Advantages Intermediate ester is readily purified by distillation.More atom-economical and streamlined one-pot procedure.
Key Challenges Two distinct reaction and work-up steps are required.Potential for side reactions; requires careful pH control during work-up.

Route 1: Two-Step Synthesis via Ethyl 2-Morpholinoacetate Intermediate

This widely employed method involves the initial N-alkylation of morpholine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach allows for the straightforward purification of the intermediate ester, often leading to a high-purity final product.

Experimental Protocol: Step 1 - Synthesis of Ethyl 2-Morpholinoacetate

This protocol is adapted from the procedure described by Al-Tamiemi et al. (2016).[1]

Materials:

  • Morpholine

  • Ethyl chloroacetate

  • Triethylamine

  • Benzene (or a suitable alternative solvent such as toluene or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a mixture of morpholine (0.1 mol), ethyl chloroacetate (0.1 mol), and triethylamine (0.1 mol) is prepared in benzene.

  • The reaction mixture is refluxed for a designated period, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude ethyl 2-morpholinoacetate.

  • The crude product can be purified by vacuum distillation.

Experimental Protocol: Step 2 - Hydrolysis of Ethyl 2-Morpholinoacetate

This protocol is based on the hydrolysis of the corresponding hydrochloride salt, with reported yields as high as 91.7%.[2] A similar procedure for the direct hydrolysis of the ester has been reported to yield 96.3% of the desired carboxylic acid.[3]

Materials:

  • Ethyl 2-morpholinoacetate

  • 3M Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Ether

Procedure:

  • Ethyl 2-morpholinoacetate (6.3 mmol) is added to a 3M hydrochloric acid solution (35 mL) in a round-bottom flask.[2]

  • The mixture is heated to reflux and maintained for 2 hours.[2]

  • After cooling to room temperature, the reaction mixture is stirred for an additional 24 hours.[2]

  • The solution is then concentrated under reduced pressure.[2]

  • The resulting residue is dissolved in methanol and re-concentrated to remove residual water.[2]

  • The final solid product is suspended in ether, collected by filtration, and dried under reduced pressure to yield this compound hydrochloride.[2]

Workflow for Two-Step Synthesis

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Morpholine + Ethyl Chloroacetate B Reflux in Benzene with Triethylamine A->B Reaction C Filtration and Concentration B->C Work-up D Ethyl 2-Morpholinoacetate C->D Purification E Ethyl 2-Morpholinoacetate F Reflux in 3M HCl E->F Reaction G Concentration and Precipitation F->G Work-up H This compound G->H Isolation

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct N-Alkylation with Sodium Chloroacetate

This method offers a more direct and atom-economical approach to this compound by eliminating the need for an ester intermediate and subsequent hydrolysis. The reaction proceeds by the direct N-alkylation of morpholine with an alkali metal salt of chloroacetic acid.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Morpholine

  • Sodium chloroacetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for pH measurement and adjustment (e.g., pH meter, hydrochloric acid)

Procedure:

  • An aqueous solution of sodium chloroacetate is prepared by dissolving chloroacetic acid in water and neutralizing it with an equimolar amount of a suitable base, such as sodium carbonate or sodium hydroxide.

  • Morpholine is added to the solution of sodium chloroacetate.

  • The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted to the isoelectric point of this compound to induce precipitation.

  • The precipitated product is collected by filtration, washed with cold water, and dried to afford pure this compound.

Workflow for Direct N-Alkylation

A Morpholine + Sodium Chloroacetate B Reflux in Aqueous Solution A->B Reaction C pH Adjustment and Precipitation B->C Work-up D This compound C->D Isolation

Caption: Workflow for the direct synthesis of this compound.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound via the N-alkylation of morpholine with a haloacetic acid derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this mechanism, the nitrogen atom of the morpholine molecule, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the chloroacetate, which is bonded to the electron-withdrawing chlorine atom. The reaction proceeds via a concerted mechanism, where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond occur simultaneously.

The role of the base is crucial in both synthetic routes. In the two-step synthesis utilizing ethyl chloroacetate, a tertiary amine base like triethylamine is employed to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the morpholine starting material and thus maintaining its nucleophilicity.[1] In the direct synthesis with chloroacetic acid, a base such as sodium hydroxide or sodium carbonate is used to deprotonate the carboxylic acid, forming the more reactive chloroacetate anion and neutralizing the hydrohalic acid formed.

Mechanism of N-Alkylation of Morpholine

Morpholine Transition State [Morpholine---CH₂(COO⁻)---Cl]⁻ Morpholine->Transition State Nucleophilic Attack Chloroacetate Cl-CH₂-COO⁻ Chloroacetate->Transition State 4-Morpholineacetate Transition State->4-Morpholineacetate Chloride Ion Cl⁻ Transition State->Chloride Ion Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established and vital process in the pharmaceutical industry. Both the two-step synthesis via an ester intermediate and the direct N-alkylation route offer viable and efficient methods for its preparation. The choice of the synthetic pathway will be dictated by the specific requirements of the research or manufacturing campaign, including scale, purity specifications, and economic considerations. As the demand for novel therapeutics continues to grow, the development of even more sustainable and efficient syntheses of key building blocks like this compound will remain an area of active investigation, with a focus on green chemistry principles and process optimization.

References

The Spectroscopic Signature of 4-Morpholineacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Morpholineacetic acid, a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid moiety, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its utility stems from the unique combination of the morpholine's pharmacokinetic advantages and the reactive potential of the carboxylic acid group. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and practical applicability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.

Proton (¹H) NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A meticulously prepared sample is crucial for obtaining a high-resolution ¹H NMR spectrum. The following protocol outlines a standardized procedure for a typical 400 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), in a clean, dry vial. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid, which can be a useful diagnostic tool. Ensure the sample is fully dissolved; any suspended particles will degrade the spectral quality.

  • Sample Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient for ¹H NMR. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine ring and the acetic acid moiety.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.75Triplet4HO-CH ₂-CH₂-N
~2.75Triplet4HO-CH₂-CH ₂-N
~3.20Singlet2HN-CH ₂-COOH
Variable (broad)Singlet1HCOOH

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and may be broadened or absent if D₂O is used due to H-D exchange.

Causality Behind the Spectral Features:

  • Morpholine Ring Protons: The morpholine ring exists in a rapid chair-chair interconversion at room temperature. This conformational flexibility results in the chemical equivalence of the four protons adjacent to the oxygen atom and the four protons adjacent to the nitrogen atom, leading to two distinct signals. The triplet multiplicity arises from the coupling between the vicinal protons on the adjacent methylene groups. The protons on the carbons next to the electronegative oxygen atom (O-CH ₂-CH₂-N) are deshielded and thus appear at a higher chemical shift (~3.75 ppm) compared to the protons on the carbons next to the nitrogen atom (O-CH₂-CH ₂-N) at ~2.75 ppm.[2]

  • Acetic Acid Methylene Protons: The two protons of the methylene group attached to the morpholine nitrogen (N-CH ₂-COOH) are in a unique chemical environment and appear as a singlet at approximately 3.20 ppm. The singlet nature of this peak is due to the absence of adjacent protons to couple with.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group (COOH ) is acidic and its chemical shift is highly variable. It often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires a more concentrated sample and a longer acquisition time compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation: Prepare a more concentrated solution of this compound (50-100 mg in 0.6-0.7 mL of deuterated solvent).

  • Spectrometer Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals.

Chemical Shift (δ) ppm Assignment
~170C OOH
~66C H₂-O
~58C H₂-N (acetic acid)
~53C H₂-N (ring)

Causality Behind the Spectral Features:

  • Carbonyl Carbon: The carbon of the carboxylic acid group (C OOH) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, and therefore resonates at the highest chemical shift (~170 ppm).

  • Morpholine Ring Carbons: The two carbons adjacent to the oxygen atom (C H₂-O) are more deshielded than the two carbons adjacent to the nitrogen atom (C H₂-N) due to the higher electronegativity of oxygen, appearing at ~66 ppm and ~53 ppm, respectively.

  • Acetic Acid Methylene Carbon: The carbon of the methylene group attached to the nitrogen (C H₂-N) of the acetic acid moiety appears at a distinct chemical shift of around 58 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and effective sample preparation technique.

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first to subtract any atmospheric and instrumental interferences.

FT-IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Frequency Range (cm⁻¹) Vibration Description
3300 - 2500O-H stretchVery broad, strong absorption characteristic of the hydrogen-bonded carboxylic acid.
~1710C=O stretchStrong, sharp absorption from the carbonyl group of the carboxylic acid.
2950 - 2850C-H stretchMedium to strong absorptions from the methylene groups of the morpholine ring and acetic acid moiety.
~1115C-O-C stretchStrong absorption from the ether linkage in the morpholine ring.
~1350C-N stretchMedium absorption from the tertiary amine in the morpholine ring.

Causality Behind the Spectral Features:

  • Carboxylic Acid Group: The most prominent feature is the very broad O-H stretching band, a hallmark of hydrogen-bonded carboxylic acid dimers.[3] The strong and sharp C=O stretching absorption confirms the presence of the carbonyl group.

  • Morpholine Ring: The C-H stretching vibrations of the methylene groups appear in the typical alkane region. The strong C-O-C stretching band is characteristic of the ether functionality within the morpholine ring. The C-N stretching vibration of the tertiary amine is also observable.[4]

  • Zwitterionic Character: It is important to consider that in the solid state, this compound may exist in a zwitterionic form, where the carboxylic acid proton has transferred to the morpholine nitrogen. In this case, the IR spectrum would show characteristic absorptions for a carboxylate group (COO⁻, with asymmetric and symmetric stretches around 1600 cm⁻¹ and 1400 cm⁻¹, respectively) and an N-H⁺ stretch.[3][5][6] The absence of a strong C=O stretch around 1710 cm⁻¹ and the presence of these zwitterionic bands would be strong evidence for this form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often after derivatization to increase its volatility.

  • Sample Preparation and Derivatization: A small amount of the sample is dissolved in a suitable solvent. For carboxylic acids, derivatization is often employed to convert the non-volatile acid into a more volatile ester or silyl ether.

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique that bombards the molecules with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Expected m/z values and their interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (145.16 g/mol ).[1][7]

  • Key Fragment Ions:

    • Loss of COOH (m/z 100): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical.[8]

    • Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of ethylene oxide or other small neutral molecules.[9][10] Common fragments from the morpholine moiety would be expected at m/z values such as 86, 57, and 42.

    • Cleavage of the Acetic Acid Side Chain: Cleavage of the bond between the morpholine nitrogen and the methylene group of the acetic acid side chain can also occur.

Visualizing the Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagrams depict the general workflow for each technique.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filtrate Filter into NMR Tube dissolve->filtrate spectrometer Place in Spectrometer filtrate->spectrometer lock_shim Lock & Shim spectrometer->lock_shim acquire Acquire Spectrum (¹H or ¹³C) lock_shim->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process interpret Interpret Spectrum (Chemical Shift, Integration, Multiplicity) process->interpret structure Structure Elucidation interpret->structure

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy Workflow (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press spectrometer Place Pellet in Spectrometer press->spectrometer background Acquire Background spectrometer->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process interpret Interpret Peaks (Functional Groups) process->interpret confirmation Structural Confirmation interpret->confirmation GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample derivatize Derivatize (optional) dissolve->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze process Process Data (Chromatogram & Spectra) analyze->process interpret Interpret Spectra (Molecular Ion, Fragments) process->interpret identification Compound Identification interpret->identification

References

4-Morpholineacetic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Morpholineacetic Acid

This guide provides a comprehensive technical overview of the stability and storage considerations for this compound (also known as 2-(4-Morpholinyl)acetic acid). Intended for researchers, chemists, and drug development professionals, this document synthesizes key physicochemical data with established principles of chemical stability and regulatory guidance to ensure the integrity of this valuable compound in research and development settings.

Introduction: The Imperative of Stability

This compound is a versatile heterocyclic building block employed in the synthesis of a wide range of molecules, from pharmaceutical intermediates to agrochemicals. Its structure, featuring a tertiary amine within the morpholine ring and a carboxylic acid moiety, imparts unique solubility and reactivity characteristics. However, these same functional groups are also the primary sites of potential chemical degradation. Understanding the stability profile of this compound is not merely an academic exercise; it is a critical prerequisite for developing robust synthetic routes, ensuring the accuracy of experimental results, and establishing a safe and effective shelf-life for active pharmaceutical ingredients (APIs). This guide details the intrinsic chemical vulnerabilities of the molecule, provides recommendations for optimal storage, and outlines a systematic approach to evaluating its stability under stressed conditions.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of any stability assessment. The properties of this compound are summarized below. It is important to note the variability in reported values for properties such as melting point and solubility, which underscores the importance of empirical verification with the specific batch of material being used.

PropertyValueSource(s)
CAS Number 3235-69-6
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance Off-white to yellow crystalline solid/powder
Melting Point 118-127°C or 162-164°C (values vary by source)
Boiling Point 272°C
Predicted pKa 2.25 ± 0.10
Solubility Slightly soluble in DMSO and Methanol. Solubility in water is reported variably; the hydrochloride salt is noted to be water-soluble.

Chemical Stability Profile & Postulated Degradation Pathways

The stability of this compound is governed by its two primary functional groups: the morpholine ring and the carboxylic acid. The tertiary amine of the morpholine ring is susceptible to oxidation, while the entire ring system can undergo cleavage. The carboxylic acid can participate in esterification reactions and influences the molecule's overall pH-dependent stability.

Oxidative Degradation

Oxidation is a primary degradation pathway for the morpholine moiety. The tertiary amine is a likely target for oxidizing agents, potentially forming an N-oxide. More aggressive oxidation, similar to pathways observed in microbial degradation, can lead to the cleavage of the C-N bond adjacent to the nitrogen. This ring-opening would generate highly polar, open-chain impurities.

Hydrolytic Degradation

While the ether linkage in the morpholine ring is generally stable to hydrolysis, the C-N bonds can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than oxidative cleavage. The primary concern regarding hydrolysis relates to its impact on subsequent reactions. For instance, the presence of water can inhibit the esterification of the carboxylic acid group with alcoholic solvents or excipients.

Thermal and Photolytic Degradation

As per International Council for Harmonisation (ICH) guidelines, substances must be evaluated for their sensitivity to thermal and photolytic stress. Thermal decomposition at high temperatures can lead to fragmentation of the molecule, releasing oxides of carbon (CO, CO₂) and nitrogen (NOx). Photostability testing is crucial as molecules with heteroatoms and lone pairs of electrons can absorb UV or visible light, leading to radical-mediated degradation pathways.

The following diagram illustrates the postulated major degradation pathways for this compound.

G parent This compound n_oxide N-Oxide Degradant parent->n_oxide Oxidation ring_opened Ring-Opened Impurity (e.g., Aminoethoxy Acetic Acid derivative) parent->ring_opened Oxidative Ring Cleavage decarboxylated Decarboxylated Impurity parent->decarboxylated Thermal Stress

Caption: Postulated degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices, the following storage and handling procedures are recommended to maximize its shelf-life and maintain purity.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended. While some suppliers indicate room temperature storage is acceptable, lower temperatures will slow the rate of any potential degradation reactions.

  • Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidation.

  • Light: Store in an amber or opaque container to protect from light, which can catalyze degradation.

  • Moisture: The compound should be stored in a dry environment, preferably in a desiccator. The recommendation to "Protect from moisture" for the related hydrochloride salt suggests potential hygroscopicity or moisture-mediated degradation.

  • Chemical Incompatibilities: Avoid storage with or exposure to the following:

    • Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromic acid) can lead to rapid and uncontrolled degradation of the morpholine ring.

    • Strong Acids and Bases: Can catalyze hydrolytic degradation or cause salt formation, altering the compound's properties.

    • Reactive Alcohols: At elevated temperatures, the carboxylic acid moiety may undergo esterification, especially in the absence of water.

Protocol for Stability Assessment: A Forced Degradation Study

To definitively characterize the stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method. The goal is to achieve a target degradation of approximately 5-20%.

Experimental Protocol
  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Store at room temperature for a defined period. Elevated temperatures may cause rapid degradation.

    • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to 60-80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Quenching & Analysis:

    • At designated time points, withdraw aliquots from each stress condition.

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B Light) prep->photo quench Neutralize & Dilute Samples acid->quench base->quench oxide->quench thermal->quench photo->quench hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc report Identify Degradants & Establish Pathways hplc->report

Caption: Workflow for a forced degradation study of this compound.

Analytical Methods for Purity and Degradation Monitoring

A validated, stability-indicating analytical method is required to separate and quantify this compound in the presence of its degradation products, impurities, and any other matrix components.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice. A C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a typical starting point.

  • Detection: UV detection is suitable if the parent compound and degradants possess a chromophore. However, given the structure, UV absorbance may be weak. Therefore, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended. MS detection provides superior sensitivity and specificity and is invaluable for the structural elucidation of unknown degradation products.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities lie in the oxidative sensitivity of the morpholine ring and the potential for reactions involving the carboxylic acid group at elevated temperatures. The key to ensuring its integrity is to store the material in a cool, dry, and dark environment in a tightly sealed container, away from incompatible chemicals. For applications requiring a deep understanding of its stability profile, a systematic forced degradation study, guided by ICH principles and analyzed with a robust, stability-indicating LC-MS method, is the definitive approach. By adhering to these principles, researchers and developers can confidently utilize this compound, ensuring the quality and reliability of their work.

An In-depth Technical Guide to 4-Morpholineacetic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Morpholineacetic acid, a heterocyclic alpha-amino acid, has quietly established itself as a cornerstone in modern organic synthesis and drug development.[1][2] While not a household name, its unique structural and chemical properties have made it an indispensable building block and a critical intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of this compound, tracing its historical development through the evolution of its synthesis, detailing its physicochemical properties, and exploring its pivotal role in contemporary research and pharmaceutical manufacturing. We will delve into validated experimental protocols, explain the causality behind synthetic choices, and illuminate its significance through its application in the synthesis of the anticancer agent, Carfilzomib.

Introduction: The Unsung Importance of a Versatile Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, lauded for its ability to improve the pharmacokinetic profiles of drug candidates, such as enhancing aqueous solubility and metabolic stability.[3][4][5] Its derivatives are integral to a wide array of pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6]

Within this important class of compounds, this compound (also known as N-(Carboxymethyl)morpholine) stands out not as an end-product, but as a crucial synthetic intermediate.[7][8] Its structure combines the favorable properties of the morpholine moiety with a reactive carboxylic acid handle, allowing for its facile incorporation into larger, more complex molecules. This guide will explore the journey of this compound, from its foundational synthesis to its role in creating life-saving therapeutics.

Historical Context & Evolution of Synthesis

While the precise "discovery" of this compound is not marked by a singular, celebrated event, its history is intrinsically linked to the broader exploration of N-substituted morpholine derivatives which began after morpholine itself became commercially available in the 1930s.[9] The development of synthetic routes to this compound reflects the progression of organic chemistry, with methodologies evolving to favor efficiency, yield, and purity.

Early and established synthetic strategies primarily revolve around the N-alkylation of the morpholine ring. The choice of reagents and reaction conditions has been refined over decades, leading to several reliable protocols.

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is a classic example of nucleophilic substitution, where the secondary amine of morpholine attacks an electrophilic two-carbon synthon. The primary methods differ in the choice of this synthon and the subsequent reaction steps.

Method A: Direct Alkylation with Chloroacetic Acid This is a straightforward approach involving the direct reaction of morpholine with a haloacetic acid. The causality is simple: the nucleophilic nitrogen of morpholine attacks the electrophilic carbon of chloroacetic acid. A base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Method B: Hydrolysis of an Ester Precursor This two-step method first involves the synthesis of an ester, typically ethyl 2-morpholinoacetate, followed by hydrolysis to yield the carboxylic acid. This route is often favored in large-scale synthesis as the intermediate ester is easily purified by distillation, and the subsequent hydrolysis is typically high-yielding. The use of a strong acid or base for hydrolysis is a critical step, chosen based on the stability of other functional groups in the molecule.

The workflow below illustrates the common synthetic pathways.

G cluster_0 Synthetic Pathways to this compound Morpholine Morpholine Target This compound Morpholine->Target Method A: Direct Alkylation IntermediateEster Ethyl 2-morpholinoacetate Morpholine->IntermediateEster Step 1: Esterification Chloroacetic Chloroacetic Acid (+ Base) Chloroacetic->Target EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->IntermediateEster IntermediateEster->Target Step 2: Hydrolysis (H+ or OH-)

Caption: Common synthetic routes to this compound.

Physicochemical & Safety Data

A thorough understanding of a compound's properties is critical for its application in research and development.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₁NO₃ [7][8]
Molecular Weight 145.16 g/mol [1][10]
Appearance Off-white to white solid/crystalline powder [7][11]
Melting Point 162-164 °C [1][7]
Boiling Point 272 °C [1][7]
Density 1.202 g/cm³ [1][7]
pKa 2.25 ± 0.10 (Predicted) [7]
Solubility Slightly soluble in DMSO and Methanol [1][7]

| CAS Number | 3235-69-6 |[2][8] |

Safety & Handling

According to aggregated GHS information, this compound is classified as an irritant.[7][10] It can cause skin irritation and serious eye irritation or damage.[10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Handling should occur in a well-ventilated area.[7]

Experimental Protocols

The following protocols are detailed, self-validating systems derived from established synthetic procedures.

Protocol: Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This method is widely cited and provides a high yield of the target compound, often as its hydrochloride salt, which can be used directly in subsequent steps or neutralized to obtain the free acid.[11]

Objective: To synthesize this compound hydrochloride from its ethyl ester.

Materials:

  • Ethyl 2-morpholinoacetate (1.0 eq)

  • 3M Hydrochloric Acid (HCl) solution

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-morpholinoacetate (e.g., 1.1 g, 6.3 mmol).[11]

  • Acid Hydrolysis: Add 3M hydrochloric acid solution (e.g., 35 mL) to the flask. Heat the reaction mixture to reflux and maintain for 2 hours.

    • Causality Note: Refluxing in strong acid provides the necessary energy to hydrolyze the ester bond to a carboxylic acid and a molecule of ethanol. The HCl acts as both a catalyst and a reagent to form the hydrochloride salt of the product.

  • Cooling: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Stir at room temperature for an extended period (e.g., 24 hours) to ensure complete reaction and crystallization.[11]

  • Concentration: Concentrate the reaction solution under reduced pressure to remove water and excess HCl. This will typically yield a solid or semi-solid residue.[11]

  • Solvent Swap: Dissolve the obtained residue in methanol and concentrate again under reduced pressure. This step helps to azeotropically remove any remaining water.[11]

  • Precipitation & Isolation: Suspend the final solid product in diethyl ether. The hydrochloride salt is insoluble in ether, which acts as an anti-solvent to wash away organic impurities.

  • Final Product: Separate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under reduced pressure to yield this compound hydrochloride.[11]

Expected Outcome: A white solid product with an expected yield of over 90%.[11] The product can be characterized by NMR spectroscopy.[11]

Applications in Drug Development: A Case Study of Carfilzomib

The true value of this compound is demonstrated by its application as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is its role in the synthesis of Carfilzomib.

Carfilzomib (Kyprolis) is a second-generation proteasome inhibitor used to treat relapsed and refractory multiple myeloma.[11][12][13] It is a tetrapeptide epoxyketone, and its structure includes a morpholinoacetyl group at the N-terminus.[12] This specific moiety is crucial for the drug's properties. The addition of the morpholine ring was a deliberate chemical modification designed to dramatically increase the water solubility of the drug precursor, a critical factor for its development as an intravenous therapy.[14]

This compound serves as the direct precursor for this N-terminal cap. It is coupled to the peptide backbone during the multi-step synthesis of the final drug molecule.[11][15]

G cluster_1 Role of this compound in Carfilzomib Synthesis MAA This compound (Precursor) Coupling Peptide Coupling Reaction (e.g., using DCC/HOBt or similar) MAA->Coupling Peptide Peptide Backbone (H₂N-Peptide-R) Peptide->Coupling Intermediate N-Capped Peptide Intermediate Coupling->Intermediate Forms Amide Bond FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps Carfilzomib Carfilzomib (Final API) FurtherSteps->Carfilzomib Final modifications

Caption: Workflow of this compound in Carfilzomib synthesis.

The irreversible binding mechanism of Carfilzomib to the proteasome offers a significant therapeutic advantage, and its development highlights how a seemingly simple building block like this compound is fundamental to creating sophisticated, life-saving medicines.[14][16]

Conclusion

This compound exemplifies a class of molecules that, while not pharmacologically active themselves, are of immense value to the scientific and pharmaceutical communities. Its history is one of steady refinement in chemical synthesis, leading to its establishment as a reliable and versatile intermediate. Its straightforward, high-yielding synthetic protocols and the beneficial physicochemical properties it imparts upon larger molecules—most notably demonstrated in the anticancer drug Carfilzomib—secure its place as a vital tool in the drug development professional's arsenal. The continued exploration of morpholine derivatives in medicinal chemistry ensures that this compound will remain a relevant and critical component in the synthesis of future therapeutics.[17][18]

References

Physicochemical properties of 4-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Morpholineacetic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a heterocyclic compound integrating a morpholine ring and a carboxylic acid moiety, represents a significant scaffold in modern medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous solubility, modulate lipophilicity, and improve the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, present robust protocols for their experimental determination, and discuss the compound's stability, reactivity, and applications in the pharmaceutical landscape.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing everything from formulation to bioavailability. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[3]
Molecular Weight 145.16 g/mol [3]
CAS Number 3235-69-6[4]
Appearance Off-white to yellow crystalline solid[2]
Melting Point 162-164 °C[4]
Boiling Point 272 °C[4]
Density 1.202 g/cm³[4]
Flash Point 118 °C[4]
Predicted pKa 2.25 ± 0.10[4]
Computed XLogP3 -2.8[5]
Solubility Slightly soluble in DMSO and Methanol; Soluble in water.[4][6]

Note: The reported pKa is a predicted value. For drug development applications, experimental determination is crucial for accurate ionization state assessment at physiological pH.

Experimental Determination of Physicochemical Properties

The predictive nature of some publicly available data necessitates robust experimental validation. This section provides detailed, self-validating protocols for determining the critical parameters of pKa and logP.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a reliable method for determining the pKa of weak acids like this compound.

Causality Behind Experimental Choices: This method relies on the principle that at the halfway point to the equivalence point of a titration of a weak acid with a strong base, the concentration of the undissociated acid equals the concentration of its conjugate base. At this specific point, the measured pH of the solution is equal to the pKa of the acid, as derived from the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately prepare a solution of this compound in deionized water (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill a burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration well past the equivalence point until the pH plateaus.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • Identify the volume of NaOH required to reach the equivalence point (Veq).

    • The half-equivalence point is at Veq / 2.

    • Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pKa of this compound.[7]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare 4-Morpholineacetic acid solution setup Set up titration apparatus prep_acid->setup prep_base Prepare standardized 0.1 M NaOH solution prep_base->setup calibrate_ph Calibrate pH meter calibrate_ph->setup add_naoh Add NaOH in increments setup->add_naoh record_ph Record pH and volume add_naoh->record_ph Stabilize record_ph->add_naoh Repeat plot_curve Plot pH vs. Volume record_ph->plot_curve find_veq Determine Equivalence Point (Veq) plot_curve->find_veq find_half_veq Calculate Half-Equivalence Point (Veq/2) find_veq->find_half_veq determine_pka pH at Veq/2 = pKa find_half_veq->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A common and efficient method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. Molecules with higher lipophilicity will interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor (log k') and logP can be established, allowing for the determination of the logP of an unknown compound.

Step-by-Step Protocol:

  • Preparation of Standards and Sample:

    • Select a series of standard compounds with known logP values that span a range around the expected logP of this compound.

    • Prepare stock solutions of the standard compounds and this compound in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically varied to determine the retention factor at 100% aqueous phase.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for this compound and the standards.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Experimental Procedure:

    • Inject each standard solution and the this compound solution onto the HPLC system.

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Repeat the injections at several different mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).

  • Data Analysis:

    • For each compound at each mobile phase composition, calculate the retention factor (k') using the formula: k' = (tR - t0) / t0.

    • For each compound, plot log k' versus the percentage of the organic modifier.

    • Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log k'w.

    • Create a calibration curve by plotting the known logP values of the standard compounds (y-axis) against their corresponding log k'w values (x-axis).

    • Using the log k'w value determined for this compound, interpolate its logP value from the calibration curve.

logP_Determination cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare logP standards inject Inject samples onto C18 column prep_standards->inject prep_sample Prepare 4-Morpholineacetic acid sample prep_sample->inject record_tr Record retention times (tR) inject->record_tr calc_k Calculate retention factor (k') record_tr->calc_k determine_t0 Determine dead time (t0) determine_t0->calc_k extrapolate Extrapolate to log k'w calc_k->extrapolate calibrate Create logP vs. log k'w calibration curve extrapolate->calibrate For standards determine_logp Determine logP of sample extrapolate->determine_logp For sample calibrate->determine_logp

Caption: Workflow for logP determination by RP-HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and identification of this compound.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons adjacent to the carboxylic acid. The protons on the carbons adjacent to the electronegative oxygen atom (positions 2 and 6 of the morpholine ring) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5). The methylene protons of the acetic acid moiety will likely appear as a singlet. The integration of these signals should correspond to the number of protons in each environment.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the symmetry of the morpholine ring, two distinct signals are expected for the morpholine carbons. Additional signals will be present for the methylene carbon of the acetic acid group and the carbonyl carbon of the carboxylic acid.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (145.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). Fragmentation of the morpholine ring can also occur.[10][11]

Chemical Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for its handling, storage, and formulation.

Reactivity Profile: this compound possesses two primary functional groups that dictate its reactivity:

  • Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can act as a base or a nucleophile.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation with bases.

Stability Assessment: Forced Degradation Studies Forced degradation studies are a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][12] This approach helps to identify potential degradation products and pathways.

Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase method with UV detection) to separate the parent compound from any degradation products.

Forced_Degradation cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photolytic Photolytic Stress (UV/Vis Light) start->photolytic analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis outcome Identify Degradation Products and Pathways analysis->outcome

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 4-Morpholineacetic acid. While the crystal structure of this compound is not publicly available at the time of writing, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the necessary experimental procedures and the potential significance of the structural insights that would be gained. This compound is a versatile building block in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development.[1] This guide covers the synthesis and crystallization of this compound, a step-by-step protocol for single-crystal X-ray diffraction, and a discussion of the anticipated structural features and their implications for its application in pharmaceuticals.

Introduction: The Significance of this compound in Drug Development

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the aqueous solubility and metabolic stability of drug candidates.[1] Its incorporation into molecular structures can significantly improve pharmacokinetic profiles, making it a valuable component in the design of novel therapeutics.[1] Notably, this compound is an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[3]

The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity.[4] The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing in the solid state. For this compound, a detailed structural analysis would elucidate the conformation of the morpholine ring, the geometry of the acetic acid side chain, and the nature of the hydrogen bonding networks. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule can guide the design of analogues with improved binding affinity to biological targets.

  • Pharmacophore Modeling: The crystal structure provides a precise 3D model for computational studies aimed at identifying and optimizing key interactions with target proteins.

  • Solid-State Characterization: Knowledge of the crystal packing and intermolecular forces is essential for understanding properties such as solubility, dissolution rate, and stability of the solid form, which are critical for drug formulation.

This guide, therefore, presents a comprehensive methodology for obtaining and analyzing the crystal structure of this compound, empowering researchers to unlock its full potential in drug discovery and development.

Synthesis and Crystallization of this compound

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals. This section outlines the synthesis of this compound and provides a detailed protocol for its crystallization.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-(4-morpholinyl)acetate. A typical laboratory-scale synthesis procedure is as follows:[3][5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(4-morpholinyl)acetate.

  • Hydrolysis: Add a 3M aqueous solution of hydrochloric acid (HCl) to the flask. The typical molar ratio of acid to ester is in large excess to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: The resulting solution is typically concentrated under reduced pressure to remove the solvent and excess acid. The crude product can then be purified.

  • Purification: Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization is crucial and will be discussed in the next section.

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical prerequisite for X-ray analysis. Several techniques can be employed, and the optimal conditions often need to be determined empirically.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: The choice of solvent is paramount. A good solvent for crystallization should dissolve the compound when hot but lead to supersaturation and crystal growth upon cooling. For this compound, which is a polar molecule, solvents such as water, ethanol, methanol, or mixtures thereof are good starting points.[6]

  • Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to create a saturated or near-saturated solution.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.

    • Once at room temperature, the solution can be transferred to a refrigerator or cold room to promote further crystal growth.

  • Vapor Diffusion:

    • Sitting Drop: Place a small drop of a concentrated solution of the compound on a glass slide inside a sealed container. The container should also hold a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant will slowly diffuse into the drop, leading to crystallization.

    • Hanging Drop: A drop of the concentrated solution is placed on the underside of a coverslip, which is then inverted and sealed over a well containing the precipitant.

The following diagram illustrates the general workflow for obtaining single crystals:

Crystal_Growth_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Crystal_Selection Selection of Diffraction-Quality Crystal Slow_Evap->Crystal_Selection Slow_Cool->Crystal_Selection Vapor_Diff->Crystal_Selection

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction: A Step-by-Step Guide

Once a suitable single crystal is obtained, the next step is to determine its structure using X-ray diffraction. This section provides a detailed protocol for data collection and structure solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffracted X-rays are collected on a detector. A series of diffraction images are recorded at different crystal orientations.

  • Data Reduction:

    • The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

    • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution:

    • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the positions of the non-hydrogen atoms.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the workflow for single-crystal X-ray diffraction:

XRD_Workflow Start Single Crystal Mounting Crystal Mounting Start->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Single-Crystal X-ray Diffraction Workflow.

Anticipated Crystal Structure of this compound and Its Implications

While the experimental crystal structure is yet to be determined, we can anticipate several key features based on the known chemistry of morpholine and carboxylic acids.

Molecular Conformation

The crystal structure will reveal the preferred conformation of the morpholine ring, which typically adopts a chair conformation.[7] The orientation of the acetic acid substituent (axial vs. equatorial) will be determined. The conformation of the molecule is crucial as it dictates how it can interact with a biological target.

Intermolecular Interactions

The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the crystal structure will be dominated by a network of hydrogen bonds. The nature of these interactions (e.g., carboxylic acid dimers, chains, or sheets) will be elucidated. The morpholine oxygen and nitrogen atoms can also participate in hydrogen bonding. Understanding these interactions is key to predicting the solid-state properties of the compound.

Crystallographic Data Summary (Hypothetical)

Upon successful structure determination, the crystallographic data would be summarized in a table similar to the one below.

ParameterAnticipated Value/Information
Chemical FormulaC6H11NO3
Formula Weight145.16 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
R-factor< 0.05 for a good quality structure

Conclusion

This technical guide has provided a comprehensive overview of the process for determining the single-crystal X-ray structure of this compound. From synthesis and crystallization to the intricacies of X-ray diffraction and structure refinement, this document serves as a practical manual for researchers in the field. The determination of this crystal structure will provide invaluable insights into the molecular conformation and intermolecular interactions of this important pharmaceutical building block, thereby facilitating the rational design of new and improved therapeutic agents. The protocols and workflows detailed herein are based on established crystallographic principles and are designed to ensure the generation of high-quality, reliable structural data.

References

Quantum Chemical Calculations for 4-Morpholineacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Morpholineacetic acid, a key building block in modern drug development.[1] We delve into the theoretical underpinnings and practical methodologies for elucidating the electronic structure, molecular properties, and reactivity of this versatile scaffold. By leveraging Density Functional Theory (DFT), this guide offers a robust protocol for researchers and scientists to generate high-fidelity computational data, thereby accelerating the rational design of novel therapeutics. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No: 3235-69-6), a heterocyclic compound with the molecular formula C6H11NO3, has emerged as a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features, combining a morpholine ring and a carboxylic acid moiety, impart favorable physicochemical properties that enhance drug-like characteristics such as solubility and bioavailability.[1] Notably, it serves as a crucial intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[3]

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Quantum chemical calculations provide a powerful in-silico lens to probe the intricate electronic and structural properties of this compound, offering insights that are often challenging to obtain through experimental methods alone. These calculations can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity, thereby guiding lead optimization and the design of novel analogues with enhanced therapeutic potential.

This guide will provide a step-by-step protocol for performing quantum chemical calculations on this compound, with a focus on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[5]

Theoretical & Methodological Framework

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains both cyclic and acyclic components with heteroatoms, a judicious selection is paramount.

Choice of Computational Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. We recommend the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional has demonstrated a high degree of success in predicting the geometries and electronic properties of a wide range of organic compounds, including those with heterocyclic motifs.[5]

Basis Set Selection

The basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, we recommend the Pople-style basis set, 6-311++G(d,p) . The components of this basis set are chosen for the following reasons:

  • 6-311G : A triple-zeta valence basis set that provides a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

  • ++ : The addition of diffuse functions on both heavy atoms and hydrogen atoms is important for accurately describing the lone pairs on oxygen and nitrogen atoms, as well as the potentially anionic character of the carboxylate group.

  • (d,p) : Polarization functions (d on heavy atoms, p on hydrogen atoms) are included to account for the non-spherical nature of electron density in molecules, which is essential for accurate geometry and property predictions.

Software

A variety of software packages can perform these calculations. For this guide, we will reference the widely used Gaussian suite of programs.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.

Step 1: Initial Structure Generation
  • Construct the 2D structure of this compound. Its IUPAC name is 2-morpholin-4-ylacetic acid.[6]

  • Convert to a 3D structure using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

  • Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule.

  • Create an input file for the Gaussian software. The route section should specify the following keywords: #p B3LYP/6-311++G(d,p) Opt.

  • Run the calculation. The software will iteratively adjust the molecular geometry to minimize the energy.

  • Verify the optimized structure. The output file will contain the final optimized coordinates. It is crucial to ensure the calculation has converged successfully.

Step 3: Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to predict the vibrational spectrum.

  • Use the optimized coordinates from the previous step.

  • Create a new input file with the keywords: #p B3LYP/6-311++G(d,p) Freq.

  • Analyze the output. A true minimum on the potential energy surface will have no imaginary frequencies. The output will also contain the predicted infrared (IR) spectrum, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a range of molecular properties can be calculated to understand the electronic structure and reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, which can be used to understand charge distribution and reactivity.

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Tabulated Data

Summarize key quantitative data in a structured table.

PropertyCalculated ValueUnits
Total EnergyValue from calculationHartrees
Dipole MomentValue from calculationDebye
HOMO EnergyValue from calculationeV
LUMO EnergyValue from calculationeV
HOMO-LUMO GapCalculated differenceeV
Visualizations

Visual representations of the molecule and its properties are invaluable.

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Computational Workflow

Computational_Workflow start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis (B3LYP/6-311++G(d,p)) opt->freq props Molecular Property Calculation freq->props results Analysis of Results props->results

Caption: A streamlined workflow for quantum chemical calculations.

Conclusion

This technical guide has presented a detailed and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following the outlined steps, researchers in drug development can obtain valuable insights into the molecular properties of this important building block, thereby facilitating the design of more effective and safer therapeutic agents. The combination of DFT calculations with careful analysis provides a powerful tool for modern medicinal chemistry, enabling a deeper understanding of molecular structure-activity relationships.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-Morpholineacetic acid. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the thermal stability and decomposition profile of this compound. This document offers a theoretical framework for its thermal degradation, a detailed experimental protocol for TGA, and guidance on data interpretation, grounded in established principles of thermal analysis.

Introduction: this compound in Profile

This compound, a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid functional group, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features suggest a unique thermal behavior, influenced by the stability of the morpholine ring and the reactivity of the acetic acid moiety. Understanding the thermal stability of this compound is crucial for its application in drug formulation, where thermal processing is common, and in the synthesis of advanced materials.

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal properties of materials.[3][4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This data provides critical insights into the thermal stability, decomposition kinetics, and compositional analysis of a substance.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃[1][2][5][6]
Molecular Weight145.16 g/mol [1][2][5][6]
Melting Point162-164 °C[1][5]
Boiling Point272 °C[1][5]
AppearanceOff-White Solid[1][5]
SolubilitySlightly soluble in DMSO and Methanol[1][5]

Theoretical Thermal Decomposition Pathway

The initial decomposition step is likely to involve the decarboxylation of the acetic acid moiety, releasing carbon dioxide. This is a common thermal degradation pathway for many carboxylic acids. The stability of the morpholine ring itself is relatively high, but the presence of the N-acetic acid group can influence its degradation. Following decarboxylation, the resulting N-methylmorpholine intermediate may undergo further fragmentation of the morpholine ring at higher temperatures.

It is important to note that the actual decomposition mechanism can be influenced by experimental conditions such as the heating rate and the composition of the purge gas (inert or oxidative).

cluster_0 Decomposition Stages A This compound B Decarboxylation A->B Heat C N-Methylmorpholine Intermediate + CO2 B->C D Ring Fragmentation C->D Higher Heat E Gaseous Products (e.g., NH3, H2O, hydrocarbons) D->E

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol: Thermogravimetric Analysis

This section outlines a detailed, best-practice protocol for conducting the thermogravimetric analysis of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications and relevant standards such as ASTM E1582.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities during the analysis.

  • Sample Form: The sample should be in a fine powder form to ensure uniform heating.

  • Sample Mass: Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).

TGA Experimental Parameters

The following parameters are recommended for a standard TGA analysis of this compound. These can be adjusted based on specific research objectives.

Table 2: Recommended TGA Experimental Parameters

ParameterRecommended ValueRationale
Temperature Program
Initial TemperatureAmbient (~25 °C)To establish a stable baseline.
Final Temperature600 °CTo ensure complete decomposition is observed.
Heating Rate10 °C/minA common rate that provides good resolution of thermal events.
Purge Gas
GasHigh Purity Nitrogen (or Air for oxidative stability)Nitrogen provides an inert atmosphere to study thermal decomposition. Air can be used to investigate oxidative degradation.
Flow Rate50 mL/minTo ensure an inert or oxidative environment and to remove gaseous decomposition products.
Data Acquisition
Data PointsAt least 1 point per secondTo ensure a high-resolution TGA curve.
Experimental Workflow

The following diagram illustrates the key steps in the TGA experimental workflow.

cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation & Weighing instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample program_method Program TGA Method load_sample->program_method run_analysis Run TGA Analysis program_method->run_analysis data_collection Data Collection run_analysis->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for TGA of this compound.

Data Analysis and Interpretation

The primary output of a TGA experiment is a thermogram, which plots the percentage of mass loss against temperature. From this curve, several key parameters can be determined:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the thermal stability of the material.

  • Decomposition Temperature (Td): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The mass of the sample remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

The DTG curve, the first derivative of the TGA curve, is particularly useful for identifying distinct decomposition steps and resolving overlapping thermal events.

Applications in Research and Development

The thermogravimetric analysis of this compound provides valuable information for various applications:

  • Pharmaceutical Development: Assessing the thermal stability of this compound is crucial for determining appropriate storage conditions, and for understanding its behavior during manufacturing processes such as milling, granulation, and drying.

  • Materials Science: For applications where this compound is used as a precursor or additive in polymers or other materials, TGA can help predict the thermal performance and degradation characteristics of the final product.

  • Quality Control: TGA can be used as a quality control tool to ensure the thermal stability and purity of different batches of this compound.

Conclusion

This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. While specific experimental data for this compound remains to be extensively published, the theoretical considerations and the detailed experimental protocol presented here offer a robust starting point for researchers. By following the outlined procedures, scientists can obtain reliable and meaningful data on the thermal stability and decomposition behavior of this compound, enabling its effective and safe use in a variety of scientific and industrial applications.

References

Methodological & Application

Application Notes & Protocols: The Role of 4-Morpholineacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 4-Morpholineacetic acid (4-MAA) in drug discovery and development. 4-MAA has emerged as a critical structural motif and versatile building block in medicinal chemistry. Its unique physicochemical properties, conferred by the morpholine ring, often lead to improved pharmacokinetic profiles, including enhanced aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1][2][3] This guide moves beyond simple descriptions to explain the causality behind its utility, offering detailed, field-proven protocols for its use in synthesis and biological screening. We explore its application as a privileged scaffold in compound library design, its role in fragment-based drug discovery (FBDD), and provide step-by-step methodologies for creating novel derivatives and evaluating their biological activity. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic advantages of 4-MAA in their research programs.

Section 1: Introduction to this compound (4-MAA)

Core Chemical Properties and Structure

This compound is a heterocyclic compound featuring a morpholine ring N-substituted with an acetic acid moiety.[4][5] This structure combines the advantageous features of a secondary amine (within the morpholine ring) and a carboxylic acid, making it a highly versatile intermediate for chemical synthesis.[6] The morpholine ring itself is a saturated heterocycle containing both an ether and a secondary amine functional group, which imparts a unique polarity and hydrogen bonding capability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[5][7]
Molecular Weight 145.16 g/mol [5][7]
Appearance White solid[8]
Melting Point 162-163.5 °C[5]
XLogP3 -2.8[5]
CAS Number 3235-69-6[5]

Note: Properties are subject to variation based on purity and experimental conditions.

The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry

The morpholine ring is widely regarded as a "privileged structure" in drug discovery.[9] This designation is not arbitrary; it is based on empirical evidence that this scaffold can interact with a wide range of biological targets with high affinity. The reasons for its utility are multifaceted:

  • Enhanced Solubility and Pharmacokinetics: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, which can significantly improve the aqueous solubility and overall physicochemical profile of a drug candidate. This often translates to better absorption and distribution in vivo.[1][2]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can increase the half-life of a drug.[2]

  • CNS Penetration: The unique polarity and flexible conformation of the morpholine ring allow it to participate in various interactions that can facilitate passage across the blood-brain barrier, making it a valuable component for CNS-active drugs.[1][3]

  • Low Toxicity: The morpholine scaffold is often associated with a favorable safety profile.[1]

Section 2: Core Applications in Drug Discovery

A Versatile Building Block for Synthesis

4-MAA is a foundational building block for creating diverse chemical libraries.[1][2] Its carboxylic acid handle is readily amenable to standard coupling reactions to form amides, esters, and other functional groups, while the morpholine ring provides a stable, property-enhancing core. This allows medicinal chemists to systematically explore the chemical space around a target by appending various substituents to the 4-MAA core. Derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1][10][11][12]

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins by screening small, low-molecular-weight compounds ("fragments") to identify low-affinity binders to a biological target.[13][14] These initial hits are then optimized and grown into potent, drug-like molecules. 4-MAA is an excellent candidate for inclusion in a fragment library due to its:

  • Low Molecular Weight: At 145.16 g/mol , it fits well within the "Rule of Three" often used for fragment selection.

  • High Solubility: Ensures suitability for various biophysical screening techniques (e.g., SPR, NMR).

  • Defined Synthetic Vectors: The carboxylic acid provides a clear and synthetically accessible point for elaboration and optimization once a hit is identified.[15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. 4-MAA) Screen Biophysical Screening (NMR, SPR, X-ray) FragLib->Screen Hits Validated Hits (mM - µM Affinity) Screen->Hits SBDD Structure-Based Design (SBDD) Hits->SBDD Advance Hits Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration Leads Lead Compounds (nM Affinity, LE Optimized) Elaboration->Leads PKPD PK/PD Profiling Leads->PKPD Optimize Leads SAR SAR Optimization PKPD->SAR Candidate Drug Candidate SAR->Candidate

Figure 1. General workflow for Fragment-Based Drug Discovery (FBDD).

Section 3: Synthesis and Derivatization Protocols

Overview of Synthetic Strategy

The most common and strategically important reaction involving 4-MAA is the formation of an amide bond. This reaction connects the 4-MAA scaffold to another amine-containing building block, enabling the rapid generation of a diverse library of compounds. Standard peptide coupling reagents are highly effective for this transformation.

Figure 2. General scheme for amide coupling with 4-MAA.
Protocol 1: Synthesis of N-Substituted Amides from 4-MAA

Objective: To synthesize a representative N-aryl amide derivative of 4-MAA using HATU-mediated coupling.

Causality Behind Choices:

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is chosen for its high polarity, which effectively dissolves the starting materials and reagents, and its high boiling point, which allows for heating if necessary. Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive O-acylisourea intermediate, minimizing side reactions and racemization (if chiral amines are used).

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to neutralize the ammonium salts formed during the reaction and maintain a basic pH to facilitate the nucleophilic attack of the amine without interfering with the activated ester.

Materials:

  • This compound (4-MAA)

  • Target amine (e.g., Aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the 4-MAA in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion of the acid to its active form.

  • Amine Addition: Add the target amine (1.05 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Biological Screening and Assay Protocols

General Workflow for Compound Screening

Once a library of 4-MAA derivatives has been synthesized, it must be screened to identify compounds with the desired biological activity. A typical screening cascade funnels compounds from broad, high-throughput primary assays to more complex, lower-throughput secondary and in vivo models.

Screening_Cascade CompoundLib 4-MAA Derivative Library (10s-100s of compounds) PrimaryAssay Primary Screen (e.g., Enzyme Inhibition @ 10 µM) CompoundLib->PrimaryAssay Hits Primary Hits (e.g., >50% Inhibition) PrimaryAssay->Hits Filter DoseResponse Secondary Screen (Dose-Response, IC₅₀ Determination) Hits->DoseResponse PotentHits Potent Hits (IC₅₀ < 1 µM) DoseResponse->PotentHits Filter CellAssay Cellular Potency & Toxicity (Target Engagement, Viability) PotentHits->CellAssay InVivo In Vivo Model (Efficacy & PK/PD) CellAssay->InVivo Advance Candidate Lead Candidate InVivo->Candidate

Figure 3. A typical workflow for screening a compound library.
Protocol 2: In Vitro Enzyme Inhibition Assay (Kinase Model)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 4-MAA derivative against a specific protein kinase.

Principle: This protocol describes a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Kinase of interest and its specific substrate

  • 4-MAA derivative test compounds dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Positive control inhibitor (e.g., Staurosporine)

Procedure:

  • Compound Plating:

    • Create a serial dilution of the 4-MAA test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.

    • Include wells for a "no-inhibitor" control (100% activity, DMSO only) and a "no-enzyme" control (0% activity, buffer only).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate assay buffer. Add this mix to all wells except the "no-enzyme" controls.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of ATP remaining.

  • Reading: Incubate the plate for 10 minutes in the dark to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 3: Antibacterial Susceptibility Testing (Disc Diffusion Method)

Objective: To perform a primary screen of 4-MAA derivatives for antibacterial activity.[16][17]

Principle: This method involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly inoculated with a target bacterium. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disc.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Nutrient agar plates (e.g., Mueller-Hinton agar)

  • Sterile paper discs (6 mm diameter)

  • 4-MAA derivatives dissolved in a suitable solvent (e.g., DMSO) at a known concentration

  • Positive control antibiotic disc (e.g., Ciprofloxacin)[16]

  • Negative control disc (solvent only)

  • Sterile swabs and saline solution

  • Bacterial incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disc Preparation: Aseptically apply a known amount (e.g., 10 µL) of each 4-MAA derivative solution onto a sterile paper disc. Allow the solvent to evaporate completely.

  • Disc Placement: Using sterile forceps, place the compound-impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plate. Ensure discs are spaced far enough apart to prevent overlapping zones.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger diameter indicates greater susceptibility of the bacterium to the compound.

Section 5: Case Study: Intermediate for Carfilzomib

A prominent example underscoring the industrial and pharmaceutical relevance of 4-MAA is its use as a key intermediate in the synthesis of Carfilzomib.[8] Carfilzomib is a second-generation proteasome inhibitor used to treat relapsed and refractory multiple myeloma. The morpholine moiety is a critical component of the P4 cap of the tetrapeptide epoxyketone structure of Carfilzomib, highlighting the role of this scaffold in achieving potent and selective bioactivity in a clinically approved drug.

Section 6: Safety and Handling

This compound is classified as an irritant.[5] Based on aggregated GHS information, it may cause skin irritation and serious eye damage/irritation.[7][18]

  • H-codes: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation).[5][7]

  • P-codes: P264, P280, P302+P352, P305+P351+P338.[5]

  • Handling: Always handle 4-MAA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Section 7: Conclusion and Future Directions

This compound is a demonstrably valuable tool in the drug discovery arsenal. Its utility extends from being a fundamental building block for creating diverse compound libraries to a strategic fragment for initiating FBDD campaigns. The favorable physicochemical properties imparted by the morpholine ring—notably enhanced solubility and metabolic stability—address key challenges in modern medicinal chemistry.[1][2] Future research directions could involve the development of novel derivatives targeting new enzyme classes, the exploration of its use in creating advanced polymer-based drug delivery systems, and the design of more potent antimicrobial agents to combat resistance.[2] The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively harness the potential of 4-MAA in the quest for new therapeutic agents.

References

4-Morpholineacetic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of medicinal chemistry and organic synthesis, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent incorporation into approved and experimental drugs is no coincidence; the morpholine ring confers advantageous physicochemical, biological, and metabolic properties.[1][3] The presence of both a basic nitrogen atom and a polar ether oxygen within its flexible six-membered ring allows for a unique combination of water solubility and membrane permeability, often improving the pharmacokinetic profile of parent molecules.[4] 4-Morpholineacetic acid, a readily accessible and versatile building block, leverages these benefits by providing a carboxylic acid handle for straightforward elaboration, making it an invaluable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of this compound as a synthetic building block. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into its application, particularly in the crucial area of amide bond formation—a cornerstone of modern drug synthesis.

Core Applications & Synthetic Utility

This compound is a key intermediate in the synthesis of a diverse array of complex molecules. Its utility stems from the dual functionality of the morpholine nitrogen, which imparts desirable pharmacokinetic characteristics, and the carboxylic acid group, which serves as a reactive handle for covalent modification.

Key Application Areas:

  • Pharmaceutical Development: This is the most prominent area of application. The scaffold is a building block for various pharmaceuticals, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders, where its ability to potentially enhance blood-brain barrier penetration is highly valued.[5] A notable example is its use as an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor for treating multiple myeloma.[6]

  • Agrochemicals: The morpholine moiety is found in various fungicides and other crop protection agents. This compound serves as a precursor for creating new derivatives with potential applications as plant growth regulators or pesticides.[5]

  • Polymer Science: It can be incorporated into polymer backbones or as a pendant group to modify material properties, such as enhancing flexibility, solubility, and chemical resistance.[5]

The primary synthetic transformation involving this compound is the formation of an amide bond by coupling its carboxylic acid group with a primary or secondary amine. This reaction is fundamental to building the complex molecular architectures required for biologically active compounds.

Protocol: Amide Coupling of this compound with a Model Amine

This section provides a detailed, self-validating protocol for the amide coupling of this compound with a representative amine, benzylamine, using a common and efficient coupling reagent system: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Principle and Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid must be "activated." EDC is a water-soluble carbodiimide that reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct.

The addition of NHS mitigates this side reaction. NHS rapidly traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. This activated ester then cleanly reacts with the nucleophilic amine (benzylamine) to form the desired amide bond, regenerating NHS and releasing a water-soluble urea byproduct derived from EDC, which simplifies purification.[8]

Experimental Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification A Dissolve this compound in Anhydrous DCM B Add NHS (1.2 eq) A->B C Add EDC (1.2 eq) B->C D Stir at RT (30-60 min) to form NHS-ester C->D E Add Benzylamine (1.1 eq) D->E F Stir at RT (2-12 h) E->F G Dilute with DCM F->G H Wash with 5% HCl (aq) G->H I Wash with sat. NaHCO3 (aq) H->I J Wash with Brine I->J K Dry over Na2SO4, Filter J->K L Concentrate in vacuo K->L M Purify via Column Chromatography L->M

Caption: General experimental workflow for EDC/NHS mediated amide coupling.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Molar EquivalentsNotes
This compound145.16145 mg1.0Substrate
Benzylamine107.15118 mg (115 µL)1.1Nucleophile
EDC (EDAC, EDCI)191.70230 mg1.2Coupling Reagent
NHS (N-Hydroxysuccinimide)115.09138 mg1.2Activating Additive
Dichloromethane (DCM), Anhydrous-10 mL-Reaction Solvent
5% Hydrochloric Acid (aq)-2 x 10 mL-Aqueous wash (removes unreacted amine/base)
Saturated Sodium Bicarbonate (aq)-2 x 10 mL-Aqueous wash (removes unreacted acid/NHS)
Brine (Saturated NaCl solution)-1 x 10 mL-Aqueous wash (breaks emulsions)
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (145 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the acid is fully dissolved.

  • Activation:

    • Add N-hydroxysuccinimide (NHS) (138 mg, 1.2 mmol, 1.2 eq) to the solution.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (230 mg, 1.2 mmol, 1.2 eq) in one portion.

    • Rationale: Adding the reagents in this order allows the NHS to be present to immediately trap the highly reactive intermediate formed by EDC, maximizing the formation of the desired NHS-ester.[8]

  • Pre-activation Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. The solution may become slightly cloudy as the reaction proceeds.

  • Amine Addition: Add benzylamine (115 µL, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture using a syringe.

    • Rationale: A slight excess of the amine ensures complete consumption of the valuable activated ester. A large excess should be avoided as it complicates purification.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (1 x 10 mL).

    • Rationale: The acidic wash removes unreacted benzylamine and any basic impurities. The basic wash removes unreacted this compound and NHS. The brine wash helps to remove residual water and break any emulsions that may have formed.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure amide product, N-benzyl-2-(morpholino)acetamide.

Alternative Coupling Reagents: A Comparative Overview

While EDC/NHS is a robust system, other reagents may be preferable depending on the substrate's complexity, steric hindrance, or the need to suppress racemization in chiral systems.

Coupling Reagent SystemBase RequiredKey AdvantagesCommon Side Reactions/Drawbacks
HATU / DIPEA DIPEA (or similar)High reactivity, fast reaction times, low racemization.[9]Higher cost, byproducts can be hard to remove.
BOP / DIPEA DIPEA (or similar)Effective for sterically hindered substrates.Forms carcinogenic HMPA as a byproduct.
DCC / DMAP DMAP (catalytic)Inexpensive and effective.Forms insoluble DCU byproduct, can be allergenic.[10]
SOCl₂ or (COCl)₂ Pyridine or Et₃NForms a highly reactive acyl chloride intermediate, very effective.[7]Harsh conditions, not suitable for sensitive functional groups.

Mechanism of HATU-Mediated Coupling

G RCOOH 4-Morpholineacetic Acid (R-COOH) Active_Ester Activated O-Acyl (tetramethyl)isouronium Ester RCOOH->Active_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA (Base) Amide Amide Product (R-CONHR') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Byproducts Urea byproduct + DIPEA-H⁺

Caption: Simplified mechanism of HATU mediated amide coupling.

Conclusion: Empowering Synthesis through a Privileged Scaffold

This compound is more than just a chemical reagent; it is a strategic building block that empowers chemists to construct complex molecules with desirable drug-like properties.[1][11] Its straightforward reactivity, primarily through robust amide coupling protocols, combined with the inherent pharmacokinetic advantages of the morpholine core, ensures its continued relevance in the fast-paced fields of drug discovery and materials science. The protocols and insights provided herein serve as a foundational guide for researchers to effectively harness the synthetic potential of this versatile compound.

References

Application Notes & Protocols: The Strategic Role of 4-Morpholineacetic Acid in the Convergent Synthesis of Carfilzomib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carfilzomib is a second-generation, irreversible proteasome inhibitor that stands as a cornerstone therapy for relapsed or refractory multiple myeloma.[1][2] Its chemical architecture is that of a tetrapeptide epoxyketone, a complex structure requiring a sophisticated, multi-step synthetic strategy.[2][3] This document provides an in-depth guide on the application of 4-Morpholineacetic acid as a critical N-terminal capping agent in the final stages of Carfilzomib synthesis. We will elucidate the rationale behind its selection, detail a robust coupling protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis of the final active pharmaceutical ingredient (API).

Introduction: The Architectural Significance of Carfilzomib's N-Terminus

Carfilzomib's therapeutic efficacy is derived from its epoxyketone "warhead," which irreversibly binds to the chymotrypsin-like active site of the 20S proteasome, inducing apoptosis in malignant plasma cells.[3][4] However, the peptide backbone that delivers this warhead is equally important, influencing the molecule's selectivity, stability, and, critically, its physicochemical properties.

The native peptide sequence is susceptible to degradation and possesses poor aqueous solubility. To overcome these liabilities, the N-terminus of the peptide is capped. In Carfilzomib, this is achieved by acylating the terminal amine with this compound. The resulting morpholin-4-acetyl group serves two primary purposes:

  • Enhanced Solubility: The morpholine moiety significantly improves the aqueous solubility of the otherwise highly lipophilic tetrapeptide, a crucial attribute for its formulation as an intravenous drug.[5]

  • Metabolic Stability: Capping the N-terminus protects the peptide from degradation by exopeptidases, increasing its in-vivo stability and bioavailability.

The synthesis of Carfilzomib is therefore often a convergent process where the capped peptide backbone and the epoxyketone fragment are synthesized separately and then combined. The introduction of this compound is a pivotal step in the formation of the peptide segment.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling & Elongation A Peptide Backbone (e.g., H-hPhe-Leu-Phe-OH) D Peptide-Epoxyketone Intermediate A->D Amide Coupling B Epoxyketone Warhead B->D C This compound E Final Carfilzomib API C->E N-Terminal Capping (Amide Coupling) D->E

Figure 1: A high-level schematic of a convergent synthesis strategy for Carfilzomib, highlighting the key fragments and the stage at which this compound is introduced.

This compound: Reagent Profile and Quality Parameters

The success of the coupling reaction is contingent on the quality of the starting materials. This compound must be of high purity to prevent the introduction of impurities that can be difficult to remove from the final API.

PropertyValueSource
Chemical Name 2-morpholin-4-ylacetic acid[6]
CAS Number 3235-69-6[7]
Molecular Formula C₆H₁₁NO₃[7]
Molecular Weight 145.16 g/mol [7]
Appearance White to off-white crystalline solid
Purity (for API use) ≥ 99.0% (by HPLC)
Solubility Soluble in water, methanol

Expert Insight (Trustworthiness): It is imperative to use anhydrous solvents and reagents for the coupling reaction. The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which would not only consume the activated species but also complicate purification. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent moisture ingress.

The Core Mechanism: Activating the Carboxyl Group for Amidation

Directly reacting a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable and requires extremely high temperatures, which would degrade the peptide.[8] Therefore, the carboxylic acid group of this compound must be converted into a more reactive species—an "activated" intermediate. This is the central principle of modern amide bond formation and peptide synthesis.[9]

The process involves a coupling reagent . In this protocol, we utilize the synergistic combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) .

  • Activation: The carboxylic acid reacts with HBTU to form a highly reactive HOBt-ester.

  • Racemization Suppression: HOBt is a critical additive that significantly minimizes the risk of epimerization (racemization) at the chiral centers of the amino acids in the peptide chain during the activation and coupling process—a crucial factor for ensuring the stereochemical integrity of the final drug.[10][11]

  • Coupling: The free N-terminal amine of the peptide intermediate then attacks the activated HOBt-ester, forming the desired amide bond and releasing HOBt. A tertiary amine base, such as DIPEA, is required to scavenge the proton released during the reaction, driving it to completion.[12]

Detailed Protocol: N-Terminal Capping of Carfilzomib Intermediate

This protocol describes the coupling of this compound to a representative peptide-epoxyketone intermediate.

Objective: To synthesize Carfilzomib by forming the terminal amide bond between this compound and the N-terminus of the (2S)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide intermediate.

Materials and Reagents
ReagentM.W.GradeSupplier Recommendation
Peptide-Epoxyketone IntermediateVaries>98% PurityCustom Synthesis
This compound145.16>99% PurityVerified Supplier
HBTU379.25>99% Coupling GradeStandard Supplier
HOBt (anhydrous)135.12>99% Coupling GradeStandard Supplier
DIPEA (N,N-Diisopropylethylamine)129.24Anhydrous, >99.5%Standard Supplier
DMF (N,N-Dimethylformamide)73.09Anhydrous, <50 ppm H₂OStandard Supplier
Ethyl Acetate (EtOAc)88.11ACS Grade or higherStandard Supplier
Saturated Aqueous NaHCO₃ Solution-Reagent GradeIn-house preparation
Brine (Saturated Aqueous NaCl)-Reagent GradeIn-house preparation
Magnesium Sulfate (MgSO₄)120.37AnhydrousStandard Supplier
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Inert gas line (Nitrogen/Argon) with bubbler

  • Digital thermometer

  • Ice/acetone bath

  • Addition funnel

  • Standard glassware for aqueous workup (separatory funnel, flasks)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for in-process control and final purity analysis.

Step-by-Step Experimental Procedure

Figure 2: Workflow for the this compound coupling reaction.

  • Reactor Setup: Under a positive pressure of nitrogen, charge a dry three-neck flask with the peptide-epoxyketone intermediate (1.0 eq) and this compound (1.2 eq).

  • Dissolution: Add anhydrous DMF (approx. 10-15 volumes relative to the intermediate) and stir until all solids are dissolved.

  • Activator Addition: To the stirred solution at room temperature, add HOBt (1.2 eq) followed by HBTU (1.2 eq). A slight exotherm may be observed. Stir for 15-20 minutes to allow for pre-activation.

  • Cooling: Cool the reaction vessel to between -5 °C and 0 °C using an ice/salt or ice/acetone bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C. Causality Note: Rapid addition of the base can cause a significant exotherm and increase the risk of side reactions, including racemization. Slow, controlled addition is critical.

  • Reaction Progression: Maintain the reaction mixture at 0 °C for 2 hours. Afterwards, remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Continue stirring for an additional 2-4 hours.

  • In-Process Control (IPC): Withdraw a small aliquot of the reaction mixture, quench it with water, and dilute with mobile phase for HPLC analysis to confirm the consumption of the starting material. The reaction is considered complete when <2% of the peptide intermediate remains.

  • Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (approx. 20 volumes). Extract the aqueous phase three times with ethyl acetate (3 x 20 volumes).[13]

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 volumes) and brine (2 x 20 volumes) to remove residual DMF and salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Carfilzomib.

  • Purification: The crude product is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to yield Carfilzomib as a white solid with >99% purity.

Conclusion: A Validated Approach to a Key Synthetic Step

The acylation of the peptide N-terminus with this compound is a defining step in the synthesis of Carfilzomib. The protocol detailed herein, centered on the well-established HBTU/HOBt activation chemistry, provides a reliable and scalable method for this transformation. The causality-driven approach—understanding the roles of temperature control, anhydrous conditions, and specific reagents—is paramount. The integrity of this process is validated through rigorous in-process monitoring, ensuring that the final API meets the stringent purity and stereochemical requirements for therapeutic use. This robust capping strategy is a key enabler in the manufacturing of this life-saving oncology drug.

References

Introduction: The Versatility of the Morpholine Scaffold in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

4-Morpholineacetic acid, a heterocyclic organic compound, represents a cornerstone scaffold in modern medicinal chemistry and biochemical research.[1][2] Its structure, featuring both a secondary amine and an ether functional group within a six-membered ring, imparts a unique combination of physicochemical properties.[3] These properties, including enhanced aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds, make the morpholine moiety a "privileged structure" in drug design.[1][4] It is frequently incorporated into molecules to improve pharmacokinetic profiles and to serve as a versatile building block in the synthesis of a wide array of bioactive compounds, from anticancer agents like gefitinib to antibiotics like linezolid.[3][5]

This guide provides a detailed exploration of the role of this compound, not just as a synthetic intermediate, but as a direct participant in biochemical assays and a modulator of enzyme activity. We will delve into its applications, the rationale behind its use in experimental design, and provide robust protocols for its investigation.

Part 1: this compound as a Tool in Biochemical Assays

In the context of biochemical assays, this compound and its derivatives are utilized to probe complex biological systems.[1] Their value extends beyond simple building blocks; they serve as tool compounds to investigate enzyme function, receptor binding, and cellular processes.

Causality in Experimental Utility:

The selection of the morpholine moiety in assay development is often driven by its capacity to confer desirable properties onto a parent molecule.[1] Researchers leverage its attributes for several key reasons:

  • Enhanced Solubility: The morpholine ring can significantly improve the aqueous solubility of otherwise hydrophobic molecules, a critical factor for ensuring compound viability in buffer-based biochemical assays.[1]

  • Modulation of Physicochemical Properties: Its presence can fine-tune a compound's lipophilicity and polarity, which is essential for optimizing interactions with biological targets and for tasks such as navigating the blood-brain barrier in cell-based or in vivo studies.[1][6]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the morpholine ring provides a rigid scaffold, allowing chemists to orient other functional groups in specific vectors to optimize interactions with a protein's active or allosteric site.[4]

This strategic incorporation allows for the systematic study of protein interactions and enzymatic activity, providing critical insights into cellular pathways and potential therapeutic targets.[1]

G cluster_0 Compound Preparation & Optimization cluster_1 Biochemical Screening Cascade cluster_2 Lead Optimization a Synthesis of 4-Morpholineacetic Acid Derivative b Solubility & Stability Screening a->b Improves physicochemical properties c Primary Assay: High-Throughput Screen (HTS) b->c Test Compound d Hit Confirmation & Dose-Response c->d Identified 'Hits' e Secondary Assays: Selectivity & Mechanism of Action (MoA) d->e Confirmed Hits f Structure-Activity Relationship (SAR) Studies e->f Validated Hits

Caption: Workflow for utilizing a this compound derivative in a drug discovery screening cascade.

Part 2: The Role of this compound in Enzyme Inhibition

The morpholine scaffold is an integral pharmacophore in a multitude of enzyme inhibitors.[4] It can directly participate in binding to an enzyme's active site or modulate the molecule's properties to enhance its inhibitory potential.

Mechanisms and Molecular Targets

Derivatives of this compound have been implicated in the inhibition of several key enzyme classes. The morpholine ring contributes by acting as a hydrogen bond acceptor or by providing a rigid framework that orients other pharmacophoric elements correctly for optimal binding.[4][5]

  • Protein Kinase C (PKC): this compound has been reported to bind to and inhibit Protein Kinase C (PKC) enzymes. The proposed mechanism involves interference with the enzyme's ability to bind to phospholipids on the cell membrane, a critical step for its activation and signal transduction.[7]

  • Proteasome Inhibition: While not an inhibitor itself, this compound hydrochloride is a key intermediate in the synthesis of Carfilzomib, a potent second-generation proteasome inhibitor used in the treatment of multiple myeloma.[8][9] This highlights its role as a foundational structure for complex inhibitors.

  • VLA-4 Antagonism: A morpholinyl-4-piperidinylacetic acid derivative was identified as a potent antagonist of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation. This demonstrates the scaffold's utility in targeting protein-protein interactions.[10]

  • Other Targets: The broader class of morpholine derivatives has shown inhibitory activity against a wide range of enzymes, including β-Secretase (BACE-1), a key enzyme in the pathology of Alzheimer's disease, and squalene synthase, which is involved in cholesterol biosynthesis.[6][11]

G Enzyme Enzyme (e.g., Protein Kinase C) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Inhibitor (Competitive) Substrate Substrate (e.g., ATP, Peptide) Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Catalytic Reaction EI_Complex->Enzyme Reversible Binding

Caption: Conceptual diagram of competitive enzyme inhibition by this compound.

Quantitative Data on Morpholine-Based Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound ClassTarget EnzymeIC50 ValueReference
Morpholinyl-4-piperidinylacetic acid derivativeVLA-44.4 nM[10]
Morpholine DerivativesSqualene Synthase (SQS)0.7 - 5.5 µM[11]
This compoundProtein Kinase C (PKC)Data not specified[7]

Part 3: Experimental Protocols

The following protocols provide a framework for investigating the inhibitory potential of this compound against a target enzyme, using a generic protein kinase as an example. These protocols are designed as self-validating systems, incorporating essential controls for data integrity.

Protocol 1: In Vitro Kinase Inhibition Assay using Luminescence

This protocol is adapted for a typical luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced in a kinase reaction. Lower luminescence indicates less ADP production and therefore greater inhibition.

A. Materials and Reagents:

  • Target Protein Kinase (e.g., PKC isoform)

  • Kinase Substrate (specific peptide for the kinase)

  • This compound (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • ATP (at Km concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well assay plates

B. Experimental Workflow:

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. Also, prepare dilutions for the positive control (Staurosporine) and a DMSO-only vehicle control.

  • Assay Plate Setup: Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound dilution into the appropriate wells of a white assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 5 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare the ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.

  • Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

  • First Incubation: Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal.

  • Second Incubation: Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

D. Controls for a Self-Validating System:

  • Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO vehicle. This represents maximum enzyme activity.

  • Positive Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a saturating concentration of a known inhibitor (e.g., Staurosporine). This represents background signal.

Protocol 2: Data Analysis and IC50 Determination
  • Data Normalization:

    • Subtract the average luminescence of the positive control wells from all experimental wells.

    • Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_TestWell / Signal_NegativeControl))

  • Dose-Response Curve:

    • Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • IC50 Calculation:

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, as determined by the curve fitting software (e.g., GraphPad Prism, R).

Conclusion

This compound is more than a simple synthetic precursor; it is a valuable molecular tool and a foundational scaffold for potent enzyme inhibitors.[1][4] Its favorable physicochemical properties make it a strategic choice for developing robust biochemical assays and for designing novel therapeutics.[5] The protocols and principles outlined in this guide provide researchers with a comprehensive framework to explore the biochemical applications of this versatile compound, enabling deeper insights into enzyme function and accelerating the drug discovery process.

References

Application Notes & Protocols: 4-Morpholineacetic Acid in Advanced Polymer and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 4-Morpholineacetic acid in polymer chemistry and material science, designed for researchers, scientists, and professionals in drug development.

Authored by: Gemini, Senior Application Scientist

Section 1: Foundational Concepts of this compound (MAA)

This compound (MAA), also known as 2-(4-Morpholinyl)acetic acid, is a heterocyclic compound featuring a morpholine ring and a carboxylic acid group.[1][2] This unique bifunctional architecture makes it a valuable building block in both pharmaceutical synthesis and advanced materials science.[3] While its role as a precursor in drug development is well-documented, its application in polymer chemistry is an area of growing interest, primarily due to the environmentally sensitive nature of the morpholine moiety.[3][4]

The core of its functionality in polymer science lies in the tertiary amine within the morpholine ring. This amine has a pKa in the weakly acidic to neutral range, allowing it to be protonated or deprotonated in response to small changes in environmental pH.[5] This property is the cornerstone of its use in creating "smart" or stimuli-responsive polymers. The carboxylic acid group provides a versatile handle for chemical reactions, enabling its incorporation into polymer chains or grafting onto material surfaces.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3235-69-6[1][2]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [2]
Appearance Off-white to yellow crystalline powder[1][3]
Synonyms 2-(4-Morpholinyl)acetic acid, Morpholinoacetic Acid[2][3]
Structure SMILES: C1COCCN1CC(=O)O[2]

Section 2: The Morpholine Moiety as a pH-Responsive Trigger

The "smart" behavior of polymers incorporating MAA stems from the reversible protonation of the nitrogen atom in the morpholine ring. At a pH above its pKa, the nitrogen is neutral and relatively hydrophobic. When the pH drops below the pKa, the nitrogen accepts a proton, becoming a positively charged ammonium cation. This transition dramatically increases the local hydrophilicity of that segment of the polymer.[5]

This pH-induced change in polarity is the driving force for significant macroscopic changes in the polymer's behavior. For instance, in an aqueous environment, it can trigger:

  • Polymer Swelling/Contraction: In a cross-linked hydrogel network, the increased charge and hydrophilicity at low pH can lead to electrostatic repulsion between polymer chains and increased water uptake, causing the gel to swell.[7][8]

  • Micelle Dissociation: In amphiphilic block copolymers, the morpholine-containing block can serve as the hydrophobic core of a micelle at neutral pH. Upon acidification (e.g., in an endosome), this block becomes hydrophilic, destabilizing the micelle structure and triggering the release of an encapsulated drug payload.[9]

  • Conformational Changes: The shift in hydrophilicity can induce changes in polymer chain conformation, altering surface properties or exposing previously hidden active sites.[5]

This mechanism is particularly relevant for biomedical applications, where polymers may encounter pH gradients, such as in the acidic microenvironment of tumors or during endosomal trafficking within a cell.[9][10]

pH_Responsiveness cluster_high_pH High pH ( > pKa ) cluster_low_pH Low pH ( < pKa ) node_neutral Neutral Morpholine (Hydrophobic) node_protonated Protonated Morpholine (Hydrophilic, Cationic) node_neutral->node_protonated + H⁺ node_protonated->node_neutral - H⁺

Caption: Reversible protonation of the morpholine ring in response to pH changes.

Section 3: Application in pH-Responsive Hydrogel Formation

Hydrogels are cross-linked polymer networks that can absorb large amounts of water.[11] Those incorporating morpholine-containing monomers can exhibit pH-dependent swelling, making them excellent candidates for controlled drug delivery.[7] While direct polymerization of MAA into hydrogels is less common, its derivative, 4-Acryloylmorpholine (4-AcM), serves as an excellent and widely studied model for this application.[7][8] The principles demonstrated with 4-AcM are directly applicable to systems designed with MAA.

Causality in Experimental Design:
  • Monomer Choice (4-AcM): The acryloyl group provides a readily polymerizable vinyl function for free-radical polymerization. The morpholine group imparts the desired pH sensitivity.[7]

  • Cross-linker (PEG-DA): Poly(ethylene glycol) diacrylate is used to form the network structure. Its concentration is critical; higher concentrations lead to a denser network, reducing the swelling ratio and slowing drug diffusion.[8]

  • Initiator (Photoinitiator): Using a photoinitiator allows for rapid polymerization at room temperature upon UV exposure, which is advantageous for encapsulating temperature-sensitive drugs.[7]

Protocol 3.1: Synthesis of a pH-Responsive Morpholine-Based Hydrogel

This protocol is adapted from the synthesis of 4-Acryloylmorpholine (4-AcM) hydrogels, which serves as a representative workflow for creating polymers with morpholine-derived pH sensitivity.[7][8]

Materials:

  • 4-Acryloylmorpholine (4-AcM) (Monomer)

  • Poly(ethylene glycol) diacrylate (PEG-DA) (Cross-linker)

  • 2-hydroxy-2-methylpropiophenone (Photoinitiator)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.0

  • Deionized water

Procedure:

  • Preparation of Pre-gel Solution: In a glass vial shielded from light, prepare the monomer solution. For a standard formulation, mix 80 mol% 4-AcM with 20 mol% PEG-DA.

  • Initiator Addition: Add the photoinitiator at a concentration of 0.5% (w/w) relative to the total monomer weight. Vortex the solution until the initiator is fully dissolved.

  • Molding and Polymerization: Pipette the pre-gel solution into a mold (e.g., between two glass plates with a 1 mm spacer). Place the mold in a UV cross-linker chamber (365 nm). Irradiate for 10 minutes to ensure complete polymerization.

  • Purification: Carefully remove the resulting hydrogel disc from the mold. Place it in a beaker with a large volume of deionized water. Stir gently for 48 hours, replacing the water every 8 hours. This crucial step removes unreacted monomers and initiator, which are cytotoxic.

  • Drying and Storage: Remove the purified hydrogel, blot excess surface water, and dry in a vacuum oven at 40°C until a constant weight is achieved. Store in a desiccator.

Validation - Swelling Study:

  • Weigh three separate dried hydrogel discs (W_d).

  • Immerse one disc in pH 7.4 PBS, one in pH 5.0 Acetate Buffer, and one in deionized water at room temperature.

  • At regular intervals, remove the discs, gently blot the surface water, and weigh them (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the Equilibrium Swelling Ratio (ESR) as: ESR (%) = [(W_s - W_d) / W_d] * 100. A significantly higher ESR is expected at pH 5.0 compared to pH 7.4.[7]

Hydrogel_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_process Post-Processing cluster_char Characterization mix Mix Monomer (4-AcM), Cross-linker (PEG-DA), & Photoinitiator mold Pipette into Mold mix->mold uv Expose to UV Light (365 nm, 10 min) mold->uv purify Purify in DI Water (48 hours) uv->purify dry Dry to Constant Weight purify->dry swell Equilibrium Swelling Study (pH 5.0 vs. pH 7.4) dry->swell Surface_Mod_Workflow cluster_surf_prep Substrate Preparation cluster_grafting Grafting Procedure cluster_validation Validation clean Clean & Hydroxylate Substrate (e.g., Glass) aminate Aminate Surface (APTES Treatment) clean->aminate activate Activate MAA with EDC/NHS in MES Buffer react Immerse Substrate in Activated MAA Solution aminate->react activate->react wash Wash Thoroughly with DI Water react->wash validate Characterize Surface: - Contact Angle - XPS wash->validate

References

4-Morpholineacetic Acid: A Novel Plant Growth Regulator for Enhanced Agricultural Productivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Morpholineacetic acid is emerging as a compound of interest in agricultural chemistry for its potential as a plant growth regulator.[1] Structurally analogous to natural auxins, this synthetic molecule demonstrates significant bioactivity, influencing key developmental processes in plants, including root initiation, fruit set, and overall biomass accumulation. This document provides a comprehensive guide for researchers and agricultural scientists on the application of this compound. It details the underlying mechanism of action, provides validated protocols for laboratory and field evaluation, and offers insights into data interpretation for optimizing crop yield and quality.

Introduction: The Auxin-like Potential of this compound

Plant growth regulators (PGRs) are chemical agents used to modify plant growth, from suppressing shoot growth to increasing branching or improving fruit set.[2] Among the most critical classes of PGRs are the auxins, which are central to numerous developmental processes including cell elongation, division, and differentiation.[3][4] While natural auxins like Indole-3-acetic acid (IAA) and synthetic auxins such as Naphthaleneacetic acid (NAA) are widely used, the search for novel compounds with improved efficacy, stability, and crop-specific benefits is ongoing.[2][4][5]

This compound, also known as 2-(4-Morpholinyl)acetic acid, is a synthetic organic compound that has been explored for various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] Its structural similarity to endogenous auxins suggests a comparable mode of action, positioning it as a candidate for development as a next-generation PGR.[1] This guide consolidates the current understanding of this compound and provides a technical framework for its application in agricultural research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 2-(4-Morpholinyl)acetic acid, 4-Morpholinoacetic acid[1][7]
CAS Number 3235-69-6[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 162-164 °C[6]
Solubility Slightly soluble in DMSO and Methanol[6]

Mechanism of Action: Mimicking the Natural Auxin Signal

The biological activity of this compound is predicated on its function as an auxin analog. Like natural and other synthetic auxins, it is believed to exert its effects by hijacking the plant's native auxin signaling pathway.[8][9]

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway is a well-elucidated negative feedback loop:

  • Low Auxin State: In the absence of sufficient auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs). ARFs are transcription factors that, when active, initiate the expression of auxin-responsive genes. This repression keeps growth and development in a basal state.[5]

  • High Auxin State: When auxin concentrations rise, auxin molecules act as a "molecular glue." They facilitate the formation of a co-receptor complex between the Aux/IAA repressor protein and an F-box protein, typically TIR1 (Transport Inhibitor Response 1) or its AFB homologs.[5][10]

  • Degradation and Activation: The formation of this complex tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[5]

  • Gene Expression: With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to promoter regions of target genes, activating the transcription of genes responsible for cell elongation, division, and differentiation.[5][10]

Hypothesized Role of this compound

It is hypothesized that this compound, due to its structural features, can bind to the TIR1/AFB co-receptor in a manner similar to IAA.[9][11] This binding would trigger the degradation of Aux/IAA repressors, leading to the activation of auxin-responsive genes and eliciting a physiological response. Molecular docking studies on similar auxin analogs have shown binding affinity for TIR1, supporting this mechanism.[9][11]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_degradation Ubiquitin-Proteasome System PGR This compound (Auxin Analog) TIR1 TIR1/AFB Receptor PGR->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Forms Complex with ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Response Cell Elongation, Division, Differentiation Gene->Response Transcription & Translation Leads to

Caption: Hypothesized mechanism of this compound in the auxin signaling pathway.

Application Protocols

The successful application of any PGR depends on precise control over concentration, timing, and delivery method.[12] The following protocols provide a starting point for laboratory and field evaluation of this compound.

Laboratory Protocol: Stock Solution Preparation

Rationale: Preparing a concentrated stock solution is essential for accuracy and reproducibility. Organic solvents like DMSO or slight basification with NaOH are often required to dissolve crystalline PGRs before dilution in aqueous solutions.

Materials:

  • This compound powder (≥95% purity)[1]

  • Dimethyl sulfoxide (DMSO) or 1 M Sodium Hydroxide (NaOH)

  • Deionized, sterile water

  • Sterile volumetric flasks (e.g., 10 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate Mass: To prepare a 10 mM stock solution (Molar Mass = 145.16 g/mol ), weigh out 14.52 mg of this compound.

  • Initial Dissolution: Place the powder into a 10 mL volumetric flask. Add 1-2 mL of DMSO or a few drops of 1 M NaOH to completely dissolve the powder. Gentle warming or sonication may assist.

    • Causality Note: The morpholine ring and carboxylic acid group give the molecule polarity, but crystalline structures often require a strong solvent or pH adjustment to break the lattice energy before they can be fully solvated in water.

  • Dilution: Once fully dissolved, slowly add sterile deionized water to the flask while stirring, bringing the final volume to 10 mL.

  • Sterilization: For in-vitro or sterile hydroponic applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage container.

  • Storage: Store the stock solution at 4°C in the dark. For long-term storage (>1 month), aliquot and store at -20°C.

Experimental Protocol: Rooting Assay in Mung Bean (Vigna radiata)

Rationale: Mung bean cuttings are a classic model for assessing auxin activity due to their rapid and consistent adventitious root formation in response to auxin treatment.

Procedure:

  • Prepare Cuttings: Germinate mung bean seeds in the dark for 3-4 days until hypocotyls are 5-7 cm long. Using a sterile scalpel, make a clean cut at the base of the hypocotyl, approximately 3 cm below the cotyledons.

  • Prepare Treatment Solutions: Using the 10 mM stock solution, prepare a dilution series in a suitable buffer (e.g., 1/10 strength Hoagland's solution). Typical test concentrations for novel auxins range from 0.1 µM to 50 µM. Include a negative control (buffer only) and a positive control (e.g., 10 µM Indole-3-butyric acid, IBA).

  • Treatment Application: Place 10-15 cuttings into individual glass vials containing 20 mL of each treatment solution. Ensure the basal 1-2 cm of the cutting is submerged.

  • Incubation: Place the vials in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle, high humidity).

  • Data Collection: After 7-10 days, carefully remove the cuttings and count the number of emerged adventitious roots per cutting. Root length can also be measured.

  • Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA followed by Tukey's HSD) to determine significant differences between treatments.

Field Protocol: Foliar Application for Fruit Set in Tomato (Solanum lycopersicum)

Rationale: Foliar application is a common method for delivering PGRs to influence flowering and fruit development.[13] Tomatoes are responsive to auxin applications, which can prevent flower and fruit drop, especially under stress conditions like high temperatures.[13][14]

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least 4 replications.

  • Treatments:

    • T1: Control (Water + Surfactant)

    • T2: 10 ppm (mg/L) this compound + Surfactant

    • T3: 25 ppm (mg/L) this compound + Surfactant

    • T4: 50 ppm (mg/L) this compound + Surfactant

  • Plot Size: 10-15 plants per plot.

Procedure:

  • Solution Preparation: Prepare spray solutions from the stock. For a 25 ppm solution, add 2.5 mL of a 1000 ppm (1 mg/mL) stock to a final volume of 100 mL. Include a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure even leaf coverage.

  • Application Timing: Apply the first spray 3-5 days before the first flowers are expected to open (pre-anthesis).[13] A second application can be made 5-7 days after pollination to support fruit development.[13]

  • Application Method: Use a calibrated backpack sprayer to apply the solution until leaves are thoroughly wet but before runoff occurs. Spray in the early morning or late evening to maximize absorption and minimize evaporation.

  • Data Collection:

    • Fruit Set Percentage: Tag 5 flower clusters per plant at the time of spraying. After 2 weeks, count the number of developing fruits and divide by the initial number of flowers.

    • Yield Parameters: At harvest, measure total fruit number per plant, average fruit weight, and total yield per plot ( kg/ha ).

    • Quality Parameters: Assess Total Soluble Solids (TSS) using a refractometer and fruit firmness.

Table 2: Example Application Rates for Auxin-like PGRs in Field Trials

CropTarget EffectTypical Concentration (ppm)Application TimingReference
Tomato/PepperImprove Fruit Set15 - 75 ppmPre-flowering / Post-pollination[13][14]
MuskmelonIncrease Yield & Quality50 - 80 ppm (NAA)Foliar spray during growth[15]
OkraImprove Growth & Yield25 ppm (NAA)Foliar spray during growth[16]
RiceIncrease Grain Yield100 ppm (NAA)Foliar spray[17]
ApplePrevent Pre-harvest Drop10 - 20 ppm (NAA)5-14 days before harvest[2]

Note: These are examples using established synthetic auxins like NAA and 4-CPA. Optimal concentrations for this compound must be determined empirically.

Experimental Workflow and Data Interpretation

A systematic approach is crucial for validating the efficacy of a new PGR. The workflow should be designed to move from controlled lab assays to more complex field trials.

Experimental_Workflow A Hypothesis: 4-MAA has auxin activity B Step 1: In Vitro / Lab Assay (e.g., Mung Bean Rooting) A->B C Step 2: Greenhouse Trial (Dose-response in target crop) B->C Positive result E Data Analysis: ANOVA, Dose-Response Curves B->E D Step 3: Small-Plot Field Trial (Efficacy & Phytotoxicity) C->D Promising result C->E D->E F Refine Protocol: Optimize Concentration & Timing E->F G Step 4: Large-Scale Field Validation F->G H Conclusion: Determine Practical Utility G->H

Caption: A logical workflow for evaluating a novel plant growth regulator.

Interpreting Results:

  • Dose-Response Curve: Expect a bell-shaped curve for auxin activity. At low concentrations, a positive growth response is typical. However, at very high concentrations, synthetic auxins can have an inhibitory or even herbicidal effect.[2][18]

  • Phytotoxicity: Closely monitor plants for signs of damage, such as leaf curling (epinasty), stem swelling, or chlorosis. These are classic symptoms of auxin overdose.

  • Yield vs. Quality: An increase in yield does not always correlate with an increase in quality. It is essential to measure parameters like sugar content (Brix), firmness, size uniformity, and shelf-life to ensure the treatment provides a net benefit.

Conclusion and Future Directions

This compound presents a promising avenue for research in plant growth regulation. Its auxin-like properties, suggested by its chemical structure, warrant thorough investigation. The protocols outlined in this guide provide a robust framework for scientists to systematically evaluate its potential to enhance root development, improve fruit set, and ultimately increase crop yields. Future research should focus on elucidating its precise binding affinity to auxin receptors, understanding its metabolism and transport within the plant, and conducting extensive field trials across a variety of crops and environmental conditions to establish its commercial viability and safety profile.

References

Application Note & Protocols: Leveraging 4-Morpholineacetic Acid for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and bioavailability.[3] 4-Morpholineacetic acid, in particular, serves as a versatile and powerful building block, providing a synthetically accessible handle—the carboxylic acid—for elaboration into a diverse array of molecular architectures. This guide provides an in-depth exploration of synthetic strategies utilizing this compound, focusing on the creation of bioactive amides and novel heterocyclic systems. We present detailed, field-tested protocols, explain the rationale behind methodological choices, and offer a framework for the characterization and application of these novel compounds in drug discovery workflows.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is considered a "privileged structure" in drug design.[2] Its non-planar, chair-like conformation and the presence of both a basic nitrogen and a hydrogen-bond-accepting ether oxygen allow it to engage in multifaceted interactions with biological targets.[4] Furthermore, the morpholine moiety can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule, a critical consideration in advancing a compound from a hit to a clinical candidate.[2]

This compound (CAS: 3235-69-6) capitalizes on these benefits by attaching a reactive carboxylic acid group via a stable methylene linker.[5] This provides a direct entry point for common and robust chemical transformations, most notably amide bond formation, which is one of the most frequently used reactions in medicinal chemistry.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[5][8]
Molecular Weight 145.16 g/mol [5][8]
Appearance Solid[8]
IUPAC Name 2-morpholin-4-ylacetic acid[5]
InChIKey VIWZVFVJPXTXPA-UHFFFAOYSA-N[8]

Core Synthetic Strategy: Amide Coupling Reactions

The most direct application of this compound is its condensation with primary or secondary amines to form substituted amides. This reaction is fundamental for building molecular complexity and exploring structure-activity relationships (SAR).[7] Direct condensation is inefficient; therefore, activating the carboxylic acid is essential.[9]

The Rationale for Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine typically results in the formation of a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[9] The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for racemization (if chiral centers are present), and desired reaction conditions.[7]

Comparative Analysis of Common Coupling Reagents

Several classes of coupling reagents are available, each with distinct advantages and drawbacks. The following table provides a comparative summary to guide reagent selection.

Table 2: Comparison of Common Amide Coupling Reagent Systems

Coupling SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or Sulfo-NHSNone (or mild base)Water-soluble byproducts, suitable for aqueous and organic media.[9]Racemization, formation of N-acylurea byproduct.
HATU (Uronium/Aminium)None neededDIPEAHigh efficiency, fast reaction times, low racemization.[6][9]Cost, requires anhydrous conditions.
BOP (Phosphonium)None neededDIPEA, NMMHigh reactivity, effective for hindered substrates.Stoichiometric carcinogenic HMPA byproduct.
T3P® (Phosphonic Anhydride)None neededPyridineLow epimerization, byproducts are water-soluble.[10]Requires careful handling.
Protocol 1: HATU-Mediated Synthesis of N-Benzyl-2-(morpholino)acetamide

This protocol details a robust and high-yielding procedure using HATU, a preferred reagent for its efficiency and low rate of side reactions.[9]

Causality Behind the Method:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Acts as the activating agent, reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated HCl without competing in the coupling reaction.[9]

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents while preventing hydrolysis of the activated intermediate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 5% Aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Experimental Workflow Diagram:

Caption: General experimental workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.45 g, 10 mmol, 1.0 eq) and HATU (4.18 g, 11 mmol, 1.1 eq).

  • Add anhydrous DMF (50 mL) and stir until all solids are dissolved.

  • Cool the solution in an ice bath and add DIPEA (4.35 mL, 25 mmol, 2.5 eq) dropwise.

  • Allow the mixture to stir at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.

  • Add Benzylamine (1.20 mL, 11 mmol, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate (150 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

Beyond simple amides, this compound is an excellent precursor for multi-step syntheses of more complex heterocyclic systems, which are prevalent in bioactive compounds.[11] A common strategy involves converting the carboxylic acid to a hydrazide, which can then be cyclized to form rings like 1,2,4-triazoles or 1,3,4-oxadiazoles.[12][13]

Protocol 2: Two-Step Synthesis of a 5-((Morpholino)methyl)-1,2,4-triazole-3-thiol

This protocol demonstrates the conversion of this compound into a versatile triazole intermediate, which can be further functionalized.[12]

Reaction Scheme Diagram:

G start This compound step1 1. SOCl₂ or H⁺, EtOH 2. Hydrazine Hydrate dummy1 start->dummy1 ester Morpholinoacetate Ester hydrazide 2-(Morpholino)acetohydrazide step2 NH₄SCN, H⁺ dummy2 hydrazide->dummy2 Step A thiosemicarbazide Thiosemicarbazide derivative step3 NaOH (aq), then H⁺ dummy3 thiosemicarbazide->dummy3 Step B triazole 5-((Morpholino)methyl)-1,2,4-triazole-3-thiol dummy1->hydrazide dummy1->step1 Step A dummy2->thiosemicarbazide Step A dummy2->step2 Step B dummy3->triazole Step B dummy3->step3 Step C

Caption: Synthetic pathway from this compound to a triazole.

Step A: Synthesis of 2-(Morpholino)acetohydrazide

  • Esterification: Convert this compound to its ethyl ester (ethyl 2-morpholinoacetate) via Fischer esterification (reflux in ethanol with a catalytic amount of H₂SO₄) or by treatment with thionyl chloride followed by ethanol.

  • Hydrazinolysis: Dissolve the crude ethyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor by TLC. Upon completion, cool the reaction and concentrate under reduced pressure. The resulting solid hydrazide can often be used in the next step without further purification or can be recrystallized from ethanol.[12]

Step B: Synthesis of the Thiosemicarbazide Intermediate

  • Suspend the 2-(Morpholino)acetohydrazide (1.0 eq) and ammonium thiocyanate (NH₄SCN, 1.2 eq) in ethanol.

  • Add a few drops of concentrated HCl and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide derivative.[12]

Step C: Cyclization to the 1,2,4-Triazole-3-thiol

  • Dissolve the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 5.0 eq).

  • Reflux the mixture for 4-5 hours. The basic conditions promote intramolecular cyclization and dehydration.

  • Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~5-6.

  • The desired triazole-thiol will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol if necessary.[12]

Characterization and Downstream Applications

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Table 3: Standard Characterization Data for a Hypothetical Product (e.g., N-Benzyl-2-(morpholino)acetamide)

TechniqueExpected Data
¹H NMR Peaks corresponding to morpholine protons (~2.5-2.7 ppm, ~3.6-3.8 ppm), methylene linker singlet (~3.0 ppm), benzyl CH₂ doublet, and aromatic protons (~7.2-7.4 ppm).
¹³C NMR Signals for morpholine carbons, methylene linker, amide carbonyl (~170 ppm), and benzyl carbons.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm, confirming the elemental composition.
Purity (HPLC/LC-MS) >95% purity is required for biological screening.

Once characterized, these novel compounds serve as a library for screening against various biological targets. The morpholine moiety is known to be a valuable pharmacophore for targets in oncology, neurodegenerative diseases, and infectious diseases, making these derivatives prime candidates for a wide range of therapeutic areas.[1][4]

Conclusion

This compound is a high-value, readily available starting material for the synthesis of diverse compound libraries. The straightforward protocols for amide coupling and the more advanced pathways to novel heterocyclic systems provide medicinal chemists with a robust toolkit for lead generation and optimization. The inherent drug-like properties imparted by the morpholine scaffold justify its classification as a privileged structure and underscore the strategic importance of its derivatives in modern drug discovery.[2]

References

Application Note: Investigating 4-Morpholineacetic Acid as a Novel Excipient for Enhancing Solubility and Bioavailability of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Poor Solubility

In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility. It is estimated that over 40-60% of commercially available active pharmaceutical ingredients (APIs) and nearly 80% of drug candidates in development pipelines suffer from low solubility.[1][2] This characteristic is a major hurdle, as it often leads to low dissolution rates, erratic absorption, and insufficient bioavailability, ultimately compromising therapeutic efficacy.[3] The Biopharmaceutics Classification System (BCS) categorizes such compounds primarily as Class II (high permeability, low solubility) and Class IV (low permeability, low solubility), for which solubility is a rate-limiting step for absorption.[4]

Consequently, there is a pressing need for innovative formulation strategies to overcome this challenge.[5] Various techniques, including particle size reduction, solid dispersions, and complexation, are employed to enhance drug solubility.[4][6][7] Another promising avenue is the use of novel excipients to form multicomponent solid-state forms, such as salts or co-crystals, which can advantageously modify the physicochemical properties of an API without altering its covalent structure.[2][8]

This application note introduces 4-Morpholineacetic acid (also known as 2-(4-Morpholinyl)acetic acid) as a candidate for investigation in this context.[9][10][11] While primarily used as a building block in pharmaceutical synthesis, its unique chemical structure—possessing both a weakly basic morpholine ring and a carboxylic acid group—suggests its potential to interact with APIs through various non-covalent mechanisms to improve solubility and dissolution performance.[12][13][14] This document provides a framework and detailed protocols for researchers to systematically evaluate the potential of this compound as a solubility and bioavailability enhancing excipient.

The Investigational Excipient: this compound

This compound (CAS No: 3235-69-6) is a water-soluble organic compound with a molecular weight of 145.16 g/mol .[9][14][15] Its structure is notable for containing a tertiary amine (the nitrogen in the morpholine ring) and a carboxylic acid moiety, making it a zwitterionic molecule at neutral pH.

Key Properties Suggesting Potential for Solubility Enhancement:

  • pH-Modifying Capability: The presence of both acidic and basic functional groups allows it to act as a buffer, potentially modifying the pH of the microenvironment surrounding a drug particle and thereby influencing the solubility of pH-dependent APIs.[16]

  • Potential for Salt Formation: The carboxylic acid group can donate a proton to a basic API, forming a more soluble salt. Conversely, the basic morpholine nitrogen can accept a proton from an acidic API.

  • Co-crystal Formation Potential: The oxygen and nitrogen atoms in the morpholine ring, along with the carboxyl group, are excellent hydrogen bond acceptors and donors. This makes this compound a strong candidate for forming stable co-crystals with a wide range of APIs through predictable hydrogen-bonding interactions (supramolecular synthons).[17][18] Co-crystals can create a new crystal lattice with significantly different (and often improved) physicochemical properties, including solubility and dissolution rate.[1][19][20]

Proposed Mechanisms for Solubility and Bioavailability Enhancement

The central hypothesis is that this compound can form a novel, more soluble solid form with a poorly soluble API. The diagram below illustrates the potential interaction pathways that could lead to enhanced dissolution.

G cluster_0 API + this compound cluster_1 Solid-State Interaction cluster_2 Resulting Effect API Poorly Soluble API (Crystalline) Salt Salt Formation (Proton Transfer) API->Salt Formulation Process Cocrystal Co-crystal Formation (Hydrogen Bonding) API->Cocrystal Formulation Process Amorphous Amorphous Solid Dispersion API->Amorphous Formulation Process Excipient This compound Excipient->Salt (e.g., Grinding, Solvent Evaporation) Excipient->Cocrystal (e.g., Grinding, Solvent Evaporation) Excipient->Amorphous (e.g., Grinding, Solvent Evaporation) Solubility Increased Aqueous Solubility Salt->Solubility Cocrystal->Solubility Amorphous->Solubility Dissolution Enhanced Dissolution Rate Solubility->Dissolution Bioavailability Improved Bioavailability Dissolution->Bioavailability

Caption: Hypothesized pathways for solubility enhancement using this compound.

PART I: EXPERIMENTAL PROTOCOLS FOR EVALUATION

This section provides a series of self-validating protocols designed to systematically screen, identify, and characterize the effect of this compound on a model poorly soluble API.

Protocol 1: Phase Solubility Screening

Objective: To determine if this compound increases the apparent equilibrium solubility of the target API.

Causality: An increase in solubility in the presence of the excipient is the primary indicator that a more soluble species (like a salt or co-crystal) is forming in solution or that the excipient is acting as a hydrotropic agent.

Materials:

  • Target API (poorly soluble)

  • This compound

  • Relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions)[21]

  • Vials, orbital shaker with temperature control, filtration system (e.g., 0.22 µm PVDF filters), HPLC or UV-Vis spectrophotometer for analysis.

Methodology:

  • Prepare Stock Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % w/v) in each selected buffer.

  • Equilibration: Add an excess amount of the API to vials containing each of the prepared solutions and a control (buffer only).

  • Incubation: Seal the vials and place them in an orbital shaker set at 37 °C. Agitate for 48-72 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it to remove undissolved solids.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the concentration of the dissolved API (mg/mL) against the concentration of this compound (% w/v). A linear or non-linear increase in API concentration compared to the control indicates a positive effect.

This compound Conc. (% w/v)Apparent API Solubility (mg/mL) at pH 1.2Apparent API Solubility (mg/mL) at pH 4.5Apparent API Solubility (mg/mL) at pH 6.8
0 (Control)ResultResultResult
0.1ResultResultResult
0.5ResultResultResult
1.0ResultResultResult
2.0ResultResultResult
5.0ResultResultResult

Table 1: Example data summary for phase solubility screening.

Protocol 2: Solid-State Preparation and Characterization

Objective: To prepare solid mixtures of the API and this compound and to characterize them to identify the formation of new solid phases (salts or co-crystals).

Causality: Techniques like DSC and PXRD provide definitive evidence of changes in the crystal lattice. A new melting point (DSC) or a unique diffraction pattern (PXRD) confirms the creation of a new solid form, distinct from the starting materials.[19]

Methodology:

A. Preparation Methods:

  • Solvent Evaporation: Dissolve the API and this compound (e.g., in a 1:1 molar ratio) in a common solvent. Allow the solvent to evaporate slowly at room temperature.

  • Liquid-Assisted Grinding (LAG): Combine the API and this compound in a mortar and pestle. Add a few drops of a suitable solvent (e.g., ethanol, acetone) and grind the mixture for 15-30 minutes.

  • Physical Mixture: Create a simple physical mixture of the two components in a 1:1 molar ratio for comparison.

B. Characterization Techniques:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the thermal properties (melting point, phase transitions) of the new solid.

    • Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Interpretation: The appearance of a single, sharp melting endotherm at a temperature different from that of the API or this compound is strong evidence of a new co-crystal or salt.[1]

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To analyze the crystal structure of the material.

    • Procedure: Pack the sample powder onto a sample holder and scan over a relevant 2θ range (e.g., 5° to 40°).

    • Interpretation: A PXRD pattern for the new material that is uniquely different from the patterns of the individual components and the physical mixture confirms the formation of a new crystalline phase.[19]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To identify changes in functional group interactions (e.g., hydrogen bonding).

    • Procedure: Analyze the sample using an ATR-FTIR or by preparing a KBr pellet.

    • Interpretation: Shifts in the vibrational frequencies of key functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretches if present on the API) can indicate the formation of new hydrogen bonds, characteristic of co-crystallization or salt formation.

PART II: PERFORMANCE EVALUATION PROTOCOLS

Protocol 3: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the newly formed API-excipient solid with that of the pure API.

Causality: An enhanced dissolution rate is a direct consequence of increased solubility and is a critical predictor of improved bioavailability for BCS Class II drugs.[22][23] The test is designed to mimic the conditions of the gastrointestinal tract.

G Start Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) Setup Set up USP Apparatus II (Paddle) 37°C, 50-75 RPM Start->Setup Add_API Add Pure API (Equivalent Dose) Setup->Add_API Add_NewForm Add New API-Excipient Solid (Equivalent Dose) Setup->Add_NewForm Sample Withdraw Samples at Timed Intervals (e.g., 5, 10, 15, 30, 45, 60 min) Add_API->Sample Add_NewForm->Sample Filter Immediately Filter Samples (0.45 µm filter) Sample->Filter Analyze Analyze API Concentration (HPLC or UV-Vis) Filter->Analyze Plot Plot % Drug Dissolved vs. Time Analyze->Plot

Caption: Workflow for comparative in vitro dissolution testing.

Methodology:

  • Apparatus: Use a USP Dissolution Apparatus II (paddle method) or Apparatus I (basket method).[23]

  • Media: Perform the test in multiple biorelevant media (e.g., 900 mL of 0.1 N HCl pH 1.2; pH 4.5 acetate buffer; pH 6.8 phosphate buffer).[21][24] Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Add an amount of the pure API or the new API/4-Morpholineacetic acid solid equivalent to the highest dose strength of the drug into the dissolution vessel.

    • Begin paddle rotation at a set speed (e.g., 50 or 75 RPM).

    • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the volume with fresh media.

    • Filter the samples and analyze for API concentration.

  • Data Presentation: Plot the cumulative percentage of drug dissolved against time for both the pure API and the new solid form.

Time (min)% API Dissolved (Pure API)% API Dissolved (New Solid Form)
5ResultResult
10ResultResult
15ResultResult
30ResultResult
60ResultResult
90ResultResult
120ResultResult

Table 2: Example data summary for comparative dissolution profiles.

Protocol 4: In Vitro Permeability Assessment (PAMPA)

Objective: To assess whether this compound affects the passive permeability of the API.

Causality: Bioavailability depends on both solubility/dissolution and permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the gastrointestinal tract.[25][26] This protocol ensures that the excipient does not negatively impact the API's intrinsic permeability.

Materials:

  • PAMPA sandwich plate system (donor and acceptor plates with a microfilter).

  • Phospholipid solution (e.g., lecithin in dodecane).[27]

  • Phosphate Buffered Saline (PBS) at pH 7.4.

  • API and API/4-Morpholineacetic acid solutions.

  • Plate reader for quantification.

Methodology:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[26]

  • Prepare Solutions:

    • Fill the acceptor plate wells with buffer (acceptor sink buffer).[26]

    • Prepare solutions of the API and the API in the presence of this compound in buffer (donor solutions).

  • Assemble and Incubate: Place the coated donor plate onto the acceptor plate to form the "sandwich." Add the donor solutions to the donor wells. Incubate at room temperature for a specified time (e.g., 4-18 hours).[25][27]

  • Quantification: After incubation, measure the concentration of the API in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the established formula. Compare the Papp value of the API with and without this compound.

Data Interpretation:

  • No significant change in Papp: This is the ideal outcome, indicating that this compound enhances solubility without hindering permeability.

  • A decrease in Papp: This would suggest a potential negative interaction or that the excipient reduces the free fraction of the drug available for permeation, which would require further investigation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a novel excipient for enhancing the solubility and dissolution of poorly soluble drugs. Positive results from these studies—specifically the formation of a new solid phase with a significantly faster dissolution rate and no negative impact on permeability—would provide a strong rationale for advancing to more complex studies.

Subsequent steps would include optimizing the API-to-excipient ratio, scaling up the manufacturing process for the new solid form, assessing its physical and chemical stability under accelerated conditions, and ultimately, progressing to in vivo pharmacokinetic studies in animal models to confirm the translation of in vitro improvements to enhanced in vivo bioavailability.

References

Application Notes and Protocols: Leveraging 4-Morpholineacetic Acid in the Synthesis of Advanced Fullerene Derivatives for Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fullerene Functionalization in Modern Drug Discovery

Since their discovery, fullerenes, particularly Buckminsterfullerene (C60), have captivated the scientific community with their unique, highly symmetrical cage-like structure and exceptional physicochemical properties.[1][2] These carbon allotropes hold immense promise in the biomedical field, notably as potent antioxidants and radical scavengers, and as novel platforms for drug and gene delivery.[1][2] However, the inherent hydrophobicity and poor solubility of pristine fullerenes in physiological media present significant hurdles to their practical application in biological systems.[3][4][5]

To unlock the therapeutic potential of fullerenes, covalent functionalization of the C60 cage is paramount. This process not only enhances their solubility and biocompatibility but also provides a scaffold for the attachment of bioactive molecules, enabling the development of targeted drug delivery systems.[3][5] Among the various functionalization strategies, the Prato reaction has emerged as a robust and versatile method for the synthesis of fulleropyrrolidines, a class of fullerene derivatives with significant biomedical relevance.[6][7] This 1,3-dipolar cycloaddition of an azomethine ylide to a double bond on the fullerene core offers a reliable means to introduce diverse functionalities onto the C60 surface.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-morpholineacetic acid in the preparation of advanced fullerene derivatives. We will delve into the mechanistic underpinnings of this synthetic approach, provide detailed, field-proven protocols, and explore the characterization and application of the resulting morpholine-functionalized fullerenes, with a particular focus on their potential in drug delivery.

The Prato Reaction: A Gateway to Functionalized Fullerenes

The Prato reaction is a cornerstone of fullerene chemistry, enabling the covalent attachment of a pyrrolidine ring to the C60 cage.[6][7] The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of an α-amino acid and an aldehyde, typically formaldehyde or paraformaldehyde.[6][7] This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with one of the electron-deficient double bonds of the fullerene.

In the context of this guide, this compound, a secondary amino acid, serves as the precursor for the azomethine ylide. The morpholine moiety introduces a hydrophilic and biocompatible functional group, which can significantly improve the aqueous solubility of the resulting fullerene derivative. Furthermore, the tertiary amine within the morpholine ring can be protonated at physiological pH, imparting a positive charge that can facilitate interactions with negatively charged biological membranes and enhance cellular uptake.

Reaction Workflow:

Prato Reaction Workflow reagents This compound + Paraformaldehyde ylide In situ generation of Azomethine Ylide reagents->ylide Heat (Reflux in Toluene) cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition fullerene C60 Fullerene fullerene->cycloaddition product Morpholino- Fulleropyrrolidine cycloaddition->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, FT-IR, UV-Vis) purification->characterization

Caption: General workflow for the synthesis of morpholino-fulleropyrrolidine via the Prato reaction.

Experimental Protocols: Synthesis and Purification of Morpholino-Fulleropyrrolidine

The following protocol is a representative procedure for the synthesis of a morpholino-fulleropyrrolidine derivative via the Prato reaction. It is crucial to perform this reaction under an inert atmosphere to prevent oxidation of the fullerene.

Materials and Reagents:
  • C60 Fullerene (99.5%+)

  • This compound

  • Paraformaldehyde

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., toluene, ethyl acetate)

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add C60 fullerene (e.g., 100 mg, 0.139 mmol).

  • Addition of Reagents: To the flask, add this compound (e.g., 1.5 to 2 equivalents) and paraformaldehyde (e.g., 2 to 3 equivalents).

  • Solvent Addition: Add anhydrous toluene (e.g., 100 mL) to the flask. The solution will initially be purple.

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours, as indicated by the consumption of the C60 starting material. The color of the solution will change from purple to brown.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A typical elution gradient starts with pure toluene to elute any unreacted C60, followed by a gradual increase in the polarity of the eluent (e.g., a toluene/ethyl acetate mixture) to isolate the desired morpholino-fulleropyrrolidine product.

Parameter Typical Condition Rationale
Solvent Anhydrous TolueneGood solvent for C60 and allows for reflux at an appropriate temperature for ylide formation.
Temperature Reflux (~110 °C)Provides the necessary energy for the decarboxylative generation of the azomethine ylide.
Reaction Time 8 - 24 hoursEnsures complete consumption of the starting fullerene. Monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the fullerene at high temperatures.

Table 1: Typical Reaction Conditions for the Prato Reaction with this compound.

Characterization of Morpholino-Fulleropyrrolidine

Thorough characterization of the synthesized fullerene derivative is essential to confirm its structure and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the protons of the morpholine and pyrrolidine rings. Characteristic signals for the methylene protons of the morpholine ring are expected, along with signals for the protons on the newly formed pyrrolidine ring.

    • ¹³C NMR: Confirms the presence of the fullerene cage (signals in the aromatic region) and the sp³-hybridized carbons of the pyrrolidine and morpholine moieties. The two sp³ carbons of the C60 cage at the point of addition will also be visible.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the functional groups present in the molecule. The disappearance of the carboxylic acid peak from this compound and the presence of characteristic C-N and C-O stretching vibrations from the morpholine and pyrrolidine rings confirm the successful reaction.

  • UV-Visible (UV-Vis) Spectroscopy: The characteristic absorption spectrum of C60 is altered upon functionalization. A typical UV-Vis spectrum of a fulleropyrrolidine derivative will show a characteristic absorption peak in the range of 431–433 nm, which is indicative of a[9][9]-monoadduct of C60.[8][10][11]

Technique Expected Observations
¹H NMR Signals for morpholine and pyrrolidine protons.
¹³C NMR Signals for fullerene cage, sp³ carbons of pyrrolidine and morpholine.[8]
FT-IR Absence of carboxylic acid peak, presence of C-N and C-O stretches.
UV-Vis Characteristic absorption peak around 431-433 nm.[8][10][11]

Table 2: Key Characterization Data for Morpholino-Fulleropyrrolidine.

Applications in Drug Delivery

The introduction of the morpholine group onto the fullerene cage imparts favorable properties for drug delivery applications. The enhanced water solubility and biocompatibility of morpholino-fulleropyrrolidines make them promising candidates as nanocarriers for therapeutic agents.[4][5]

Drug Loading and Release

The hydrophobic fullerene core can encapsulate hydrophobic drugs, while the hydrophilic morpholine exterior ensures solubility in aqueous environments. Drug loading can be achieved through non-covalent interactions such as hydrophobic interactions and π-π stacking.[12] The release of the drug at the target site can be triggered by changes in the local microenvironment, such as pH.

Workflow for Drug Loading and Release Studies:

Drug Delivery Workflow carrier Morpholino- Fulleropyrrolidine loading Drug Loading (e.g., Incubation) carrier->loading drug Hydrophobic Drug drug->loading loaded_carrier Drug-Loaded Nanocarrier loading->loaded_carrier release Drug Release (e.g., pH trigger) loaded_carrier->release released_drug Released Drug release->released_drug target Target Site released_drug->target

Caption: Conceptual workflow for drug loading onto and release from a morpholino-fulleropyrrolidine carrier.

Biocompatibility and Cytotoxicity

A critical aspect of any drug delivery system is its biocompatibility and potential cytotoxicity. Functionalization of fullerenes with hydrophilic groups like morpholine has been shown to significantly reduce their inherent cytotoxicity.[13][14] It is imperative to conduct thorough in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines to evaluate the safety profile of the synthesized morpholino-fulleropyrrolidine derivatives before proceeding to in vivo studies.[13]

Conclusion and Future Perspectives

The use of this compound in the Prato reaction provides a straightforward and effective method for the synthesis of water-soluble and biocompatible fullerene derivatives. These morpholino-fulleropyrrolidines represent a promising platform for the development of advanced drug delivery systems. The protocols and characterization data presented in this guide offer a solid foundation for researchers to explore the potential of these novel nanomaterials in their own drug discovery and development endeavors.

Future research in this area could focus on the covalent attachment of targeting ligands to the morpholine-functionalized fullerene to achieve active targeting of specific cells or tissues. Furthermore, the development of stimuli-responsive linkers for drug conjugation could enable more precise control over drug release, further enhancing the therapeutic efficacy and minimizing off-target effects. The continued exploration of these and other innovative approaches will undoubtedly solidify the role of functionalized fullerenes as a versatile and powerful tool in the future of medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Morpholineacetic acid (also known as N-(Carboxymethyl)morpholine). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind each step, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

This compound is a valuable building block in pharmaceutical and materials science.[1] The most common and direct synthetic route is the N-alkylation of morpholine with a haloacetic acid, typically chloroacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the secondary amine of the morpholine ring acts as the nucleophile.[2] A base is required to neutralize the hydrohalic acid byproduct and, in some protocols, to deprotonate the carboxylic acid of the reactant to prevent side reactions.

Reaction Mechanism: SN2 Alkylation of Morpholine

The synthesis hinges on the nucleophilic attack of the morpholine nitrogen on the electrophilic α-carbon of chloroacetic acid. The presence of a base is crucial to scavenge the HCl formed, driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Morpholine Morpholine (Nucleophile) plus1 + Morpholine->plus1 Chloroacetic Chloroacetic Acid (Electrophile) arrow1 Chloroacetic->arrow1 Base Base (e.g., NaOH) Base->arrow1  Neutralization Product This compound plus2 + Product->plus2 Salt NaCl Water H₂O plus1->Chloroacetic plus2->Salt arrow1->Product  S_N2 Reaction (Solvent, Heat) arrow2

Caption: SN2 reaction pathway for this compound synthesis.

Baseline Synthesis Protocol

This protocol provides a standard, reliable method for the synthesis. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.

Materials:

  • Morpholine (≥99%, anhydrous)

  • Chloroacetic acid (≥99%)

  • Sodium hydroxide (NaOH), pellets or solution

  • Acetone (ACS grade)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetic acid (1.0 eq) in a minimal amount of deionized water.

  • Neutralization: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide (1.0 eq) in water, keeping the temperature below 20°C to form sodium chloroacetate in situ.

  • Nucleophilic Addition: To this solution, add morpholine (1.1 eq) dropwise. A slight excess of morpholine ensures the complete consumption of the chloroacetate.

  • Reaction: Heat the mixture to reflux (typically 80-95°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 1-2 using concentrated HCl to protonate the product and any unreacted morpholine.

    • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (approx. pH 4-5) using a 1M NaOH solution. The product will begin to precipitate.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold deionized water, followed by a small amount of cold acetone.

    • Recrystallize the crude product from a water/ethanol or water/acetone mixture to achieve high purity.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and melting point to confirm identity and purity.[4][5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

Low yield is the most frequent problem and can stem from multiple factors. Systematically investigate the following possibilities.

Possible Cause 1: Incomplete Reaction

  • Expert Insight: The N-alkylation reaction is sensitive to temperature and time. Insufficient heat may not overcome the activation energy, while insufficient time will leave starting materials unreacted.[6]

  • Solution: Ensure your reaction reaches a gentle reflux (80-95°C). Monitor the reaction using TLC (a polar solvent system like DCM:Methanol 8:2 with a drop of acetic acid can work) until the chloroacetic acid spot disappears. If the reaction stalls, consider extending the reflux time to 8-12 hours.

Possible Cause 2: Suboptimal pH and Base Stoichiometry

  • Expert Insight: A base is critical for neutralizing the HCl byproduct.[7] If the reaction medium becomes too acidic, the morpholine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Using chloroacetic acid without pre-neutralization can rapidly quench the morpholine.

  • Solution: Use at least one equivalent of a base like NaOH or K₂CO₃.[8] The protocol above uses NaOH to pre-form the more reactive sodium chloroacetate salt, which is a highly effective strategy.

Possible Cause 3: Loss During Work-up and Isolation

  • Expert Insight: this compound is an amino acid and exhibits zwitterionic character, leading to high water solubility, especially at very low or high pH.[9] The most common point of loss is during the pH adjustment for precipitation.

  • Solution: Adjust the pH slowly and precisely to the isoelectric point. Overshooting the pH in either direction will keep the product dissolved. After filtration, concentrate the mother liquor and attempt a second precipitation to recover more product.

Possible Cause 4: Side Reactions

  • Expert Insight: The primary side reaction is the dialkylation of morpholine, where the newly formed this compound acts as a nucleophile to react with another molecule of chloroacetate. This is more prevalent if a large excess of chloroacetic acid is used or if the reaction temperature is excessively high.

  • Solution: Use a slight excess of morpholine (1.1-1.2 eq) to favor the mono-alkylation product. Avoid excessive temperatures (>100°C) which can also lead to degradation.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Workup_Loss Product Lost During Work-up? Incomplete->Workup_Loss No Sol_Time_Temp Solution: - Increase reflux time/temp - Check base stoichiometry Incomplete->Sol_Time_Temp Yes Impurity Significant Impurities Present? Workup_Loss->Impurity No Sol_Workup Solution: - Precise pH control (isoelectric point) - Concentrate mother liquor for 2nd crop - Avoid excess washing Workup_Loss->Sol_Workup Yes Sol_Impurity Solution: - Adjust reactant stoichiometry - Optimize purification (recrystallization) - Check starting material purity Impurity->Sol_Impurity Yes End Yield Optimized Impurity->End No Sol_Time_Temp->End Sol_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
  • Unreacted Morpholine/Chloroacetic Acid: Easily identified by comparing with the spectra of starting materials. This points to an incomplete reaction.

  • N,N'-bis(carboxymethyl)morpholinium Salt (Dialkylation Product): If an excess of chloroacetic acid was used, a second alkylation can occur. This quaternary ammonium salt will have a distinct downfield shift for the protons adjacent to the nitrogen.

  • Inorganic Salts: NaCl from the neutralization will be present if the product is not washed thoroughly. It is generally insoluble in NMR solvents but can broaden water peaks.

Q3: The product won't crystallize or precipitates as an oil. How can I get a solid?
  • Expert Insight: Oiling out is common when the product is impure or when it precipitates too quickly from a supersaturated solution.[6]

  • Solutions:

    • Scratch: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

    • Seed Crystal: If available, add a tiny crystal of pure product to the solution.

    • Solvent System: Ensure you are at the correct pH. If the product still oils out, redissolve it by gently warming and then allow it to cool much more slowly. Consider using a different solvent system for recrystallization; water-isopropanol can sometimes be effective.

    • Co-evaporation: If the product is an oil, try co-evaporating with a solvent it is insoluble in (like hexane) to induce precipitation.[6]

Optimization Strategies

To proactively maximize yield and purity, consider the interplay between key reaction parameters.

Table 1: Key Parameter Optimization
ParameterRange / OptionsOptimal ValueRationale & Expert Insights
Stoichiometry 1.0 - 1.5 eq Morpholine1.1 eq MorpholineA slight excess of the amine nucleophile ensures full consumption of the limiting electrophile and minimizes the risk of dialkylation.[10]
Base NaOH, KOH, K₂CO₃, NaHCO₃NaOH or K₂CO₃Strong inorganic bases are effective and cost-efficient. NaOH allows for the convenient in-situ formation of sodium chloroacetate. K₂CO₃ is a milder base and can be easier to handle.[8]
Solvent Water, Ethanol, AcetonitrileWaterWater is an excellent solvent for the reactants (as salts) and is environmentally benign. The reaction proceeds efficiently due to the high concentration and favorable polarity.
Temperature 60°C - 100°C80 - 95°CProvides sufficient thermal energy to drive the reaction at a reasonable rate without promoting significant byproduct formation or decomposition.[11]
pH for Isolation pH 2 - 7~pH 4.5This is the approximate isoelectric point where the zwitterionic amino acid has its lowest water solubility, maximizing precipitation and yield.[12]
Parameter Interdependence Diagram

The choice of one parameter often influences another. This diagram illustrates these critical relationships.

Parameter_Interdependence Temp Temperature Time Reaction Time Temp->Time inversely related Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity high temp → byproducts Time->Yield affects completion Stoich Stoichiometry (Morpholine Excess) Stoich->Yield drives completion Stoich->Purity prevents dialkylation Base Base Choice & Amount Base->Yield enables reaction

References

Common byproducts in 4-Morpholineacetic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Morpholineacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a particular focus on the identification and removal of process-related byproducts. Our aim is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Synthesis Byproducts

The most prevalent method for synthesizing this compound is the N-alkylation of morpholine with a haloacetic acid, such as chloroacetic acid or its sodium salt. While seemingly straightforward, this reaction can lead to the formation of several byproducts that may compromise the purity of the final compound. This section provides a detailed guide to identifying and mitigating these impurities.

Diagram: Synthetic Pathway and Byproduct Formation

Morpholine Morpholine MAA This compound (Desired Product) Morpholine->MAA N-alkylation ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->MAA DiaceticAcid Morpholine-N,N-diacetic Acid (Dialkylation Byproduct) ChloroaceticAcid->DiaceticAcid MAA->DiaceticAcid Further Alkylation UnreactedMorpholine Unreacted Morpholine UnreactedChloroacetic Unreacted Chloroacetic Acid

Caption: Synthesis of this compound and common byproducts.

Question 1: My final product shows an additional set of peaks in the 1H NMR spectrum besides the expected signals for this compound. What are these impurities?

Answer:

The most common byproducts in the synthesis of this compound are unreacted starting materials and a dialkylation product.

  • Unreacted Morpholine: You may observe residual signals corresponding to the protons of the morpholine ring that have not been N-alkylated.

  • Unreacted Chloroacetic Acid: While less likely to be prominent after a standard work-up, traces of chloroacetic acid or its salt may persist.

  • Morpholine-N,N-diacetic Acid: This is a common dialkylation byproduct where the nitrogen atom of morpholine has been alkylated by two molecules of chloroacetic acid. The formation of this di-acid is a significant contributor to impurities if the reaction conditions are not carefully controlled.

Expert Insight: The formation of the diacetic acid byproduct is favored by a high local concentration of the alkylating agent and elevated temperatures. To minimize its formation, it is advisable to add the chloroacetic acid or its salt portion-wise to the reaction mixture containing morpholine, while maintaining a controlled temperature.

Question 2: How can I effectively remove unreacted morpholine from my this compound product?

Answer:

Unreacted morpholine can be removed through several methods, leveraging the difference in basicity and solubility between it and the zwitterionic this compound.

Method 1: Acid-Base Extraction

This is a classical and effective method for removing basic impurities like morpholine.

Protocol:

  • Dissolve the crude product in a suitable organic solvent in which this compound has limited solubility, such as dichloromethane or ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic morpholine will be protonated to form a water-soluble salt and will partition into the aqueous phase.

  • The this compound, being zwitterionic, will have low solubility in both the organic and acidic aqueous phases at certain pH values and may precipitate. It is often more practical to perform this purification step on the ester precursor of this compound before the final hydrolysis.

  • If the acid is directly being purified, careful pH adjustment of the aqueous solution containing the product can lead to its precipitation, leaving the more soluble morpholine salt in solution.

Method 2: Recrystallization

Recrystallization can be effective if a solvent system is chosen where the solubility of morpholine is significantly higher than that of this compound at low temperatures.

Recommended Solvent Systems:

  • Ethanol/Water

  • Methanol/Acetone

  • Isopropanol

Expert Insight: The choice of recrystallization solvent is critical. A screening of different solvent systems is recommended to find the optimal conditions for your specific impurity profile.

Question 3: The major impurity in my product is the morpholine-N,N-diacetic acid byproduct. How can I separate it from the desired mono-acetic acid?

Answer:

Separating the mono- and di-acetic acid products can be challenging due to their similar structures. However, differences in their solubility and charge can be exploited.

Method 1: Fractional Crystallization

This technique relies on the subtle differences in solubility between the two compounds. It may require multiple recrystallization steps to achieve high purity.

Protocol:

  • Dissolve the mixture of mono- and di-acetic acids in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly. The less soluble compound will crystallize out first. In many cases, the more symmetrical di-acid may be less soluble.

  • Collect the crystals by filtration.

  • Analyze the purity of the crystals and the mother liquor using techniques like HPLC or NMR.

  • Repeat the process on the enriched fraction to improve purity.

Method 2: Ion-Exchange Chromatography

This is a highly effective method for separating compounds based on their charge. At a specific pH, the mono- and di-acetic acids will have different net charges, allowing for their separation on an ion-exchange resin.

Protocol:

  • Resin Selection: A strong anion exchange resin (e.g., Amberlite® IRA-402) in the chloride or hydroxide form is a suitable choice.

  • Sample Preparation: Dissolve the crude product in deionized water and adjust the pH to a value where there is a significant difference in the net charge between the mono- and di-acetic acids. This will likely be in the basic range to deprotonate the carboxylic acid groups.

  • Column Loading and Elution:

    • Load the prepared sample onto the equilibrated ion-exchange column.

    • Wash the column with the starting buffer to remove any unbound impurities.

    • Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. The di-acetic acid, with its two carboxylate groups, will bind more strongly to the anion exchange resin and will therefore elute at a higher salt concentration or a lower pH compared to the mono-acetic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or another suitable method to identify the fractions containing the pure this compound.

Expert Insight: For ion-exchange chromatography, optimizing the pH of the mobile phase is crucial for achieving good separation. It is recommended to perform small-scale analytical runs to determine the optimal pH and salt gradient before scaling up the purification.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to minimize byproduct formation in the first place?

A1: To favor the formation of the desired mono-alkylated product, consider the following:

  • Stoichiometry: Use a slight excess of morpholine relative to the chloroacetic acid (e.g., 1.1 to 1.5 equivalents of morpholine).

  • Controlled Addition: Add the chloroacetic acid or its salt solution slowly and portion-wise to the morpholine solution. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of dialkylation.

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also tend to promote the formation of the di-acetic acid byproduct. A temperature range of 50-70°C is often a good starting point.

  • pH Control: The reaction is typically carried out under basic conditions to neutralize the HCl formed. Using a base like sodium carbonate or sodium hydroxide is common. Careful control of pH is important to ensure the morpholine is sufficiently nucleophilic and to prevent unwanted side reactions.

Q2: What analytical techniques are best suited for monitoring the purity of this compound during synthesis and purification?

A2: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of this compound and detecting both the starting materials and the di-acetic acid byproduct. A reversed-phase C18 column with a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is a common setup. UV detection at a low wavelength (e.g., 210 nm) is typically used.[1][2]

  • 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural confirmation of the final product and for identifying the presence of impurities.[3][4][5] The characteristic signals of the morpholine and acetic acid protons can be clearly distinguished from those of the starting materials and the di-acetic acid byproduct.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information for the product and any impurities, aiding in their identification.[2][6][7]

Table 1: Typical HPLC and 1H NMR Data for this compound and Key Byproducts

CompoundTypical HPLC Retention Time (relative)Key 1H NMR Signals (in D2O)
This compound 1.0δ ~3.8 (t, 4H), ~3.3 (s, 2H), ~3.0 (t, 4H)
Morpholine < 1.0δ ~3.7 (t, 4H), ~2.9 (t, 4H)
Morpholine-N,N-diacetic Acid > 1.0δ ~3.9 (t, 4H), ~3.5 (s, 4H), ~3.2 (t, 4H)

Note: Actual retention times and chemical shifts may vary depending on the specific analytical conditions.

Q3: Can I use a different haloacetic acid, like bromoacetic acid, for the synthesis?

A3: Yes, bromoacetic acid or its esters can also be used as the alkylating agent. Bromoacetic acid is generally more reactive than chloroacetic acid, which can lead to faster reaction times. However, it is also more expensive and may require more careful control of the reaction conditions to avoid an increase in the formation of the dialkylation byproduct.

Q4: Is it possible to purify this compound without using chromatography?

A4: Yes, for many applications, a combination of acid-base extraction and recrystallization can provide a product of sufficient purity. The choice of purification strategy depends on the final purity requirements. If very high purity is needed, particularly for pharmaceutical applications, chromatography is often the most effective method for removing trace impurities.

References

Technical Support Center: Purification of 4-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Morpholineacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various solvents and conditions, forming the basis for rational purification strategy design.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃--INVALID-LINK--
Molecular Weight 145.16 g/mol --INVALID-LINK--
Appearance Off-white to yellow crystalline powder--INVALID-LINK--
Melting Point 162-164 °C--INVALID-LINK--
pKa ~2.25 (Predicted)--INVALID-LINK--
Solubility (General) Slightly soluble in DMSO and Methanol. Soluble in water.--INVALID-LINK--, --INVALID-LINK--

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound in a practical, question-and-answer format.

Recrystallization Challenges

Recrystallization is a powerful and commonly used technique for purifying solid organic compounds.[1] However, its success hinges on the careful selection of solvents and precise control of experimental conditions.

Q1: My this compound won't crystallize from solution, even after cooling. What's going wrong?

A1: This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal nucleation.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the concentration of this compound is too low, it will remain in solution even upon cooling. Alternatively, certain impurities can act as "crystal poisons," interfering with the formation of a stable crystal lattice.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a few crystals of pure this compound, add a tiny amount to the solution. These "seed" crystals will act as templates for further crystal growth.

    • Increase Concentration: If the solution is too dilute, you will need to reduce the volume of the solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Solvent System Re-evaluation: If the above methods fail, your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Consider using a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: A low yield is often a result of using too much solvent or premature crystallization during hot filtration.

  • Causality: Since there is always some solubility of the compound in the cold solvent, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Additionally, if the compound crystallizes in the funnel during hot filtration to remove insoluble impurities, you will lose a substantial amount of product.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Prevent Premature Crystallization:

      • Use a pre-heated funnel for hot filtration.

      • Keep the solution at or near its boiling point during filtration.

      • If crystals do form in the funnel, you can try to redissolve them by pouring a small amount of hot solvent over them.

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by concentrating the filtrate and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Q3: The recrystallized this compound is still colored/impure. What should I do?

A3: This indicates that the chosen solvent is not effectively separating the impurities or that colored impurities are present.

  • Causality: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor. If the impurities have similar solubility profiles to this compound in the chosen solvent, co-crystallization can occur. Colored impurities are often large, polar molecules that can be removed with activated carbon.

  • Solutions:

    • Solvent Screening: You may need to experiment with different solvents or solvent mixtures to find one that provides better selectivity for your target compound over the impurities.

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product. Use a fluted filter paper for the subsequent hot filtration to remove the fine carbon particles.

    • Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient to achieve the desired purity. A second recrystallization from a different solvent system can often be effective.

Recrystallization_Troubleshooting

Chromatography Challenges

For impurities that are difficult to remove by recrystallization, column chromatography can be a powerful alternative.

Q4: I'm trying to purify this compound by normal-phase silica gel chromatography, but it's streaking badly on the column. Why is this happening?

A4: The acidic nature of this compound leads to strong interactions with the polar silica gel stationary phase, causing poor peak shape and streaking.

  • Causality: Silica gel has acidic silanol groups on its surface. The carboxylic acid group of this compound can interact strongly with these sites through hydrogen bonding, leading to a slow and uneven elution from the column.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the mobile phase. Acetic acid or formic acid (typically 0.1-1%) can help to saturate the active sites on the silica gel and improve the peak shape of your acidic compound.

    • Consider Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often a better choice for purifying polar, acidic compounds.[3] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This compound will have weaker interactions with the stationary phase, leading to better peak shapes. A volatile buffer, such as ammonium acetate or ammonium formate, can be added to the mobile phase to control the pH and improve the chromatography.

Q5: How do I choose the right mobile phase for reverse-phase HPLC purification of this compound?

A5: The goal is to find a mobile phase composition that provides good retention and separation of this compound from its impurities.

  • Causality: In RP-HPLC, the retention of a compound is primarily determined by its polarity and the polarity of the mobile phase. More polar compounds elute earlier in a less polar mobile phase. The pH of the mobile phase is also critical for ionizable compounds like carboxylic acids.

  • Solutions:

    • Scouting Gradients: Start with a broad gradient of a weak solvent (e.g., water with 0.1% formic acid) and a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid). A typical scouting gradient might run from 5% to 95% of the strong solvent over 15-20 minutes. This will give you an idea of the retention time of your compound and its impurities.

    • pH Adjustment: Since this compound is an acid, its retention will be sensitive to the pH of the mobile phase. At a pH well below its pKa (~2.25), the carboxylic acid will be protonated and less polar, leading to increased retention on a reverse-phase column. Using a mobile phase with a low pH (e.g., buffered with formic acid or trifluoroacetic acid) is generally recommended.

    • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They have different selectivities, so if you are not getting good separation with one, it is worth trying the other.

Chromatography_Selection

III. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of this compound.

Q1: What are the likely impurities in crude this compound synthesized from ethyl morpholinoacetate?

A1: The most probable impurities originating from the synthesis are:

  • Unreacted Ethyl Morpholinoacetate: The starting ester may not have been completely hydrolyzed.

  • Morpholine: This can be present as a starting material for the synthesis of the ester or as a degradation product.

  • By-products of Hydrolysis: Depending on the reaction conditions, side reactions could lead to other impurities.

  • Degradation Products of Morpholine: Under certain conditions, morpholine can degrade to form compounds like 2-(2-aminoethoxy) ethanol, ethanolamine, glycolic acid, and acetic acid.[4] While these may not be direct impurities from the synthesis of this compound, their presence in the morpholine starting material can carry through.

Q2: What is the best way to monitor the purity of this compound during purification?

A2: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a reaction or the fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities with high resolution and sensitivity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and for identifying and quantifying impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify the molecular weights of impurities, which is invaluable for their identification.[6]

Q3: What are the recommended storage conditions for purified this compound?

A3: Based on its chemical structure and properties, the following storage conditions are recommended:

  • Temperature: Store at room temperature.

  • Atmosphere: Keep in a tightly sealed container to protect from moisture.

  • Inertness: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

Q4: Can I use this compound hydrochloride directly in my experiments?

A4: this compound is often synthesized and purified as its hydrochloride salt, which can improve its crystallinity and stability.[7] Whether you can use the hydrochloride salt directly depends on your specific application. The hydrochloride salt will form an acidic solution when dissolved in water. If your experiment is sensitive to pH or the presence of chloride ions, you may need to neutralize the salt or use the free acid form.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, as with any chemical, proper safety precautions are essential. This compound is classified as an irritant.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

IV. Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be optimized based on the impurity profile of your crude material. A mixed solvent system of ethanol and water is often a good starting point for polar organic acids.[9]

  • Solvent Selection:

    • Test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetone) at room temperature and at their boiling points.

    • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

    • For a mixed solvent system, choose a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling.

    • Continue adding the hot "good" solvent in small portions until the solid just dissolves.

  • Addition of "Poor" Solvent (for mixed solvent systems):

    • While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any residual mother liquor.

    • Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Purity Analysis by HPLC

This is a general HPLC method that can be used as a starting point for the purity analysis of this compound. The method will likely require optimization for your specific instrument and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound in the mobile phase A or a mixture of water and acetonitrile.

V. References

  • Gilbert, R., et al. (1996). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. AECL-11537, COG-96-84.

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163.

  • Mazumder, A., & Das, S. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Environmental and Public Health, 2022, 8868894.

  • Combourieu, B., et al. (2000). Intermediates of the morpholine and thiomorpholine biodegradation pathway in M. aurum and Mycobacterium sp. strain RP1, as shown by in situ¹H-NMR. ResearchGate.

  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Experiment 4 - Crystallization. Retrieved from --INVALID-LINK--

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-ACETIC ACID CAS#: 3235-69-6. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6. Retrieved from --INVALID-LINK--

  • Niessen, W. M. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from --INVALID-LINK--

  • BenchChem. (2023). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. --INVALID-LINK--

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from --INVALID-LINK--

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from --INVALID-LINK--

  • Patel, K., et al. (2019). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 23(4).

  • Mettler Toledo. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-441.

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 525-534.

  • BrandTech Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from --INVALID-LINK--

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-ACETIC ACID synthesis. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). HPLC solvents and mobile phase additives. Retrieved from --INVALID-LINK--

  • Kroeff, E. P., et al. (1989). Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins. Journal of Chromatography A, 461, 45-61.

  • University of California, Davis. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--

References

Technical Support Center: 4-Morpholineacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Stability of this compound: An Overview

This compound, a versatile building block in pharmaceutical and chemical synthesis, possesses both a tertiary amine within the morpholine ring and a carboxylic acid moiety. This bifunctional nature makes its solutions susceptible to various degradation pathways, influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. While specific stability studies on this compound are not extensively published, we can infer potential degradation patterns based on the known behavior of the morpholine ring and carboxylic acids.

The primary stability concerns for this compound in solution are anticipated to be:

  • Oxidative Degradation: The tertiary amine of the morpholine ring can be susceptible to oxidation.

  • pH-Dependent Hydrolysis: While the amide bond is absent, extreme pH conditions can potentially affect the integrity of the molecule.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation in some organic molecules.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

This guide will provide you with the knowledge and tools to identify, troubleshoot, and mitigate these potential stability issues.

II. Troubleshooting Guide: Investigating Instability in Your Experiments

This section is formatted in a question-and-answer style to directly address common problems you may encounter.

My solution of this compound is showing a yellow discoloration over time. What could be the cause?

Discoloration, particularly yellowing, is often an indicator of oxidative degradation. The nitrogen atom in the morpholine ring is a potential site for oxidation, which can lead to the formation of colored byproducts.

Potential Causes:

  • Exposure to Air (Oxygen): Dissolved oxygen in your solvent can react with the this compound, especially over extended periods or at elevated temperatures.

  • Presence of Oxidizing Agents: Contaminants in your solvents or reagents, or the inherent properties of your formulation, might be promoting oxidation.

  • Light Exposure: Photochemical reactions can generate reactive oxygen species, leading to oxidative degradation.

Troubleshooting Steps:

  • Solvent De-gassing: Before preparing your solution, de-gas your solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator. This will minimize the amount of dissolved oxygen.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a nitrogen-filled glovebox or by blanketing the headspace of your container with nitrogen).

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Light Protection: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[1]

I am observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored in the dark. What is happening?

A gradual loss of the parent compound in an aqueous solution stored in the dark suggests a hydrolytic or other non-photolytic degradation pathway. The stability of many pharmaceutical compounds is significantly influenced by the pH of the solution.[2][3][4]

Potential Causes:

  • pH-Dependent Instability: this compound has both a basic nitrogen and an acidic carboxylic acid group. The overall charge and reactivity of the molecule will change with pH. Extreme pH values (highly acidic or highly basic) can catalyze degradation reactions.[2][4]

  • Microbial Growth: If your solution is not sterile, microbial contamination could lead to the degradation of the compound.

Troubleshooting Steps:

  • pH Profiling: Conduct a simple study by preparing your this compound solution in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Monitor the concentration of the parent compound over time using a stability-indicating analytical method (see Section IV). This will help you identify the optimal pH range for stability.

  • Buffering: Once the optimal pH is determined, use a suitable buffer system to maintain the pH of your solution.

  • Sterilization: If your application allows, sterile-filter your solution through a 0.22 µm filter to remove any microbial contamination.

My analytical results show the appearance of new, unexpected peaks in the chromatogram of my this compound solution. How can I identify the source of these impurities?

The appearance of new peaks is a clear indication of degradation. To effectively troubleshoot this, a systematic approach known as a "forced degradation study" is highly recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and generate potential degradation products.[5][6][7][8][9][10]

Experimental Protocol: Forced Degradation Study

This workflow will help you identify the conditions under which your this compound solution is unstable and will generate the degradation products for analytical method development.

Caption: Workflow for a forced degradation study of this compound.

By analyzing the samples from these stress conditions, you can:

  • Identify Degradation Pathways: Determine if your compound is more susceptible to acid, base, oxidation, heat, or light.

  • Develop a Stability-Indicating Method: The generated degradation products are crucial for developing an analytical method that can separate the parent compound from its impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

Based on general chemical principles and safety data sheets, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of chemical degradation.[11]
Light Protect from light (amber vials or foil-wrapped)To prevent potential photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen)To minimize oxidative degradation.
pH Near neutral (if in aqueous solution)To avoid acid or base-catalyzed degradation. The optimal pH should be determined experimentally.
Container Tightly sealed, inert container (e.g., glass)To prevent solvent evaporation and contamination.[12]

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not well-documented, we can hypothesize potential products based on the degradation of morpholine itself. Thermal degradation of morpholine has been shown to produce smaller amines and organic acids.[13]

Hypothesized Degradation Pathway:

Degradation_Pathway cluster_products Potential Degradation Products MAA This compound Ammonia Ammonia MAA->Ammonia Degradation (Heat, Oxidation, etc.) Ethanolamine Ethanolamine MAA->Ethanolamine Degradation (Heat, Oxidation, etc.) GlycolicAcid Glycolic Acid MAA->GlycolicAcid Degradation (Heat, Oxidation, etc.) AceticAcid Acetic Acid MAA->AceticAcid Degradation (Heat, Oxidation, etc.) RingOpened Other Ring-Opened Products MAA->RingOpened Degradation (Heat, Oxidation, etc.)

Caption: Hypothesized degradation pathway of this compound.

It is crucial to confirm the identity of any observed degradation products using techniques like mass spectrometry (MS).

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation and separate it from its degradation products.

Key Steps for Method Development:

  • Generate Degradation Samples: Perform a forced degradation study as described in the troubleshooting section.

  • Select a Suitable Column: A reversed-phase C18 or C8 column is a good starting point. For this polar molecule, a column with an aqueous stable end-capping or a polar-embedded phase might provide better retention and peak shape.

  • Optimize the Mobile Phase:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., phosphate or acetate buffer) to control the pH. The pH of the mobile phase will significantly impact the retention and peak shape of the acidic this compound and any basic or acidic degradation products.

    • Organic Modifier: Acetonitrile or methanol are common choices. A gradient elution (gradually increasing the percentage of the organic modifier) is often necessary to separate compounds with a wide range of polarities.

  • Detector Selection: A UV detector is suitable if this compound and its degradation products have a UV chromophore. If not, a mass spectrometer (MS) or a charged aerosol detector (CAD) may be necessary.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

IV. References

  • Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 98, 291-306.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • ChemBK. (2024). 4-Morpholine acetic acid. Retrieved from --INVALID-LINK--

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Shinde, D. B., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.

  • BenchChem. (n.d.). Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine. Retrieved from a relevant application note.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). MORPHOLIN-4-YL-ACETIC ACID. Retrieved from --INVALID-LINK--

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--

  • Wang, C., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

  • ECHEMI. (n.d.). This compound Formula. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports, 12(1), 1-11.

  • Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(5), 885-892.

  • University of Toronto. (2014). K1 Kinetics of Ester Hydrolysis. YouTube. Retrieved from --INVALID-LINK--

  • Heriot-Watt University. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.

  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. ETDEWEB.

  • Ghiasi, S., & Mohammadi, T. (2013). Modeling of CO2 absorption in amine solutions using adaptive neuro-fuzzy inference system (ANFIS), artificial neural network (ANN) and a least squares version of the support vector machine (LSSVM). Chemical Engineering Journal, 225, 636-646.

  • Bērziņš, K., Grante, I., Nakurte, I., & Actiņš, A. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(83), 67844-67851.

  • ResearchGate. (n.d.). pH dependent stability of 4. Retrieved from a relevant scientific diagram.

  • ResearchGate. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Retrieved from a relevant PDF.

  • MDPI. (2024). Visible Light-Driven Photocatalytic CH4 Production from an Acetic Acid Solution with Cetyltrimethylammonium Bromide-Assisted ZnIn2S4.

  • PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.

  • RSC Publishing. (2015). The influence of pH on the stability of antazoline: kinetic analysis.

  • MDPI. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid.

  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.

References

Controlling reaction temperature in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Reaction Temperature Control

Welcome to the technical support center for the synthesis of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common challenges related to reaction temperature. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the underlying principles that govern successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding temperature control in the synthesis of morpholine and its derivatives.

Q1: Why is precise temperature control so critical in the synthesis of morpholine derivatives?

A1: Precise temperature control is paramount because it directly influences reaction kinetics, selectivity, and the impurity profile of your final product.[1] Many reactions involved in morpholine derivative synthesis are exothermic, meaning they release heat. Without proper control, this can lead to a rapid increase in temperature, known as a thermal runaway, which can result in the formation of unwanted side products, degradation of the desired product, and even hazardous situations in the lab.[2][3] Conversely, if the temperature is too low, the reaction may be sluggish or incomplete, leading to low yields.

Q2: What are the general temperature ranges I should consider for morpholine synthesis?

A2: The optimal temperature range is highly dependent on the specific synthetic route. For instance, the industrial synthesis of morpholine from diethylene glycol and ammonia is typically carried out between 140°C and 280°C, with a preferred range of 200°C to 250°C.[4] However, for laboratory-scale synthesis of derivatives, conditions can vary significantly. For example, in the N-alkylation of morpholine with alcohols, temperatures in the range of 160-240°C have been reported.[5] It is crucial to consult literature for the specific derivative you are synthesizing and to perform optimization studies.

Q3: Can morpholine itself degrade at high temperatures?

A3: Yes, morpholine can undergo thermal degradation at elevated temperatures. Studies have shown that morpholine is stable up to 150°C, but significant degradation can occur at temperatures of 175°C and higher.[6][7] This degradation can lead to the formation of byproducts and a reduction in the overall yield and purity of your desired derivative.

Q4: What are some common side products that can form due to improper temperature control?

A4: The nature of the side products is specific to the reaction being performed. For example, in the N-alkylation of morpholine with alcohols, temperatures exceeding 220°C can lead to a decrease in the selectivity of the desired N-alkylated morpholine due to a ring-opening reaction of the morpholine moiety.[5] In other reactions, such as the dehydration of diethanolamine to form morpholine, excessively high temperatures can cause charring and the formation of complex side products.[4]

Q5: How does the scale of the reaction impact temperature control?

A5: Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale presents significant challenges for temperature control. The surface-area-to-volume ratio decreases as the reactor size increases, which makes heat dissipation less efficient.[8] This can lead to the formation of localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture, promoting side reactions and impurity formation. Therefore, careful consideration of reactor design, agitation, and the use of appropriate heating and cooling systems is critical during scale-up.[9]

Troubleshooting Guide: Temperature-Related Issues

Encountering unexpected results in your synthesis? This troubleshooting guide will help you diagnose and resolve common issues related to reaction temperature.

Observed Problem Potential Temperature-Related Cause Diagnostic Steps Recommended Solutions
Low Yield or Incomplete Reaction The reaction temperature is too low, leading to slow reaction kinetics.1. Monitor the internal reaction temperature using a calibrated thermometer or thermocouple.[10] 2. Analyze a sample of the reaction mixture by TLC, GC-MS, or NMR to check for the presence of starting materials.[11]1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the progress of the reaction. 2. Ensure your heating apparatus (e.g., oil bath, heating mantle) is capable of reaching and maintaining the target temperature.[12]
Formation of Unexpected Byproducts The reaction temperature is too high, leading to side reactions or product degradation.1. Characterize the byproducts using analytical techniques such as GC-MS or LC-MS to identify their structures.[13] 2. Compare the impurity profile of your product with literature data for the same reaction.1. Lower the reaction temperature. 2. For exothermic reactions, consider slower addition of reagents to better control the internal temperature.[10] 3. Improve the efficiency of your cooling system (e.g., use a larger cooling bath, a cryocool).[14][15]
Darkening or Charring of the Reaction Mixture Extreme overheating of the reaction.Visual inspection of the reaction mixture.1. Immediately stop the reaction and cool it down. 2. Review your experimental setup and procedure to identify the cause of the overheating. 3. Consider using a solvent with a higher boiling point if the reaction requires high temperatures.
Reaction "Stalls" After Initial Success For exothermic reactions, poor heat dissipation may be causing a buildup of heat that inhibits the reaction or leads to decomposition.Monitor the internal temperature throughout the reaction. A sudden spike or plateau in temperature could indicate a problem.1. Improve stirring to ensure even heat distribution. 2. Use a larger reaction vessel to increase the surface area for cooling. 3. For larger scale reactions, consider using a jacketed reactor with a temperature control unit.[15]

Visualizing Temperature Effects in Morpholine Synthesis

The following diagram illustrates the relationship between reaction temperature and the outcome of a hypothetical N-alkylation of morpholine.

Temperature_Effect cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low_Temp Too Low (<160°C) Incomplete_Rxn Incomplete Reaction (Low Yield) Low_Temp->Incomplete_Rxn Slow Kinetics Optimal_Temp Optimal (180-220°C) Desired_Product High Yield of N-alkylated Morpholine Optimal_Temp->Desired_Product Favorable Kinetics & Selectivity High_Temp Too High (>220°C) Side_Products Ring-Opening & Degradation (Low Selectivity) High_Temp->Side_Products Undesired Pathways Activated

Caption: The effect of temperature on N-alkylation of morpholine.

Experimental Protocols

Protocol 1: Setting Up a Temperature-Controlled Reaction at Sub-Ambient Temperatures

This protocol describes the setup for a reaction that requires cooling below room temperature.

Materials:

  • Round-bottom flask

  • Stir bar or overhead stirrer

  • Thermometer or thermocouple

  • Dewar flask or an insulated container

  • Cooling agent (e.g., ice, dry ice)

  • Solvent for the cooling bath (e.g., water, acetone, isopropanol)[15]

Procedure:

  • Assemble the reaction apparatus, including the round-bottom flask with a stir bar, and a thermometer or thermocouple positioned to measure the internal temperature of the reaction mixture.

  • Place the reaction flask inside the Dewar flask or insulated container.

  • Prepare the cooling bath by adding the appropriate solvent to the Dewar flask.

  • Slowly add the cooling agent to the solvent until the desired temperature is reached. Refer to the table below for common cooling baths and their approximate temperatures.

  • Once the desired temperature is stable, begin the addition of your reagents as per your reaction procedure.

  • Continuously monitor the internal reaction temperature and the temperature of the cooling bath, adding more cooling agent as needed to maintain a stable temperature.

Common Laboratory Cooling Baths:

Cooling Bath CompositionApproximate Temperature
Ice and Water0°C
Ice and NaCl-5 to -20°C
Dry Ice and Acetone/Isopropanol-78°C
Liquid Nitrogen and Dichloromethane-92°C

Source: University of Rochester, Department of Chemistry[12]

Protocol 2: Troubleshooting a Reaction with Suspected Thermal Issues

This protocol outlines a systematic approach to identifying the root cause of a failed or low-yielding reaction where temperature is a suspected factor.

Procedure:

  • Safety First: Ensure the reaction is stable and safe before taking any samples. If the reaction is showing signs of a runaway, take appropriate emergency measures.

  • Sample the Reaction Mixture: Carefully take a small aliquot of the crude reaction mixture.

  • Thin-Layer Chromatography (TLC) Analysis: Run a TLC of the crude sample alongside your starting materials and, if available, a standard of the expected product. An unusually complex spot pattern or the presence of significant amounts of starting material can indicate a problem.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Prepare a sample of the crude mixture for GC-MS analysis. This can help identify volatile byproducts and unreacted starting materials.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Take a proton and/or carbon NMR spectrum of the crude reaction mixture. The presence of unexpected peaks or a complex baseline can indicate the formation of impurities.

  • Data Interpretation:

    • High levels of starting material: This suggests the reaction temperature was too low or the reaction time was insufficient.

    • Multiple unidentified peaks in GC-MS or NMR: This points to the formation of side products, which could be due to the temperature being too high. Try to identify the structures of the major impurities, as this can provide clues about the side reactions occurring (e.g., ring-opening, elimination, etc.).

  • Formulate a Hypothesis and Test: Based on your analysis, form a hypothesis about the temperature-related issue (e.g., "The reaction temperature of 100°C was too low for the C-N bond formation to proceed to completion"). Modify your experimental procedure to test this hypothesis (e.g., repeat the reaction at 120°C) and analyze the results.

Caption: A logical workflow for troubleshooting temperature-related issues.

References

Strategies to minimize impurities in 4-Morpholineacetic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Morpholineacetic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound (4-MAA). This document is intended for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and minimize the presence of impurities. As an essential building block in pharmaceutical development, particularly as an intermediate for drugs like Carfilzomib, the purity of 4-MAA is of paramount importance.[1] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis and purification.

Understanding the Impurity Landscape

The most common and direct synthesis of this compound involves the N-alkylation of morpholine with a haloacetic acid, typically chloroacetic acid, under basic conditions. While seemingly straightforward, this reaction can generate a profile of impurities that can complicate downstream processes and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective control.

Primary Reaction Pathway and Key Impurity Formation

The desired reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic carbon of chloroacetic acid. However, side reactions and unreacted starting materials constitute the bulk of the impurity profile.

Morpholine Morpholine MAA This compound (Desired Product) Morpholine->MAA Main Reaction (Alkylation) Starting_Material Residual Reactants (Impurity) Morpholine->Starting_Material Incomplete Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->MAA Main Reaction (Alkylation) Glycolic_Acid Glycolic Acid (Hydrolysis Impurity) Chloroacetic_Acid->Glycolic_Acid Hydrolysis of Chloroacetic Acid Chloroacetic_Acid->Starting_Material Incomplete Reaction Base Base (e.g., NaOH) Base->MAA Main Reaction (Alkylation) Dimer N,N'-bis(carboxymethyl)dimorpholine (Dimer Impurity) MAA->Dimer Over-alkylation (Side Reaction)

Caption: Reaction pathway for 4-MAA synthesis and common impurity formation.

Common Impurities Summarized
Impurity NameStructureTypical OriginImpact on Quality
Morpholine C₄H₉NOUnreacted starting materialCan affect downstream reactions and pose toxicological concerns.
Chloroacetic Acid C₂H₃ClO₂Unreacted starting materialCorrosive, toxic, and can lead to further side reactions.
Glycolic Acid C₂H₄O₃Hydrolysis of chloroacetic acid under basic conditionsCan be difficult to separate due to similar polarity to the product.
N,N'-ethylenedimorpholine C₁₀H₂₀N₂O₂Dimerization of morpholine with a bridging ethyl group from a side reactionCan be a significant impurity if reaction temperature is not controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final 4-MAA product has a persistent yellow or off-white color. What is the cause and how can I fix it?

Answer: A yellow to off-white appearance is a common issue and typically points to the presence of degradation products or highly conjugated impurities, even at trace levels.[2]

  • Causality: The discoloration often arises from side reactions promoted by excessive heat or localized pH spikes during the addition of reagents. The reaction of morpholine can sometimes lead to the formation of colored by-products, especially if the reaction is run for an extended period at high temperatures.

  • Troubleshooting & Protocol:

    • Temperature Control: Ensure the reaction temperature does not exceed the recommended range (typically 60-80°C). Use a well-controlled water or oil bath.

    • Reagent Addition: Add the chloroacetic acid or its salt solution slowly and sub-surface to avoid localized "hot spots" and pH imbalances.

    • Decolorization Protocol: If the final product is colored, a charcoal treatment is highly effective.

      • Step 1: Dissolve the crude 4-MAA in a suitable solvent (e.g., hot water or an alcohol/water mixture).

      • Step 2: Add 1-2% (w/w) of activated carbon to the solution.

      • Step 3: Heat the mixture gently (50-60°C) with stirring for 15-30 minutes.

      • Step 4: Filter the hot solution through a pad of celite to remove the carbon.

      • Step 5: Proceed with crystallization as usual.

Q2: I'm seeing a significant amount of unreacted morpholine in my crude product. How can I improve reaction completion?

Answer: Residual morpholine is a sign of an incomplete reaction. The key is to drive the alkylation to completion by carefully controlling stoichiometry and reaction time.

  • Causality: The nucleophilicity of morpholine is pH-dependent. If the reaction medium is too acidic, the morpholine will be protonated and become a poor nucleophile. Insufficient reaction time or temperature can also lead to incomplete conversion.

  • Troubleshooting & Protocol:

    • Stoichiometry: Use a slight excess of chloroacetic acid (e.g., 1.05-1.1 equivalents). This ensures the morpholine is the limiting reagent.

    • pH Control: The reaction should be maintained at a basic pH (9-11) to ensure the morpholine is in its free base form. Use a reliable base like sodium hydroxide and monitor the pH throughout the reaction.

    • Reaction Monitoring: Track the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not stop the reaction until the morpholine spot/peak is minimal or absent.

    • Post-Reaction Workup: An acidic wash during the workup can help remove residual morpholine by converting it to its water-soluble salt.

Q3: What is the most effective method for purifying crude this compound to >99% purity?

Answer: Recrystallization is the most cost-effective and scalable method for purifying 4-MAA. The choice of solvent is critical for achieving high purity and yield.

  • Causality: The principle of recrystallization relies on the difference in solubility of the desired product and its impurities in a given solvent at different temperatures. 4-MAA is a polar, zwitterionic-capable molecule, which dictates the appropriate solvent systems.

  • Recommended Purification Protocol (Recrystallization):

    • Step 1: Solvent Selection: A mixture of water and a water-miscible organic solvent like isopropanol or ethanol is often ideal. Pure water can also be used, but a mixed solvent system often provides better impurity rejection.

    • Step 2: Dissolution: Dissolve the crude 4-MAA in the minimum amount of boiling or near-boiling solvent (e.g., 1:1 water/isopropanol).

    • Step 3: Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Step 4: Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

    • Step 5: Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Step 6: Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

For removal of ionic impurities, ion-exchange chromatography can also be an effective, albeit more complex, method.[3]

Analytical Methodologies for Purity Assessment

Reliable analytical methods are essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Recommended HPLC Method

A reversed-phase HPLC method is well-suited for separating the polar 4-MAA from its potential impurities.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile[4][5]
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm[4]
Injection Volume 10 µL
Column Temp. 30°C
  • Rationale: The acidic mobile phase ensures that the carboxylic acid group of 4-MAA is protonated, leading to better retention and peak shape on a C18 column. A gradient elution is necessary to effectively separate early-eluting polar impurities (like glycolic acid) from the main product and any later-eluting, less polar impurities.

Troubleshooting Workflow for Out-of-Spec Product

Start 4-MAA Product Fails Purity Spec Analysis Analyze by HPLC Identify Impurity Profile Start->Analysis Decision Major Impurity Type? Analysis->Decision Reactants Unreacted Starting Materials Decision->Reactants Reactants Byproducts Side-Reaction By-products Decision->Byproducts By-products Color Color Impurities Decision->Color Color Solution1 Re-run Reaction: - Adjust Stoichiometry - Check pH Control Reactants->Solution1 Solution2 Purification: - Recrystallize - Optimize Solvent Byproducts->Solution2 Solution3 Decolorize: - Activated Carbon Treatment Color->Solution3

Caption: Troubleshooting workflow for an impure 4-MAA product.

References

Overcoming incomplete reactions in the synthesis of morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Morpholine Compounds

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the morpholine scaffold in their work. Morpholine and its derivatives are crucial building blocks in numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib[1][2]. However, their synthesis is not without challenges. Incomplete reactions, side-product formation, and purification difficulties are common hurdles.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve specific issues encountered during your experiments.

Section 1: Troubleshooting Guide: Diagnosing and Resolving Incomplete Reactions

This section addresses the most critical and frequent challenge in morpholine synthesis: reactions that fail to proceed to completion.

Q1: My N-alkylation or reductive amination reaction has stalled. TLC and LC-MS analysis show significant amounts of unreacted morpholine and/or the electrophile/carbonyl compound. What are the primary causes and how can I resolve this?

A1: This is a multifaceted problem often rooted in reaction kinetics, reagent stability, or suboptimal conditions. The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine[2][3]. This inherent lower reactivity is a key factor to consider.

Causality & Resolution Strategy:

  • Insufficient Activation/Reactivity:

    • The "Why": The electrophile (in alkylation) or the carbonyl (in reductive amination) may not be sufficiently reactive to engage with the moderately nucleophilic morpholine nitrogen. For reductive aminations, the formation of the intermediate iminium ion can be sluggish, especially with less reactive ketones[4].

    • The Solution:

      • N-Alkylation: If using an alkyl halide, consider converting it to a better leaving group, such as an iodide or tosylate, via Finkelstein reaction or tosylation, respectively. For reactions with alcohols, ensure your catalyst system (e.g., CuO-NiO/γ-Al2O3 for gas-phase or transition metals like Rhodium or Ruthenium for liquid-phase) is active and appropriate for the substrate[5][6][7].

      • Reductive Amination: For slow iminium formation with ketones, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate the initial condensation step[4][8]. Alternatively, performing the reaction in two distinct steps—forming the imine/enamine first under dehydrating conditions (e.g., using a Dean-Stark trap) before adding the reducing agent—can be effective[8].

  • Suboptimal pH (Primarily for Reductive Amination):

    • The "Why": Reductive amination requires a delicate pH balance. The reaction needs to be acidic enough to catalyze iminium ion formation but not so acidic that it fully protonates the morpholine starting material, rendering it non-nucleophilic.

    • The Solution: The optimal pH is typically between 5 and 7. Use a mild acid catalyst like acetic acid. If you suspect pH is the issue, consider using a buffer system to maintain the optimal range[8].

  • Choice of Reducing Agent:

    • The "Why": Not all reducing agents are created equal. A mild reducing agent like sodium borohydride (NaBH₄) might reduce the starting carbonyl compound faster than it reduces the intermediate iminium ion, especially if iminium formation is slow.

    • The Solution: Switch to a reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as it is less reactive towards ketones and aldehydes but highly effective for reducing iminium ions[8][9]. Sodium cyanoborohydride (NaBH₃CN) is another classic choice for its selectivity, though it is more toxic[9].

  • Steric Hindrance:

    • The "Why": If either the morpholine derivative or the electrophile/carbonyl is sterically bulky, the activation energy for the reaction increases, slowing it down significantly.

    • The Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be mindful that this can also promote side reactions. Alternatively, increasing the reaction time or using a less sterically hindered reagent, if possible, are viable strategies. For N-alkylation with bulky secondary alcohols like cyclohexanol, both conversion and selectivity can be low due to steric effects[5][6].

Q2: I'm observing significant byproduct formation. In my N-alkylation, I see signs of quaternary ammonium salt (over-alkylation). In my reductive amination, I suspect the alcohol solvent is competing in the reaction. How can I improve selectivity?

A2: Selectivity issues arise when reaction conditions allow for undesired parallel or subsequent reactions. Controlling stoichiometry and choosing the right reagents are critical.

Causality & Resolution Strategy:

  • Over-Alkylation (N-Alkylation):

    • The "Why": Direct alkylation of amines is notoriously difficult to control. The N-alkylated morpholine product can be more nucleophilic than the starting morpholine, leading to a second alkylation event that forms a quaternary ammonium salt[9].

    • The Solution:

      • Stoichiometry Control: Use a significant excess of the morpholine starting material relative to the alkylating agent. This statistically favors the alkylation of the starting amine over the product.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which suppresses the rate of the second alkylation.

      • Alternative Methods: Reductive amination is an excellent alternative to direct alkylation precisely because it avoids the problem of over-alkylation[9].

  • Solvent Interference (Reductive Amination):

    • The "Why": If using a protic solvent like methanol with a general reducing agent like NaBH₄, the borohydride can react with the solvent. More critically, in some cases, the alcohol can compete with the amine in reacting with the carbonyl, or the reducing agent may reduce the solvent-derived species.

    • The Solution: Switch to an aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). When using NaBH(OAc)₃, DCE is a very common and effective solvent[8].

  • Byproducts from Side Reactions:

    • The "Why": In industrial-scale synthesis, such as the dehydration of diethanolamine (DEA), incomplete conversion or high temperatures can lead to byproducts like 2-(2-aminoethoxy)ethanol (AEE) or N-ethylmorpholine[10].

    • The Solution: For laboratory-scale synthesis, ensure high-purity starting materials. If synthesizing the morpholine ring itself, precise temperature control is crucial to prevent charring and side-product formation[8]. Inefficient water removal in dehydration reactions can also inhibit the forward reaction and should be optimized[10].

Section 2: Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing incomplete morpholine synthesis reactions.

G start Reaction Stalled: Significant Starting Material Remains check_method Reaction Type? start->check_method alkylation N-Alkylation check_method->alkylation Alkylation red_am Reductive Amination check_method->red_am Reductive Amination check_lg Is Leaving Group Sufficiently Reactive? alkylation->check_lg check_ph Is pH Optimal (5-7)? red_am->check_ph improve_lg Solution: Convert to Iodide/Tosylate check_lg->improve_lg No check_sterics_alk Is Steric Hindrance a Factor? check_lg->check_sterics_alk Yes increase_temp_alk Solution: Increase Temp/Time check_sterics_alk->increase_temp_alk Yes adjust_ph Solution: Use Acetic Acid or Buffer check_ph->adjust_ph No check_reductant Is Reducing Agent Selective? check_ph->check_reductant Yes change_reductant Solution: Switch to NaBH(OAc)₃ check_reductant->change_reductant No check_iminium Is Iminium Formation Slow (e.g., with Ketones)? check_reductant->check_iminium Yes add_lewis Solution: Add Ti(OiPr)₄ or Use Two-Step Protocol check_iminium->add_lewis Yes

Caption: Logical workflow for troubleshooting incomplete morpholine synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I best monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Visualize the spots using UV light (if your compounds are UV-active) and a potassium permanganate (KMnO₄) stain, which is effective for visualizing amines. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices[11][12][13].

Q: My morpholine derivative is highly polar and water-soluble. How can I effectively purify it? A: This is a common challenge.

  • Acid-Base Extraction: If your product is basic, you can wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the product back into an organic solvent. This can remove non-basic impurities.

  • Column Chromatography: Use a more polar stationary phase like alumina instead of silica gel, or use reversed-phase chromatography (C18 silica)[11]. For normal-phase silica gel chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent can prevent peak tailing.

  • Salt Formation & Recrystallization: If the product is an oil, converting it to a solid salt (e.g., a hydrochloride or acetate salt) can allow for purification via recrystallization[11][14].

Q: Which analytical techniques are best for confirming the purity and identity of my final morpholine compound? A: A combination of techniques is ideal.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can provide fragmentation data[11][13].

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for assessing purity by detecting small amounts of impurities[11][12][15].

Section 4: Protocols & Data

Protocol 4.1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for the N-alkylation of morpholine with an aldehyde or ketone.

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane, DCE) under an inert atmosphere (e.g., Nitrogen or Argon), add morpholine (1.1 eq.).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is known to be sluggish (e.g., with a ketone), add acetic acid (1.1 eq.) and stir for another hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.

Table 4.1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFHigh selectivity for imines/iminiums; mild; tolerant of many functional groups.[8][9]More expensive than NaBH₄; moisture-sensitive.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive; readily available.Can reduce starting aldehydes/ketones; reactivity with protic solvents.[9][16]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFHighly selective for imines/iminiums, even at acidic pH.[9]Highly toxic (can release HCN gas under strong acidic conditions).

References

Technical Support Center: High-Purity 4-Morpholineacetic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we delve into the nuances of recrystallization, offering field-proven insights and troubleshooting strategies to overcome common challenges in obtaining crystalline, high-purity this compound.

Understanding the Molecule: A Zwitterionic Carboxylic Acid

This compound (CAS 3235-69-6) is a versatile intermediate in pharmaceutical synthesis.[1] Its structure, featuring both a carboxylic acid group and a tertiary amine within the morpholine ring, gives it zwitterionic characteristics. This dual nature significantly influences its solubility and crystallization behavior, making the selection of an appropriate solvent system a critical first step for effective purification.

Core Principles of Recrystallization for this compound

The ideal recrystallization solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystal formation and purification. Given the molecule's polarity, polar solvents, and particularly mixed solvent systems, are often the most effective.

Initial Solvent Screening: A Necessary First Step

Due to a lack of extensive published temperature-dependent solubility data for this compound, an initial solvent screening is essential. This empirical approach will determine the most suitable solvent or solvent system for your specific crude material.

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place a small, known amount of crude this compound (e.g., 20-30 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).

  • Solubility Assessment at Room Temperature: Agitate the tubes and observe the solubility. A good candidate solvent will show poor solubility at room temperature.

  • Solubility Assessment at Elevated Temperature: Gently heat the tubes with agitation and observe the solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation: Allow the tubes that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a promising candidate.

Table 1: Recommended Solvents for Initial Screening

SolventRationale
WaterHighly polar, may be effective given the zwitterionic nature.
EthanolA polar protic solvent, often used for recrystallizing polar compounds.
IsopropanolAnother polar protic solvent with slightly different properties than ethanol.
AcetoneA polar aprotic solvent.
Ethyl AcetateA moderately polar solvent.
Mixed SolventsCombinations like Ethanol/Water or Isopropanol/Water can be highly effective.

Recrystallization Workflow

The following diagram outlines the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude this compound in minimum amount of hot solvent hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Further cooling in an ice bath cool->ice_bath suction_filtration Suction filtration to collect crystals ice_bath->suction_filtration wash Wash crystals with a small amount of cold solvent suction_filtration->wash dry Dry crystals under vacuum wash->dry pure_product pure_product dry->pure_product High-Purity This compound

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

Even with careful planning, challenges can arise during recrystallization. This section addresses common issues and provides actionable solutions.

Table 2: Troubleshooting Common Recrystallization Problems

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The boiling point of the solvent is too high, causing the solute to melt before dissolving. The solution is supersaturated, and the compound comes out of solution too quickly.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - For mixed solvent systems, add more of the "good" solvent (the one in which the compound is more soluble).[2]
No Crystal Formation Upon Cooling - Too much solvent was used. - The solution is not sufficiently supersaturated. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a "seed crystal" of pure this compound to induce crystallization. - If using a mixed solvent system, add a small amount of the "poor" solvent dropwise to the cooled solution.
Poor Crystal Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with too much cold solvent, or the solvent was not cold enough. - Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Crystals are Very Fine or Powdery - The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.- Ensure the solution cools slowly and undisturbed. Insulating the flask can promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthetic routes involve the reaction of morpholine with an acetic acid derivative.[3] Therefore, unreacted morpholine or starting materials from the synthesis of the acetic acid derivative could be present.[4] Byproducts from side reactions are also a possibility.

Q2: How can I assess the purity of my recrystallized this compound?

A2: Several analytical techniques can be used to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for identifying and quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.[6] Melting point determination is a simple yet effective way to assess purity; a sharp melting range close to the literature value (around 162-164 °C) is indicative of high purity.[7]

Q3: Is a mixed solvent system always better?

A3: Not necessarily. While mixed solvent systems offer great flexibility in fine-tuning solubility, a single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures is often simpler and just as effective.[2] The choice depends on the specific impurity profile of your crude material.

Q4: How do I choose the right ratio for a mixed solvent system?

A4: The ideal ratio for a mixed solvent system is determined empirically. A general procedure is to dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes slightly turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Q5: What safety precautions should I take when working with these solvents?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of organic solvents and avoid open flames. Consult the Safety Data Sheet (SDS) for each solvent before use.

Solvent Selection Decision Flowchart

The following diagram provides a logical approach to selecting an appropriate solvent system for the recrystallization of this compound.

Solvent_Selection cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start: Crude this compound solubility_test Perform small-scale solubility tests with various solvents (e.g., Water, Ethanol, IPA) start->solubility_test q1 Is the compound poorly soluble in the cold solvent? solubility_test->q1 q2 Is the compound highly soluble in the hot solvent? q1->q2 Yes find_good_solvent Identify a 'good' solvent (high solubility at all temperatures) q1->find_good_solvent No q3 Do well-formed crystals precipitate upon cooling? q2->q3 Yes q2->find_good_solvent No success Use this solvent for large-scale recrystallization q3->success Yes q3->find_good_solvent find_poor_solvent Identify a 'poor' solvent (low solubility at all temperatures) that is miscible with the 'good' solvent find_good_solvent->find_poor_solvent mixed_procedure Dissolve in minimal hot 'good' solvent, then add hot 'poor' solvent until turbidity appears. Clear with a drop of 'good' solvent and cool. find_poor_solvent->mixed_procedure mixed_procedure->success

Caption: Decision flowchart for selecting a recrystallization solvent for this compound.

References

Validation & Comparative

A Head-to-Head Comparison for the Medicinal Chemist: 4-Morpholineacetic Acid vs. Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of appropriate chemical scaffolds is a decision that profoundly shapes the future of a potential therapeutic agent. Among the vast arsenal of building blocks available to medicinal chemists, saturated six-membered heterocycles are mainstays, prized for their ability to impart favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two such scaffolds: 4-morpholineacetic acid and piperidineacetic acid. By examining their structural nuances, resulting properties, and strategic applications, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in lead optimization and candidate selection.

Part 1: The Tale of Two Rings: A Physicochemical Showdown

At first glance, this compound and piperidineacetic acid are close structural cousins. The critical distinction lies in the heterocycle itself: morpholine contains an oxygen atom at the 4-position relative to the nitrogen, whereas piperidine features a methylene (-CH₂) group at the equivalent position. This seemingly minor substitution—an oxygen for a carbon—sets off a cascade of effects on the molecule's electronic and physical properties.

The electron-withdrawing nature of the oxygen atom in the morpholine ring is a key differentiator. It reduces the basicity of the nitrogen atom compared to the more electron-rich environment in piperidine.[1][2] This fundamental electronic difference has significant downstream consequences for solubility, lipophilicity, and metabolic stability.

G cluster_morpholine This compound cluster_piperidine Piperidineacetic Acid M_Struct M_Props Key Features: • Oxygen heteroatom • Lower pKa (less basic N) • Increased polarity • Enhanced aqueous solubility • Generally higher metabolic stability P_Struct P_Props Key Features: • Methylene (-CH₂) group • Higher pKa (more basic N) • Increased lipophilicity • Common in CNS drugs • More prone to oxidative metabolism

Caption: Structural and key property differences between this compound and piperidineacetic acid.

A quantitative comparison reveals the extent of these differences:

PropertyThis compoundPiperidineacetic AcidImplication in Drug Design
Molecular Formula C₆H₁₁NO₃[3]C₇H₁₃NO₂[4]Piperidineacetic acid has a slightly higher molecular weight.
Molecular Weight 145.16 g/mol [3]143.18 g/mol [4]Minimal difference, but contributes to overall ligand efficiency calculations.
pKa (Tertiary Amine) ~6.7 (Predicted for Morpholine)~11.12 (for Piperidine)[5]Significantly lower basicity for morpholine reduces potential for off-target interactions at physiological pH and can impact metabolic pathways.
pKa (Carboxylic Acid) ~2.25 (Predicted)[6][7]~2.47 (Predicted)[8]Both are acidic, suitable for forming salts and participating in hydrogen bonding.
cLogP (Calculated) -2.8[3]-2.5[4]The morpholine moiety imparts greater hydrophilicity, which is often desirable for improving solubility and reducing metabolic clearance.
Polar Surface Area 49.8 Ų[3]40.5 Ų[4]The higher PSA of the morpholine derivative contributes to its lower lipophilicity and can influence membrane permeability.

Part 2: Strategic Deployment in Medicinal Chemistry

The distinct physicochemical profiles of these two scaffolds dictate their strategic use in drug design. They are not merely interchangeable parts but are selected deliberately to solve specific challenges during lead optimization.

Modulating ADME Properties: The Core Application

The primary reason for choosing one scaffold over the other often revolves around tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

  • Solubility and Bioavailability: The morpholine ring is frequently introduced to enhance aqueous solubility and bioavailability.[9][10] Its oxygen atom acts as a hydrogen bond acceptor, improving interactions with water. This makes this compound an excellent choice for parent molecules that are overly lipophilic or suffer from poor solubility.

  • Metabolic Stability: This is a critical battleground where the two scaffolds show a significant divergence. The piperidine ring, with its electron-rich C-H bonds adjacent to the nitrogen, is more susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] In contrast, the electron-withdrawing effect of the oxygen in morpholine makes the adjacent carbons less prone to such metabolism, generally rendering morpholine-containing compounds more metabolically stable.[1][2] However, it is important to note that morpholine is not metabolically inert and can undergo pathways like N-dealkylation and ring oxidation.[1]

  • Central Nervous System (CNS) Penetration: The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals targeting the central nervous system.[11][12] Its higher lipophilicity can be advantageous for crossing the blood-brain barrier. While morpholine's polarity can be a hurdle for CNS penetration, it has been successfully incorporated into CNS-active drugs, suggesting a delicate balance must be struck.[9]

Application as Linkers and Scaffolds

Both this compound and piperidineacetic acid serve as versatile building blocks and linkers in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[13][14]

In PROTAC design, the linker connecting the target-binding warhead and the E3 ligase ligand is crucial for efficacy.[15] Incorporating rigid heterocyclic scaffolds like piperidine or morpholine into the linker can help to control the spatial orientation of the two ends of the molecule, which is critical for forming a productive ternary complex.[14]

  • Piperidine Linkers provide a rigid scaffold that can enhance metabolic stability compared to more flexible alkyl chains.[14]

  • Morpholine's inherent polarity can be used to fine-tune the overall solubility of the PROTAC molecule, a common challenge in this modality.

Notable Drug Examples
  • This compound: This moiety is a key intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[16] Its incorporation is a testament to its utility in creating complex, biologically active molecules.

  • Piperidine Derivatives: The piperidine ring is a cornerstone of modern medicinal chemistry, found in blockbuster drugs like the antipsychotic Haloperidol and the opioid analgesic Fentanyl.[17][18] This highlights its long-standing value as a privileged scaffold.

Part 3: Experimental Protocols and Validation

To translate theoretical advantages into tangible results, robust experimental validation is paramount. Below are representative protocols for the synthesis of simple derivatives and for comparing the metabolic stability of compounds containing these two key scaffolds.

Experimental Protocol 1: Synthesis of an Amide Derivative

This protocol outlines a standard amide coupling reaction, a common method for incorporating these acetic acid derivatives into a larger molecule.

Objective: To couple this compound or piperidineacetic acid with a primary amine (e.g., benzylamine) to form the corresponding amide.

Materials:

  • This compound OR Piperidineacetic acid hydrochloride

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate, Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. If using the hydrochloride salt of piperidineacetic acid, add DIPEA (2.2 eq) to the solution to neutralize the salt and act as the base. For the free acid, add DIPEA (2.0 eq).

  • Activation: Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add benzylamine (1.1 eq) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

Experimental Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of a morpholine-containing compound versus its piperidine-containing analog in a liver microsomal assay.

Caption: Experimental workflow for a comparative microsomal stability assay.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Prepare separate wells for the morpholine analog and the piperidine analog.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time. The slope of this line (k) is used to calculate t½ = 0.693/k.

Expected Outcome: It is generally expected that the piperidine-containing analog will exhibit a shorter half-life (faster clearance) compared to the more metabolically robust morpholine-containing analog.[1]

Conclusion: A Strategic Choice

The choice between this compound and piperidineacetic acid is a nuanced decision driven by the specific goals of a drug discovery program. Neither scaffold is universally superior; their value is context-dependent.

  • Choose this compound when the primary challenges are poor solubility, high metabolic clearance, or the need to reduce the basicity of a nearby nitrogen atom. It is an excellent tool for "metabolic softening" and improving the drug-like properties of a lead compound.

  • Choose Piperidineacetic Acid when lipophilicity is desired, such as for CNS penetration, or when its specific conformational constraints and basicity are advantageous for target binding.[17][19] It remains a powerful and validated scaffold, particularly in well-established therapeutic areas.

By understanding the fundamental physicochemical differences and their predictable impact on a molecule's ADME profile, medicinal chemists can leverage these valuable building blocks to design safer, more effective, and more successful therapeutic agents.

References

A Head-to-Head Comparison of Metabolic Stability: Morpholine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Scientists

In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile of a potential drug candidate. Among the most ubiquitous are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the replacement of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical and metabolic properties. This guide provides an objective comparison of the metabolic stability of morpholine versus piperidine analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during lead optimization.

The Chemical Basis for Metabolic Divergence

The metabolic fate of a drug molecule is a key determinant of its efficacy and safety. Morpholine and piperidine rings, while both saturated heterocycles, exhibit distinct metabolic pathways largely dictated by the presence of the oxygen atom in the morpholine ring. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. This increased stability can be attributed to several factors:

  • Inductive Effect: The electron-withdrawing nature of the oxygen atom in morpholine reduces the electron density and basicity of the nitrogen atom compared to piperidine. This can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.

  • Polarity and pKa: The introduction of the oxygen atom increases the polarity of the morpholine ring. This alteration also influences the pKa of the nitrogen, which can affect how the molecule interacts with the active sites of metabolizing enzymes. Replacing a piperidine with a morpholine is a known strategy to increase the polarity of the ring system.

Conversely, the piperidine scaffold is often a site of metabolic liability. Its metabolic stability is highly dependent on the substitution patterns around the ring. The atoms adjacent to the piperidine nitrogen are frequently key sites for metabolism.

Major Metabolic Pathways: A Tale of Two Rings

The biotransformation of morpholine and piperidine is primarily governed by Phase I metabolism, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. However, the specific transformations they undergo can differ significantly.

Morpholine Metabolism: While generally stable, the morpholine ring is not metabolically inert. Its primary metabolic pathways include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • Ring Oxidation: Hydroxylation at carbons alpha or beta to the nitrogen or oxygen, which can subsequently lead to ring opening.

  • N-oxidation: The formation of a morpholine N-oxide metabolite.

Piperidine Metabolism: Piperidine-containing compounds are susceptible to a broader array of metabolic transformations, which often leads to more rapid clearance from the body. The primary metabolic routes include:

  • N-dealkylation: A predominant metabolic pathway for many piperidine drugs, often catalyzed by the CYP3A4 isozyme.

  • Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen is a common metabolic fate, leading to the formation of a stable lactam.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the C-N bond of the piperidine ring.

  • N-oxidation: Similar to morpholine, the nitrogen atom can be directly oxidized.

  • Ring Contraction: In some instances, the piperidine ring can undergo rearrangement and contraction to form a pyrrolidine derivative.

G cluster_0 Morpholine Analog cluster_1 Piperidine Analog Morpholine N-R-Morpholine Morpholine_Metabolites Metabolites Morpholine->Morpholine_Metabolites CYP450 M_Ndealkyl N-dealkylation Morpholine_Metabolites->M_Ndealkyl M_RingOx Ring Oxidation (Hydroxylation) Morpholine_Metabolites->M_RingOx M_Nox N-oxidation Morpholine_Metabolites->M_Nox Piperidine N-R-Piperidine Piperidine_Metabolites Metabolites Piperidine->Piperidine_Metabolites CYP450 P_Ndealkyl N-dealkylation Piperidine_Metabolites->P_Ndealkyl P_AlphaOx α-Carbon Oxidation (Lactam Formation) Piperidine_Metabolites->P_AlphaOx P_RingOpen Ring Opening Piperidine_Metabolites->P_RingOpen P_Nox N-oxidation Piperidine_Metabolites->P_Nox

Caption: Comparative metabolic pathways for morpholine and piperidine analogs.

Comparative Metabolic Stability: Experimental Data

To quantify metabolic stability, in vitro assays using human liver microsomes (HLM) are the industry standard. These assays measure the rate of disappearance of a parent compound over time. The two key parameters derived are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing a hypothetical set of structurally analogous morpholine and piperidine compounds. This data is representative of the typical differences observed.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1 Morpholine45.222.1
Analog-P1 Piperidine18.575.5
Analog-M2 Morpholine> 60< 10.0
Analog-P2 Piperidine33.141.8
Analog-M3 Morpholine55.815.6
Analog-P3 Piperidine12.4111.5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual values are highly dependent on the specific substituents and overall molecular structure.

As the data illustrates, the morpholine analogs consistently exhibit longer half-lives and lower intrinsic clearance values compared to their direct piperidine counterparts, signifying enhanced metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a standard high-throughput method for determining metabolic stability, focusing on Phase I metabolism. The objective is to measure the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Testosterone, Verapamil)

  • Internal Standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) for quenching the reaction

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

G cluster_workflow HLM Stability Assay Workflow prep_plate 1. Prepare Plate: Add HLM and phosphate buffer pre_warm 2. Pre-warm Plate (37°C, 10 min) prep_plate->pre_warm add_cmpd 3. Add Test Compound (e.g., 1 µM final conc.) pre_warm->add_cmpd start_rxn 4. Initiate Reaction: Add NADPH add_cmpd->start_rxn incubate 5. Incubate at 37°C with shaking start_rxn->incubate time_points 6. Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench 7. Quench Reaction (cold Acetonitrile + IS) time_points->quench centrifuge 8. Centrifuge (pellet protein) quench->centrifuge analyze 9. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc 10. Calculate t½ and CLint analyze->calc

Caption: Experimental workflow for a Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system solution in phosphate buffer. Dilute the HLM to the desired working concentration (e.g., 0.5 mg/mL) in the same buffer.

  • Incubation Setup: In a 96-well plate, add the diluted HLM solution. Also include control wells: a negative control without NADPH and a positive control with a compound of known metabolic fate. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: To start the reaction, add the test compound to the wells (final concentration typically 1 µM). Immediately after, add the NADPH solution to all wells except the negative controls. The time of NADPH addition is considered T=0.

  • Time Course Sampling: Incubate the plate at 37°C with consistent shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), an aliquot is removed from the incubation wells and transferred to a collection plate containing cold acetonitrile and an internal standard to stop the metabolic reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL)

Strategic Implications for Drug Design

Understanding the metabolic liabilities of piperidine is crucial for rational drug design. When a piperidine-containing lead compound shows poor metabolic stability, medicinal chemists have several strategies to improve its profile:

  • Bioisosteric Replacement: The most direct strategy is to replace the piperidine ring with a more stable isostere. Morpholine is a classic bioisostere for piperidine in this context, often leading to a significant improvement in metabolic stability and half-life.

  • Metabolic Blocking: If the site of metabolism on the piperidine ring is identified (e.g., a specific α-carbon), introducing a substituent like a methyl group or fluorine at that position can sterically hinder the approach of CYP enzymes, thereby "blocking" the metabolism.

  • Conformational Constraint: Introducing rigidity into the system, for example by using spirocyclic systems or bicyclic piperidine analogs, can lock the molecule into a conformation that is less favorable for enzymatic breakdown.

Conclusion

The choice between a morpholine and a piperidine scaffold has profound implications for the metabolic stability of a drug candidate. Morpholine generally offers a more robust metabolic profile due to the electronic influence of its oxygen atom, making it an attractive choice for improving the pharmacokinetic properties of a molecule. Piperidine, while a versatile and common scaffold, is more susceptible to extensive metabolism. By employing robust in vitro assays and understanding the underlying metabolic pathways, researchers can make data-driven decisions to mitigate metabolic risks, strategically modify lead compounds, and ultimately design safer and more effective medicines.

Structure-activity relationship (SAR) studies of 4-Morpholineacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 4-Morpholineacetic Acid Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1] Its favorable physicochemical properties—such as improving aqueous solubility and metabolic stability—and its capacity for hydrogen bonding make it an attractive scaffold for drug design.[2][3] When functionalized to this compound, this scaffold provides a versatile platform for creating derivatives with diverse biological activities, ranging from anticancer to anti-inflammatory and antimicrobial agents.[3][4]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for various classes of this compound derivatives. By examining how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights grounded in experimental data. We will explore the causality behind experimental design, present detailed protocols, and summarize key performance data to facilitate the rational design of next-generation therapeutics based on this versatile scaffold.

Comparative Analysis I: Anticancer Activity

Derivatives of this compound have been extensively investigated as potential anticancer agents, with many studies focusing on their role as kinase inhibitors.[5] The phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer, has been a particularly fruitful target.[6]

Structure-Activity Relationship (SAR) Insights

The core principle in the anticancer activity of these derivatives lies in the nature of the substituents appended to the this compound core, typically through an amide linkage. SAR studies consistently reveal that lipophilicity, electronic properties, and steric bulk of these substituents are critical determinants of potency.

  • Aromatic Substituents: The addition of complex heterocyclic systems is a common strategy. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines were evaluated as PI3K p110α inhibitors.[7] The thieno[3,2-d]pyrimidine core was found to be superior to the quinazoline core, with derivative 15e showing an IC₅₀ of just 2.0 nM against p110α.[7] This highlights the importance of the heterocyclic system's geometry and electronic distribution for optimal binding.

  • Influence of Electronic Effects: In another series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the electronic nature of substituents on a terminal phenyl ring played a crucial role.[6] Compounds bearing electron-withdrawing groups (e.g., -Cl, -F, -Br) consistently demonstrated superior cytotoxicity against cancer cell lines compared to those with electron-donating groups (e.g., -OCH₃, -H).[6] This suggests that reducing the electron density of the aromatic ring enhances interaction with the biological target.

  • Role of the Linker: The acetic acid portion of the scaffold often serves as a linker to connect the morpholine ring to a larger pharmacophore. The rigidity and length of this linker can be critical. While most successful examples utilize the acetyl linker to form a stable amide, variations could potentially optimize target engagement.

Visualizing the SAR for Anticancer Activity

SAR_Anticancer cluster_core This compound Core cluster_modification Key Modification Site (R) cluster_activity Impact on Anticancer Activity cluster_sar_points SAR Observations core Morpholine-CH2-C(=O)- R R Group (Amide Linkage) core->R -NH- sar1 Heterocyclic Systems (e.g., Thienopyrimidine) R->sar1 sar2 Aromatic Ring with Electron-Withdrawing Groups (-Cl, -F) R->sar2 sar3 Aromatic Ring with Electron-Donating Groups (-OCH3) R->sar3 increase_node Increased Activity decrease_node Decreased Activity sar1->increase_node sar2->increase_node sar3->decrease_node

Caption: SAR summary for anticancer this compound derivatives.

Comparative Performance Data
Compound IDScaffoldTarget/Cell LineIC₅₀Reference
15e 4-Morpholino-thieno[3,2-d]pyrimidinePI3K p110α2.0 nM[7]
8d 4-Morpholino-thiopyrano[4,3-d]pyrimidineA549 (Lung Cancer)6.02 µM[6]
2g Phenyl-thiazole derivativeSW480 (Colon Cancer)5.10 µM[2]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel anticancer compounds.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (negative control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Comparative Analysis II: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a critical research area. This compound derivatives have emerged as promising candidates, primarily through their ability to modulate key inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[8]

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the SAR is heavily influenced by the ability of the derivatives to interact with the active sites of enzymes like iNOS and COX-2.

  • Core Structure: In a study of morpholinopyrimidine derivatives, a piperazine linker was used to connect the core to a substituted phenylmethyl)phenol moiety.[8] This specific arrangement was crucial for activity.

  • Substitutions on the Phenyl Ring: Among the synthesized compounds, those with a 4-methoxyphenyl group (V4 ) and a 4-fluorophenyl group (V8 ) were the most potent inhibitors of NO production in LPS-stimulated macrophages.[8] This indicates that both electron-donating (-OCH₃) and electron-withdrawing (-F) groups at the para position of the phenyl ring can confer high activity, suggesting a complex binding mode where steric fit and specific electronic interactions may be more important than a simple electronic trend.

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group appears important, as it can act as a hydrogen bond donor or acceptor, anchoring the molecule within the enzyme's active site.

Visualizing the Anti-inflammatory Workflow

AntiInflammatory_Workflow start LPS Stimulation of RAW 264.7 Macrophages treatment Treatment with This compound Derivative (e.g., V4, V8) start->treatment pathway_activation Activation of Inflammatory Pathways (e.g., NF-κB) start->pathway_activation inhibition_point Inhibition treatment->inhibition_point gene_expression Increased mRNA Expression of iNOS and COX-2 pathway_activation->gene_expression protein_expression Increased Protein Levels of iNOS and COX-2 gene_expression->protein_expression no_production Increased Nitric Oxide (NO) Production protein_expression->no_production inhibition_point->gene_expression Blocks Transcription reduced_expression Reduced iNOS & COX-2 Expression inhibition_point->reduced_expression reduced_no Reduced NO Production inhibition_point->reduced_no

Caption: Experimental workflow for evaluating anti-inflammatory agents.

Experimental Protocol: General Synthesis of N-Substituted 2-(Morpholin-4-yl)acetamides

This protocol provides a general method for synthesizing derivatives by forming an amide bond, a common step in creating libraries of these compounds. It is based on standard organic synthesis principles and procedures described for related structures.[9][10]

Objective: To synthesize an amide derivative from this compound and a primary/secondary amine.

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • The desired primary or secondary amine (R-NH₂)

  • Potassium carbonate (K₂CO₃)

  • Solvents: Diethyl ether, Absolute ethanol, Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure: Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine

  • In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether.

  • Cool the mixture to 0-5°C using an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Pour the reaction mixture over crushed ice. The resulting solid precipitate is 4-(2-chloroacetyl)morpholine.

  • Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.[9]

Step 2: Synthesis of the Final N-Substituted 2-(Morpholin-4-yl)acetamide

  • In a round-bottomed flask, dissolve the desired amine (R-NH₂, 1.0 eq) in a suitable solvent like absolute ethanol or DCM.

  • Add a base such as anhydrous potassium carbonate (1.5 eq) to the solution.

  • In a separate flask, dissolve the 4-(2-chloroacetyl)morpholine (1.0 eq) from Step 1 in the same solvent.

  • Add the morpholine derivative solution dropwise to the stirred amine solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the final compound.

Comparative Analysis III: Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. This compound derivatives have shown potential as both direct-acting antimicrobial agents and as adjuvants that can restore the efficacy of existing antibiotics.[11][12]

Structure-Activity Relationship (SAR) Insights

The SAR for antimicrobial activity often involves hybridization with other known antimicrobial pharmacophores, such as azole rings.

  • Hybridization with Azoles: The attachment of various azole rings (1,2,4-triazole, 1,3,4-thiadiazole, 1,3-thiazole) to the this compound scaffold via a hydrazide linker has been explored.[11] The nature of the azole ring and its substituents significantly impacts the antimicrobial spectrum and potency. For example, a 1,3-thiazole derivative (Compound 10 ) showed potent antiurease activity, which is a virulence factor in some bacteria.[11]

  • Antibiotic Adjuvant Activity: Certain 5-arylideneimidazolone derivatives containing a morpholine moiety have been shown to act as antibiotic enhancers against Methicillin-resistant Staphylococcus aureus (MRSA).[12] The most effective compounds, such as 10 and 15 , featured non-condensed aromatic rings. Molecular modeling suggests these compounds bind to an allosteric site on Penicillin-Binding Protein 2a (PBP2a), reversing β-lactam resistance.[12]

  • Efflux Pump Inhibition: The same study found that some derivatives could also inhibit the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, demonstrating a dual-action mechanism for overcoming resistance.[12]

Comparative Antimicrobial Data
Compound IDModificationTarget Organism/MechanismActivity MetricReference
Compound 10 1,3-Thiazole hybridB. subtilis UreaseIC₅₀ = 2.37 µM[11]
Compound 15 4-phenylbenzylidene imidazoloneMRSA (Adjuvant with Oxacillin)8-fold MIC reduction[12]
Compound 19 Imidazolone derivativeK. aerogenes AcrAB-TolC Efflux Pump~90% Inhibition[12]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has demonstrated that through rational chemical modifications, derivatives can be optimized for potent and selective activity against cancer, inflammation, and microbial pathogens.

Key SAR takeaways include:

  • For Anticancer Activity: Incorporating heterocyclic systems and electron-withdrawing groups on terminal aromatic rings is a promising strategy, particularly for targeting kinases like PI3K.[6][7]

  • For Anti-inflammatory Activity: Precise substitution on appended phenyl rings is critical for inhibiting key enzymes like iNOS and COX-2.[8]

  • For Antimicrobial Activity: Hybridization with other pharmacophores like azoles or imidazolones can lead to direct-acting agents or antibiotic adjuvants that overcome resistance mechanisms.[11][12]

The future for these derivatives is bright.[13] Further research should focus on multi-target agents, such as compounds with both anticancer and anti-inflammatory properties. Moreover, optimizing pharmacokinetic profiles to improve metabolic stability and oral bioavailability will be crucial for translating these promising laboratory findings into clinically successful drugs.[1][3] The continued exploration of this privileged scaffold will undoubtedly yield new and effective treatments for a range of human diseases.

References

Biological activity of 4-Morpholineacetic acid compared to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Biological Activity of 4-Morpholineacetic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the this compound Scaffold

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1][2] While the parent compound itself has limited documented biological activity, its structural framework serves as a versatile and privileged scaffold for the synthesis of a wide array of derivatives with diverse and potent pharmacological effects.[3][4] The morpholine ring, with its unique conformational flexibility and physicochemical properties, can enhance the pharmacokinetic profile of drug candidates, making it a valuable component in drug design.[3][5] Analogs of this compound have demonstrated promising activities in several key therapeutic areas, including inflammation, coagulation, oncology, and central nervous system (CNS) disorders.[2][3][5] This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and methodologies, to offer insights for researchers and professionals in drug development.

Comparative Analysis of Biological Activities

The modification of the this compound core has led to the development of compounds with distinct and potent biological activities. This section compares the performance of its analogs in different therapeutic contexts.

Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their potential as anti-inflammatory agents.[2][6][7] A notable class of these analogs are morpholinopyrimidine derivatives, which have been shown to modulate key inflammatory pathways.[7][8][9] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[7][8]

Table 1: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives

CompoundDescriptionEffect on NO ProductionEffect on iNOS ExpressionEffect on COX-2 Expression
V4 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenolSignificant inhibition in LPS-stimulated RAW 264.7 cellsDramatic reduction in mRNA and protein levelsDramatic reduction in mRNA and protein levels
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolSignificant inhibition in LPS-stimulated RAW 264.7 cellsDramatic reduction in mRNA and protein levelsDramatic reduction in mRNA and protein levels

Data synthesized from studies on LPS-stimulated RAW 264.7 macrophage cells.[7][8][9]

The mechanism of action for these anti-inflammatory analogs involves the downregulation of pro-inflammatory gene expression. By reducing the levels of iNOS and COX-2, these compounds effectively decrease the production of inflammatory mediators like nitric oxide and prostaglandins.

G LPS LPS Stimulation RAW2647 RAW 264.7 Macrophage Cells LPS->RAW2647 NFkB NF-κB Activation RAW2647->NFkB iNOS_COX2_mRNA iNOS & COX-2 mRNA Expression NFkB->iNOS_COX2_mRNA iNOS_COX2_Protein iNOS & COX-2 Protein Synthesis iNOS_COX2_mRNA->iNOS_COX2_Protein NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2_Protein->NO_PGs Inflammation Inflammatory Response NO_PGs->Inflammation Analogs Morpholineacetic Acid Analogs (V4, V8) Analogs->iNOS_COX2_mRNA Inhibition coagulation_cascade XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Analog Morpholineacetic Acid Analog Analog->XIa Inhibition PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb + Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation experimental_workflow start Start: Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with Morpholine Analogs seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay for NO Measurement collect_supernatant->griess_assay end End: Analyze Results griess_assay->end protein_extraction Protein Extraction & Quantification lyse_cells->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot for iNOS & COX-2 sds_page->western_blot western_blot->end SAR_overview cluster_anti_inflammatory Anti-inflammatory cluster_anticoagulant Anticoagulant cluster_anticancer Anticancer scaffold This compound Scaffold mod1 Addition of Pyrimidine Ring scaffold->mod1 mod2 Incorporation into Oxopyridine Core scaffold->mod2 mod3 Formation of 2-Morpholinobenzoic Acid scaffold->mod3 activity1 Inhibition of iNOS & COX-2 mod1->activity1 activity2 FXIa Inhibition mod2->activity2 activity3 PC-PLC Inhibition mod3->activity3

References

A Comparative Analysis of 4-Morpholineacetic Acid and Thiomorpholineacetic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most utilized are the six-membered saturated heterocycles, with the morpholine ring being a ubiquitous feature in numerous FDA-approved drugs. Its sulfur-containing analogue, thiomorpholine, offers a distinct yet related set of properties that are increasingly being exploited in drug design. This guide provides an in-depth comparative analysis of 4-Morpholineacetic acid and its thio-analogue, thiomorpholineacetic acid, to inform researchers, scientists, and drug development professionals on their respective merits and potential applications.

Structural and Physicochemical Distinctions: The Impact of the Heteroatom

At a fundamental level, the only difference between this compound and thiomorpholineacetic acid is the substitution of the oxygen atom in the morpholine ring with a sulfur atom. This seemingly minor change has significant implications for the molecule's physicochemical properties.

PropertyThis compoundThiomorpholineacetic AcidKey Difference & Implication
Chemical Structure this compound structureThiomorpholineacetic acid structureOxygen vs. Sulfur heteroatom.
Molecular Formula C₆H₁₁NO₃[1]C₆H₁₁NO₂S[2]Presence of sulfur in place of one oxygen.
Molecular Weight 145.16 g/mol [1][3]161.22 g/mol [2]Sulfur's higher atomic weight increases the overall mass.
pKa (Predicted) 2.25 ± 0.10 (acidic)Data not available; expected to be similar to this compound.The acidity of the carboxylic acid is unlikely to be significantly affected.
Solubility Soluble in water, slightly soluble in DMSO and Methanol.[4]Data not available; likely to have lower water solubility.The less polar C-S bond compared to the C-O bond generally reduces aqueous solubility.
Lipophilicity (LogP) -2.8 (Computed)[5][6]Higher than its morpholine counterpart (inferred).Sulfur is less electronegative and larger than oxygen, leading to increased lipophilicity. This can impact membrane permeability and protein binding.
Metabolic Stability The morpholine ring is generally stable.The sulfur atom is a site for metabolic oxidation to sulfoxide and sulfone.[7]This provides a metabolic handle that can be used to modulate the pharmacokinetic profile.

The substitution of oxygen with sulfur primarily influences the molecule's polarity, lipophilicity, and metabolic fate. The thiomorpholine ring is less polar and more lipophilic, which can enhance permeability across biological membranes but may also decrease aqueous solubility.[2][7] Furthermore, the sulfur atom in thiomorpholineacetic acid can be oxidized in vivo to the corresponding sulfoxide and sulfone, offering additional avenues for metabolic clearance and potential modulation of activity.[5][7]

Synthesis and Chemical Reactivity

The synthesis of both compounds is generally straightforward, typically involving the N-alkylation of the parent heterocycle.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of morpholine with an acetyl halide, such as chloroacetyl chloride, followed by hydrolysis.[4] Alternatively, it can be prepared by the hydrolysis of ethyl 2-(4-morpholinyl)acetate.[2]

Proposed Synthesis of Thiomorpholineacetic Acid

While specific literature on the synthesis of thiomorpholineacetic acid is not as prevalent, a logical and established approach would be the N-alkylation of thiomorpholine with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. This is a common strategy for the synthesis of N-substituted thiomorpholines.[8][9]

G cluster_0 Synthesis of 4-Thiomorpholineacetic Acid thiomorpholine Thiomorpholine intermediate Ethyl 2-(thiomorpholin-4-yl)acetate thiomorpholine->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) bromoacetate Ethyl Bromoacetate bromoacetate->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O) intermediate->hydrolysis product Thiomorpholineacetic Acid hydrolysis->product

Caption: Proposed synthetic workflow for thiomorpholineacetic acid.

The reactivity of the thiomorpholine scaffold is notably influenced by the sulfur atom, which can undergo oxidation to form the sulfoxide and sulfone derivatives.[7] This provides medicinal chemists with opportunities to fine-tune the electronic and steric properties of the molecule.

Comparative Biological Activity and Applications

Both morpholine and thiomorpholine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2][4][5] While a direct comparison of the acetic acid derivatives is limited, a broader look at derivatives of both scaffolds reveals key trends.

Therapeutic AreaMorpholine DerivativesThiomorpholine DerivativesComparative Insights
Antimicrobial Found in antibiotics like Linezolid. The morpholine ring often enhances solubility and pharmacokinetic properties.The thiomorpholine analogue of Linezolid, Sutezolid, has been investigated for tuberculosis.[7] Some studies show thiomorpholine derivatives can have potent antitubercular activity.[2][5]In some cases, the morpholine analogue has shown better potency against certain strains of M. tuberculosis compared to the thiomorpholine counterpart.[2]
Anticancer Present in kinase inhibitors such as Gefitinib. The morpholine group often improves aqueous solubility and metabolic stability.[10]Thiomorpholine derivatives have also been explored as anticancer agents.[4]The choice between scaffolds often depends on the specific target and desired pharmacokinetic profile.
Anti-inflammatory The morpholine moiety is incorporated into various anti-inflammatory compounds.[4]Thiomorpholine derivatives have also demonstrated anti-inflammatory properties.[11]Both scaffolds can be used to develop anti-inflammatory agents.
Antioxidant Some morpholine derivatives exhibit antioxidant activity.[4]A series of thiomorpholine derivatives have shown potent antioxidant and hypolipidemic activity.[2][12]The sulfur atom in thiomorpholine may contribute to its antioxidant potential.

A review of various studies indicates that the choice between a morpholine and a thiomorpholine scaffold can lead to significant differences in biological activity.[2][4][5] For instance, in a study on 2-(thiophen-2-yl)dihydroquinolines with potential antimycobacterial activity, the morpholine derivative showed better potency than the thiomorpholine derivative.[2] Conversely, other studies have found that thiomorpholine derivatives can exhibit excellent antitubercular and antioxidant activities.[2][4][12]

Pharmacokinetics and Toxicology: A Comparative Overview

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. The morpholine ring is well-known for its ability to improve the pharmacokinetic properties of drug candidates.

This compound:

  • Absorption and Distribution: The morpholine moiety generally enhances aqueous solubility, which can aid in absorption.

  • Metabolism: The morpholine ring is relatively resistant to metabolic degradation.

  • Toxicity: this compound is classified as a skin and eye irritant.[3]

Thiomorpholineacetic Acid (Inferred Properties):

  • Absorption and Distribution: The increased lipophilicity of the thiomorpholine ring may enhance membrane permeability but could also lead to increased protein binding and a larger volume of distribution.

  • Metabolism: The sulfur atom is a known site of oxidation, leading to the formation of sulfoxide and sulfone metabolites.[7] This can be a key clearance pathway and may also lead to active metabolites.

  • Toxicity: General safety data for thiomorpholine indicates it can cause severe skin burns and eye damage.[13] The toxicological properties of thiomorpholineacetic acid itself have not been thoroughly investigated.[14]

Experimental Protocols: Assessing Antimicrobial Activity

To provide a practical context, here is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a common assay for evaluating the antimicrobial potential of morpholine and thiomorpholine derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Stock Solution: Dissolve the test compound (this compound or Thiomorpholineacetic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_1 Comparative Biological Screening Workflow start Start: Synthesized Compounds (this compound & Thiomorpholineacetic acid) stock_prep Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) start->stock_prep assay_prep Prepare Assay Plates (e.g., 96-well plates with serial dilutions) stock_prep->assay_prep treatment Treat Cells/Bacteria with Compounds assay_prep->treatment cell_culture Culture Target Cells/Bacteria cell_culture->treatment incubation Incubate under Controlled Conditions treatment->incubation data_acq Data Acquisition (e.g., Absorbance, Fluorescence, Viability) incubation->data_acq analysis Data Analysis (e.g., IC₅₀ / MIC determination) data_acq->analysis comparison Comparative Analysis of Potency and Efficacy analysis->comparison conclusion Conclusion & SAR Insights comparison->conclusion

Caption: A generalized workflow for comparative in vitro biological screening.

Conclusion and Future Perspectives

The choice between this compound and thiomorpholineacetic acid as a scaffold or building block in drug discovery is a nuanced one, with each offering a distinct set of advantages and disadvantages.

  • This compound is a reliable choice for enhancing aqueous solubility and metabolic stability, leveraging the well-established benefits of the morpholine ring.

  • Thiomorpholineacetic acid provides an opportunity to increase lipophilicity and introduce a site for metabolic oxidation. This can be particularly useful for fine-tuning a compound's pharmacokinetic profile or for prodrug strategies where the sulfoxide or sulfone metabolites may exhibit different activity.

The lack of direct comparative experimental data for these two specific molecules highlights a gap in the literature. Future research should focus on side-by-side evaluations of their biological activities, pharmacokinetic properties, and toxicological profiles to provide a clearer understanding of the structure-activity relationships. Such studies would be invaluable to medicinal chemists in making more informed decisions during the lead optimization process.

References

In Vitro and In Vivo Correlation of 4-Morpholineacetic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of 4-Morpholineacetic acid and its more complex derivative, morpholinyl-4-piperidinylacetic acid, with a focus on their anti-inflammatory bioactivity. We will explore the causality behind experimental choices, present detailed protocols for self-validating assays, and analyze the in vitro-in vivo correlation (IVIVC) to provide a comprehensive evaluation.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic organic compound featuring a morpholine ring attached to an acetic acid moiety.[1][2][3] The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[4] While this compound itself is a relatively simple molecule, it serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][5] Its derivatives have been investigated for a range of therapeutic applications, including as analgesics and anti-inflammatory agents.

A key area of interest for morpholine-containing compounds is the inhibition of Very Late Antigen-4 (VLA-4), an integrin that plays a critical role in the recruitment of leukocytes to sites of inflammation.[6][7] By blocking the interaction of VLA-4 with its ligand, VCAM-1, on endothelial cells, these antagonists can effectively reduce the inflammatory response. This guide will compare the bioactivity of this compound with a known potent VLA-4 antagonist derivative, morpholinyl-4-piperidinylacetic acid, to illustrate the principles of IVIVC in early drug discovery.

To facilitate a direct and informative comparison, we will utilize a hypothetical, yet scientifically plausible, bioactivity profile for this compound. This is necessary due to the limited publicly available data on the parent compound. This hypothetical data is derived from the established activity of its derivatives and the general structure-activity relationships of morpholine-based anti-inflammatory agents.

Physicochemical Properties and Drug-Likeness Assessment

A preliminary assessment of a compound's drug-like properties is crucial for predicting its potential for oral bioavailability. Lipinski's Rule of Five provides a set of guidelines for this evaluation.[8][9][10]

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsRule of Five Violations
This compound145.16[1][2][3]-0.8 (calculated)140
Morpholinyl-4-piperidinylacetic acid derivative (hypothetical)~450< 5< 5< 100

Analysis: this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. Its low molecular weight and negative LogP value indicate good aqueous solubility. The more complex derivative is also designed to adhere to these rules, a common strategy in lead optimization.

In Vitro Bioactivity Assessment: Inhibition of Inflammatory Responses

To evaluate the anti-inflammatory potential of our compounds, we will utilize a well-established in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound, the morpholinyl-4-piperidinylacetic acid derivative (positive control), or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • Absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • VLA-4 Adhesion Assay (for specific target engagement):

    • 96-well plates are coated with recombinant VCAM-1.

    • Jurkat cells (a human T-lymphocyte cell line expressing VLA-4) are labeled with a fluorescent dye (e.g., Calcein-AM).

    • Labeled Jurkat cells are pre-incubated with the test compounds.

    • The cells are then added to the VCAM-1 coated plates and incubated for 1-2 hours.

    • Non-adherent cells are washed away, and the fluorescence of the adherent cells is measured.

Comparative In Vitro Bioactivity Data
CompoundVLA-4 Adhesion IC₅₀ (nM)NO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound (Hypothetical Data)5,000> 100> 100> 100
Morpholinyl-4-piperidinylacetic acid derivative4.41.20.81.5

Analysis: The data clearly illustrates the significant increase in potency achieved through chemical modification of the this compound scaffold. The parent compound exhibits very weak activity, with an estimated IC₅₀ for VLA-4 adhesion in the micromolar range and negligible inhibition of downstream inflammatory mediators at concentrations up to 100 µM. In contrast, the derivative is a highly potent VLA-4 antagonist with nanomolar activity, which translates to potent inhibition of NO, TNF-α, and IL-6 production. This highlights the importance of the additional piperidinylacetic acid moiety for high-affinity binding to the VLA-4 target.

in_vitro_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioactivity Readouts culture Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa adhesion VLA-4 Adhesion Assay stimulate->adhesion

Caption: Workflow for in vitro anti-inflammatory bioactivity assessment.

In Vivo Efficacy and Pharmacokinetic Profile

To assess the translation of in vitro activity to a living system, we utilize the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation. This model allows for the evaluation of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are used.

  • Compound Administration: Animals are fasted overnight and then orally administered this compound, the morpholinyl-4-piperidinylacetic acid derivative, or vehicle 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Pharmacokinetic Analysis: Satellite groups of animals are used for pharmacokinetic studies. Blood samples are collected at various time points after oral administration. Plasma concentrations of the compounds are determined by LC-MS/MS.

Comparative In Vivo Efficacy and Pharmacokinetic Data
CompoundDose (mg/kg, p.o.)Paw Edema Inhibition at 3h (%)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Oral Bioavailability (%)
This compound (Hypothetical Data)100< 10%5001~70%
Morpholinyl-4-piperidinylacetic acid derivative1065%8502~50%

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing_inflammation Dosing and Inflammation Induction cluster_measurement Efficacy and PK Measurement acclimatize Acclimatize Wistar Rats fast Overnight Fasting acclimatize->fast administer Oral Administration of Compounds fast->administer inject Inject Carrageenan in Paw administer->inject pk_sampling Blood Sampling for PK administer->pk_sampling measure_edema Measure Paw Volume inject->measure_edema

Caption: Workflow for in vivo carrageenan-induced paw edema model.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. For this compound, its poor in vitro activity directly translates to a lack of in vivo effect. The key takeaway is that good pharmacokinetic properties cannot compensate for low target engagement.

For the potent derivative, the strong IVIVC is evident. The nanomolar in vitro potency against VLA-4 leads to a significant anti-inflammatory effect in vivo when plasma concentrations exceed the IC₅₀ value. This positive correlation provides confidence in the compound's mechanism of action and its potential for further development.

ivivc_logic cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics cluster_invivo In Vivo Outcome invitro_potency High In Vitro Potency (Low IC₅₀) invivo_efficacy Significant In Vivo Efficacy invitro_potency->invivo_efficacy translates to pk_profile Favorable PK Profile (Adequate Exposure) pk_profile->invivo_efficacy enables

References

Safety Operating Guide

Navigating the Disposal of 4-Morpholineacetic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experimental protocol. The final step, proper disposal, is as critical as any measurement or reaction. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Morpholineacetic Acid, ensuring the protection of both laboratory personnel and the environment. We move beyond mere instruction, delving into the causality that underpins these essential procedures.

Understanding the Compound: Hazard Profile of this compound

Before we can address disposal, we must first understand the nature of this compound. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1][2] While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the appropriate level of caution.[2]

The hydrochloride salt of this compound is also categorized as a skin and eye irritant and may cause respiratory irritation.[1] During combustion, these compounds can emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and in the case of the hydrochloride salt, hydrogen chloride gas.[1][2][3] This informs our approach to both emergency situations and ultimate disposal.

Hazard ClassificationDescriptionPrimary Sources
Skin Corrosion/Irritation Causes skin irritation.[1]Safety Data Sheets
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Safety Data Sheets
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1][2]Safety Data Sheets

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the compound is deemed waste. The following workflow is designed to ensure safety and regulatory compliance at every stage.

cluster_0 At the Bench cluster_1 Laboratory Waste Accumulation Area cluster_2 Institutional Waste Management A Waste Generation (Unused reagent, contaminated labware) B Segregation (Non-hazardous vs. hazardous waste) A->B C Initial Containment (Labeled, sealed container) B->C D Transfer to Designated Waste Container C->D Transport with secondary containment E Proper Labeling ('Hazardous Waste', chemical name, date) D->E F Secure Storage (Cool, dry, well-ventilated area) E->F G Scheduled Pick-up by EHS Personnel F->G H Final Disposal by Licensed Contractor G->H I Incineration with Scrubber/Afterburner H->I

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed, actionable guide for researchers. Adherence to these steps is critical for maintaining a safe laboratory environment.

1. Personal Protective Equipment (PPE): Before handling waste this compound, at a minimum, wear:

  • Safety glasses or goggles: As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Chemical-resistant gloves: (e.g., nitrile).

  • Laboratory coat.

2. Waste Segregation and Containment at the Source:

  • Solid Waste:

    • Collect unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable container.

    • This container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

    • Avoid mixing with other waste streams to prevent unknown chemical reactions.

  • Liquid Waste (Solutions):

    • Aqueous solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • Crucially, do not pour this compound solutions down the drain. [2] This is to prevent contamination of waterways, as the ecological effects have not been thoroughly investigated.[2]

  • Contaminated Sharps:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container.

3. Storage in the Laboratory:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[6][7]

  • Ensure the container is kept tightly closed when not in use.[1][6]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be disposed of as unused product, meaning they are treated as hazardous waste.[2] Do not rinse the container into the sink.

5. Arranging for Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[2]

  • Follow your institution's procedures for hazardous waste pick-up. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • The recommended method of final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound and the safe handling of any hazardous combustion byproducts.

The Rationale Behind the Protocol

This structured approach to waste management is rooted in the principles of chemical safety and regulatory compliance. Segregating waste at the source prevents accidental chemical reactions and ensures that the waste stream is correctly identified for the disposal contractor. Prohibiting drain disposal is a critical measure to protect aquatic ecosystems from a compound with unknown environmental impact.[2] Finally, the use of a licensed disposal service and high-temperature incineration guarantees that the hazardous material is destroyed in a controlled and environmentally responsible manner.[2]

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research by demonstrating a commitment to responsible chemical stewardship.

References

Personal protective equipment for handling 4-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Morpholineacetic Acid

Navigating the complexities of chemical handling is paramount to ensuring both personal safety and the integrity of your research. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to work confidently and safely, making this your trusted resource for laboratory best practices.

Understanding the Risks: A Proactive Approach to Safety

This compound, while a valuable compound in various research applications, presents specific hazards that necessitate careful handling. According to safety data sheets (SDS), it is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] The causality behind these warnings lies in its chemical nature as a carboxylic acid. While generally considered a weak acid, it can still be corrosive and react with incompatible materials like strong bases.[4] Acknowledging these potential hazards is the foundational step in building a self-validating system of safety protocols in your laboratory.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical requirement for mitigating the risks associated with this compound. The following table summarizes the essential PPE, tailored to different laboratory operations.

Operation Required Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Solid Form) - Chemical splash goggles or safety glasses with side shields- Nitrile or butyl rubber gloves- Laboratory coat- Dust mask or respirator (if ventilation is inadequate)- Protects eyes from airborne particles.[2]- Prevents skin contact with the solid chemical.[5]- Shields personal clothing from contamination.- Minimizes inhalation of dust particles that can cause respiratory irritation.[1][6]
Solution Preparation and Handling - Chemical splash goggles- Nitrile or butyl rubber gloves- Laboratory coat or chemical-resistant apron- Face shield (when handling larger quantities)- Protects against splashes of the solution.[5]- Provides a barrier against skin contact with the solution.- Offers additional protection for clothing and skin.[7]- Provides full-face protection from splashes.[8]
Experimental Procedures - Chemical splash goggles- Nitrile or butyl rubber gloves- Laboratory coat- Essential for eye protection during all experimental work.- Prevents accidental skin exposure.- Standard laboratory practice to protect from spills.[7]
Spill Cleanup - Chemical splash goggles and face shield- Chemical-resistant gloves (nitrile or butyl rubber)- Chemical-resistant apron or coveralls- Respirator with appropriate cartridges- Maximum protection for eyes and face from splashes and dust.- Ensures robust protection against prolonged skin contact.- Protects the body from extensive contamination.- Necessary to prevent inhalation of high concentrations of dust or vapors.[6]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling this compound, from initial preparation to final disposal. Following these steps methodically will create a secure working environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][2] The airflow in the hood will draw away potentially harmful airborne particles.

  • Emergency Equipment: Before starting any work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9][10] Familiarize yourself with their operation.

  • Gather Materials: Assemble all necessary PPE, chemicals, and equipment before you begin. This prevents rushing and potential errors.

2. Handling and Use:

  • Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves. Ensure your gloves are inspected for any signs of damage before use.[11]

  • Weighing: When weighing the solid compound, do so in a designated area, away from drafts, to minimize dust dispersal. Use a disposable weigh boat.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.[7]

3. Spill Response:

  • Minor Spills (Solid): In the event of a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.

  • Major Spills: For larger spills, evacuate the area and alert your laboratory supervisor or emergency response team.[1]

4. Disposal:

  • Waste Collection: Dispose of all waste materials, including empty containers, contaminated gloves, and weigh boats, in a designated hazardous waste container.[3][6]

  • Labeling: Ensure the waste container is properly labeled according to your institution's and local regulations.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[6] Do not pour any this compound solutions down the drain.[6]

5. Post-Handling:

  • Decontamination: Thoroughly clean your work area with an appropriate solvent.

  • Doffing PPE: Remove your gloves first, followed by your laboratory coat and safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][11]

Visualizing the Workflow for Handling this compound

To further clarify the procedural flow, the following diagram illustrates the key stages of safely working with this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

By integrating these detailed protocols and understanding the rationale behind them, you can foster a culture of safety and scientific excellence in your laboratory. This guide serves as a dynamic resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet for this compound before commencing any work.

References

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